molecular formula C19H19N3O5 B13912780 BWA-522 intermediate-1

BWA-522 intermediate-1

Cat. No.: B13912780
M. Wt: 369.4 g/mol
InChI Key: TXZFWPHJZKOMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BWA-522 intermediate-1 is a useful research compound. Its molecular formula is C19H19N3O5 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde

InChI

InChI=1S/C19H19N3O5/c23-10-11-5-7-21(8-6-11)12-1-2-13-14(9-12)19(27)22(18(13)26)15-3-4-16(24)20-17(15)25/h1-2,9-11,15H,3-8H2,(H,20,24,25)

InChI Key

TXZFWPHJZKOMQY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)C=O

Origin of Product

United States

Foundational & Exploratory

BWA-522 Intermediate-1: A Technical Guide to its Chemical Properties and Role in PROTAC-Mediated Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of BWA-522 intermediate-1, a critical building block in the synthesis of the potent androgen receptor (AR) degrader, BWA-522. This document details its function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase and outlines the broader mechanism of action for BWA-522-mediated protein degradation. While the precise, step-by-step synthesis protocol for this compound is proprietary, a representative experimental protocol for the synthesis of a structurally similar CRBN ligand is provided to illustrate the key chemical transformations involved.

Core Chemical Properties of this compound

This compound is a key synthetic precursor to the Proteolysis Targeting Chimera (PROTAC) BWA-522. Its primary role is to engage the Cereblon E3 ubiquitin ligase, thereby initiating the degradation of the target protein, the androgen receptor. A summary of its key chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₉H₁₉N₃O₅[1]
Molecular Weight 369.37 g/mol [1]
CAS Number 2241315-66-0[1]
Appearance Light yellow to yellow solid powder[1]
LogP 0.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 3[1]

Role in BWA-522 and Mechanism of Action

This compound constitutes the Cereblon-binding moiety of the final PROTAC, BWA-522.[2] BWA-522 is a heterobifunctional molecule designed to induce the degradation of both full-length androgen receptor (AR-FL) and its splice variants (e.g., AR-V7), which are key drivers in the progression of prostate cancer.[3][4]

The mechanism of action, a classic example of targeted protein degradation, is initiated by the formation of a ternary complex between the androgen receptor, BWA-522, and the E3 ubiquitin ligase machinery. The this compound portion of the molecule specifically binds to Cereblon, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[2][5] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the androgen receptor. The polyubiquitinated androgen receptor is then recognized and degraded by the 26S proteasome.[5][6]

BWA522_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation BWA522 BWA-522 AR Androgen Receptor (AR) BWA522->AR Binds to AR N-Terminal Domain CRBN_E3 Cereblon (CRBN) E3 Ligase Complex BWA522->CRBN_E3 Binds to CRBN Ternary_Complex AR - BWA-522 - CRBN Ternary Complex Ubiquitination Polyubiquitination of AR Ternary_Complex->Ubiquitination Recruits E2-Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation Proteolysis

Caption: Signaling pathway of BWA-522 mediated androgen receptor degradation.

Experimental Protocols

While the specific synthesis protocol for this compound is not publicly available, the following is a representative, detailed methodology for the synthesis of a structurally analogous Cereblon E3 ligase ligand. This protocol is intended to provide insight into the chemical strategies employed in the creation of such molecules.

Representative Synthesis of a Pomalidomide-Based E3 Ligase Ligand with an Amine Linker

This multi-step synthesis involves the modification of pomalidomide to introduce a linker with a terminal amine, which can then be coupled to a target-binding ligand to form a PROTAC.

Step 1: N-alkylation of Pomalidomide with a Protected Linker

  • To a solution of pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add N-(2-bromoethyl)phthalimide (1.2 eq) to the reaction mixture.

  • Stir the reaction at 80 °C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the phthalimide-protected intermediate.

Step 2: Deprotection to Yield the Amine Linker

  • Suspend the phthalimide-protected intermediate (1.0 eq) in ethanol (0.1 M).

  • Add hydrazine monohydrate (4.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, and remove the solvent under reduced pressure.

  • Treat the residue with dichloromethane (DCM) and filter to remove the phthalhydrazide byproduct.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (using a DCM/methanol gradient) to afford the final pomalidomide-linker-amine product.

Synthesis_Workflow Pomalidomide Pomalidomide Step1 Step 1: N-alkylation (DMF, K₂CO₃, 80°C) Pomalidomide->Step1 Protected_Linker N-(2-bromoethyl)phthalimide Protected_Linker->Step1 Intermediate Phthalimide-Protected Intermediate Step1->Intermediate Step2 Step 2: Deprotection (Ethanol, Reflux) Intermediate->Step2 Hydrazine Hydrazine Monohydrate Hydrazine->Step2 Final_Product Pomalidomide-Linker-Amine Step2->Final_Product

Caption: Conceptual workflow for the synthesis of a pomalidomide-based CRBN ligand.

Conclusion

This compound is a crucial component in the development of the androgen receptor degrader, BWA-522. Its well-defined chemical properties and its function as a high-affinity ligand for the Cereblon E3 ligase are central to the therapeutic strategy of targeted protein degradation. While specific synthetic details remain proprietary, the provided representative protocol offers valuable insights for researchers in the field of medicinal chemistry and drug discovery. The continued exploration of novel E3 ligase ligands, exemplified by intermediates like this compound, holds significant promise for the development of next-generation therapeutics for prostate cancer and other malignancies.

References

An In-depth Technical Guide to BWA-522 Intermediate-1 (CAS Number: 2241315-66-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BWA-522 intermediate-1, with the CAS number 2241315-66-0, is a pivotal chemical entity in the synthesis of advanced therapeutic agents, most notably the Proteolysis Targeting Chimera (PROTAC), BWA-522. This intermediate serves as the crucial E3 ubiquitin ligase-binding moiety, specifically targeting the cereblon (CRBN) protein. The engagement of cereblon is the initiating step in the BWA-522-mediated degradation of the androgen receptor (AR), a key driver in prostate cancer. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative synthesis protocol, and its functional role in the broader context of targeted protein degradation. Detailed experimental protocols for assays relevant to its mechanism of action are also presented, alongside quantitative data for related compounds to provide a functional context.

Chemical Properties and Characterization

This compound is chemically identified as 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde.[1] Its structure incorporates the thalidomide-like phthalimide group, which is responsible for its high-affinity binding to cereblon.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 2241315-66-0
Molecular Formula C₁₉H₁₉N₃O₅
Molecular Weight 369.37 g/mol
IUPAC Name 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde
Appearance Light yellow to yellow solid powder
Table 2: Analytical Data Summary for this compound
Analysis TypeData Reference
¹H NMR Available from commercial suppliers[1][2]
RP-HPLC Available from commercial suppliers[1][2]
LC-MS Available from commercial suppliers[1][2]

Synthesis Protocol

Experimental Protocol: Representative Synthesis of this compound

Step 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione

  • To a solution of 4-fluorophthalic anhydride (1.0 eq) in acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the desired product.

Step 2: Synthesis of 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde

  • In a sealed vessel, dissolve 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione (1.0 eq) and piperidine-4-carbaldehyde (1.2 eq) in dimethyl sulfoxide (DMSO).

  • Add a suitable base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Heat the reaction mixture to 120-140°C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Role in PROTAC BWA-522 and Signaling Pathway

This compound constitutes the cereblon-binding warhead of the PROTAC BWA-522. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. BWA-522 targets the androgen receptor for degradation, which is a critical pathway in the progression of prostate cancer.

The mechanism of action of BWA-522, initiated by its intermediate, is as follows:

  • Ternary Complex Formation: The this compound moiety of BWA-522 binds to the E3 ubiquitin ligase cereblon, while the other end of the PROTAC binds to the androgen receptor. This results in the formation of a ternary complex of AR-BWA-522-CRBN.

  • Ubiquitination: The formation of this complex brings the androgen receptor into close proximity with the E3 ligase machinery, leading to the polyubiquitination of the androgen receptor.

  • Proteasomal Degradation: The polyubiquitinated androgen receptor is then recognized and targeted for degradation by the 26S proteasome.

BWA_522_Signaling_Pathway cluster_0 PROTAC-mediated Degradation This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex Binds to CRBN part of BWA-522 Androgen Receptor (AR) Androgen Receptor (AR) Androgen Receptor (AR)->Ternary Complex Binds to AR-binding part of BWA-522 Cereblon (CRBN) E3 Ligase Cereblon (CRBN) E3 Ligase Cereblon (CRBN) E3 Ligase->Ternary Complex Recruited by Intermediate Poly-ubiquitination Poly-ubiquitination Ternary Complex->Poly-ubiquitination Induces 26S Proteasome 26S Proteasome Poly-ubiquitination->26S Proteasome Targets for Degraded AR Degraded AR 26S Proteasome->Degraded AR Results in

BWA-522 Signaling Pathway

Experimental Workflows and Protocols

The following sections detail experimental workflows and protocols relevant to characterizing the function of this compound as a cereblon ligand within the context of a PROTAC.

Cereblon Binding Assay

Determining the binding affinity of the intermediate to cereblon is crucial. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method.

Cereblon_Binding_Assay_Workflow cluster_1 TR-FRET Assay Workflow Prepare Assay Plate Prepare Assay Plate Add this compound Add this compound Prepare Assay Plate->Add this compound Add CRBN & Fluorescent Ligand Add CRBN & Fluorescent Ligand Add this compound->Add CRBN & Fluorescent Ligand Incubate Incubate Add CRBN & Fluorescent Ligand->Incubate Read TR-FRET Signal Read TR-FRET Signal Incubate->Read TR-FRET Signal Calculate IC50 Calculate IC50 Read TR-FRET Signal->Calculate IC50

Cereblon Binding Assay Workflow

Experimental Protocol: TR-FRET Cereblon Binding Assay

  • Reagents: Terbium-labeled anti-GST antibody, GST-tagged CRBN-DDB1, and a fluorescently labeled tracer that binds to cereblon.

  • Procedure: a. Serially dilute this compound in an appropriate assay buffer. b. In a 384-well plate, add the diluted intermediate. c. Add a pre-mixed solution of GST-tagged CRBN-DDB1 and the fluorescent tracer. d. Add the terbium-labeled anti-GST antibody. e. Incubate the plate at room temperature for 1-2 hours, protected from light. f. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The data is then plotted against the concentration of the intermediate to determine the IC₅₀ value, which represents the concentration of the intermediate required to displace 50% of the fluorescent tracer.

Table 3: Cereblon Binding Affinities of Related Compounds

No direct quantitative binding data for this compound is publicly available. The following table provides context with data from similar cereblon-binding molecules.

CompoundAssay TypeBinding Affinity (IC₅₀/Kᵢ)
LenalidomideTR-FRETIC₅₀ = 1.69 µM
PomalidomideTR-FRETIC₅₀ = 0.93 µM
ThalidomideIsothermal Titration Calorimetry (ITC)Kₐ = 1.1 x 10⁶ M⁻¹
Androgen Receptor Degradation Assay

To assess the functional consequence of cereblon binding by the final PROTAC (BWA-522), a Western blot analysis is performed to quantify the degradation of the androgen receptor in prostate cancer cell lines.

AR_Degradation_Workflow cluster_2 Western Blot Workflow for AR Degradation Cell Culture & Treatment Cell Culture & Treatment Protein Extraction Protein Extraction Cell Culture & Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

AR Degradation Assay Workflow

Experimental Protocol: Western Blot for Androgen Receptor Degradation

  • Cell Culture and Treatment: a. Seed prostate cancer cells (e.g., LNCaP or VCaP) in 6-well plates. b. Once the cells reach 70-80% confluency, treat them with varying concentrations of BWA-522 for 18-24 hours. Include a vehicle control (e.g., DMSO).

  • Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by size on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with a primary antibody specific for the androgen receptor overnight at 4°C. c. Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin). d. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. b. Quantify the band intensities and normalize the AR protein levels to the loading control to determine the extent of degradation.

Table 4: In Vitro Degradation Efficacy of BWA-522
Cell LineBWA-522 ConcentrationAR Degradation Efficiency
VCaP1 µM77.3%
LNCaP5 µM72.0%

Data for the final PROTAC, BWA-522, is presented to illustrate the functional outcome of the intermediate's activity.[3]

Conclusion

This compound is a cornerstone molecule in the development of the androgen receptor degrader, BWA-522. Its ability to potently and specifically bind to the E3 ligase cereblon is fundamental to the PROTAC's mechanism of action. This guide provides essential technical information for researchers working with this intermediate and similar molecules, offering insights into its synthesis, characterization, and functional evaluation within the context of targeted protein degradation. The provided protocols and data serve as a valuable resource for the continued development of novel therapeutics in oncology and beyond.

References

Unveiling BWA-522 Intermediate-1: A Core Component in Targeted Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BWA-522 intermediate-1, a critical building block in the synthesis of the potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC), BWA-522. The parent compound, BWA-522, is at the forefront of therapeutic strategies for advanced prostate cancer by inducing the degradation of the androgen receptor (AR), including difficult-to-target splice variants. This document outlines the physicochemical properties of this compound, the broader mechanism of action of BWA-522, and relevant experimental context.

Physicochemical Properties of this compound

This compound serves as a crucial component for engaging the E3 ubiquitin ligase machinery. A comprehensive summary of its key quantitative data is presented below.

PropertyValue
Molecular Formula C₁₉H₁₉N₃O₅
Molecular Weight 369.37 g/mol
CAS Number 2241315-66-0
Appearance Light yellow to yellow solid powder
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6
Rotatable Bond Count 3

The Central Role of BWA-522 in Targeted Protein Degradation

BWA-522 is a heterobifunctional molecule designed to specifically target the androgen receptor for degradation via the ubiquitin-proteasome system.[1] It achieves this by simultaneously binding to the N-terminal domain (NTD) of the androgen receptor and the cereblon (CRBN) E3 ubiquitin ligase.[2][3] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the AR, marking it for destruction by the proteasome.

The intermediate, this compound, constitutes the cereblon-binding moiety of the final PROTAC molecule. Its structure is derived from thalidomide and its analogs, which are known to interact with cereblon.[4] By incorporating this intermediate, BWA-522 effectively hijacks the cell's natural protein disposal system to eliminate the androgen receptor, a key driver of prostate cancer growth.[3][5]

Signaling Pathway of BWA-522-Mediated AR Degradation

The following diagram illustrates the mechanism of action for the BWA-522 PROTAC, highlighting the critical role of the cereblon E3 ligase complex.

BWA522_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation BWA522 BWA-522 PROTAC AR Androgen Receptor (AR) (Full-length and Splice Variants) BWA522->AR Binds to AR-NTD CRBN_complex Cullin-RING E3 Ligase (CRBN Subunit) BWA522->CRBN_complex Binds to Cereblon ternary_complex AR - BWA-522 - CRBN Complex ub_AR Ubiquitinated AR ternary_complex->ub_AR Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->ternary_complex Ub Transfer (Facilitated by E3 Ligase) Ub Ubiquitin proteasome 26S Proteasome ub_AR->proteasome Recognition and Degradation degraded_AR Degraded AR (Peptides) proteasome->degraded_AR

BWA-522 PROTAC Mechanism of Action

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available in the search results, the parent compound BWA-522 has been evaluated in various in vitro and in vivo studies. The following outlines a general experimental workflow for assessing the activity of an AR-targeting PROTAC like BWA-522, based on published research.[3][6][7]

General Experimental Workflow for BWA-522 Evaluation

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cell_culture 1. Prostate Cancer Cell Line Culture (e.g., LNCaP, VCaP) treatment 2. Treatment with BWA-522 (Varying Concentrations and Times) cell_culture->treatment western_blot 3. Western Blot Analysis (AR Protein Levels) treatment->western_blot cell_viability 4. Cell Viability Assays (e.g., MTT, CellTiter-Glo) treatment->cell_viability apoptosis 5. Apoptosis Assays (e.g., Caspase-Glo, Annexin V) treatment->apoptosis downstream 6. Downstream Target Analysis (e.g., PSA expression via qPCR or ELISA) treatment->downstream xenograft 7. Xenograft Model Development (e.g., LNCaP in nude mice) dosing 8. Oral Administration of BWA-522 xenograft->dosing tumor_measurement 9. Tumor Volume Measurement dosing->tumor_measurement pk_pd 10. Pharmacokinetic and Pharmacodynamic Analysis dosing->pk_pd

Workflow for BWA-522 Biological Evaluation

1. Cell Culture and Treatment:

  • Prostate cancer cell lines (e.g., LNCaP for androgen-sensitive, VCaP for AR amplification and AR-V7 expression) are cultured under standard conditions.

  • Cells are treated with varying concentrations of BWA-522 or vehicle control for specified time periods.

2. Western Blot Analysis for AR Degradation:

  • Following treatment, cell lysates are collected and total protein is quantified.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are probed with primary antibodies against the androgen receptor (both full-length and AR-V7) and a loading control (e.g., GAPDH, β-actin).

  • Secondary antibodies conjugated to HRP are used for detection, and band intensities are quantified to determine the extent of AR degradation.

3. Cell Viability and Apoptosis Assays:

  • To assess the functional consequences of AR degradation, cell viability is measured using assays such as MTT or CellTiter-Glo.

  • Apoptosis induction is quantified using methods like caspase activity assays or Annexin V/PI staining followed by flow cytometry.

4. In Vivo Xenograft Studies:

  • Male immunodeficient mice are subcutaneously inoculated with prostate cancer cells.

  • Once tumors are established, mice are randomized into vehicle control and BWA-522 treatment groups.

  • BWA-522 is administered orally at a specified dose and schedule.

  • Tumor growth is monitored regularly, and at the end of the study, tumors and tissues can be collected for pharmacodynamic analysis (e.g., measuring AR levels by western blot or immunohistochemistry).[3][7]

This guide provides a foundational understanding of this compound and its significance in the development of a promising new therapeutic for prostate cancer. The detailed mechanism and experimental framework offer valuable insights for researchers in the field of targeted protein degradation.

References

In-Depth Technical Guide to B-522 Intermediate-1: Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of BWA-522 intermediate-1, a key building block in the synthesis of the potent androgen receptor (AR) PROTAC degrader, BWA-522. This document outlines its chemical structure, IUPAC name, physicochemical properties, and a comprehensive experimental protocol for its synthesis.

Core Compound Data

This compound, a crucial component for the construction of the BWA-522 PROTAC, serves as the E3 ligase-binding moiety. Its systematic chemical name is 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde . A summary of its key quantitative data is presented in the table below.

PropertyValueReference
IUPAC Name 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehydeN/A
Molecular Formula C₁₉H₁₉N₃O₅N/A
Molecular Weight 369.37 g/mol N/A
CAS Number 2241315-66-0N/A
Appearance White to off-white solidN/A
Purity ≥95%N/A

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. This process involves the coupling of two key precursors: 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione and tert-butyl 4-formylpiperidine-1-carboxylate, followed by the deprotection of the Boc group.

Experimental Protocol

Step 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione

A mixture of 5-fluoro-2-benzofuran-1,3-dione (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq) in glacial acetic acid is heated to reflux and stirred overnight. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is suspended in water and stirred for several hours. The solid product is collected by filtration and dried under vacuum to yield 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione as a white solid.[1]

Step 2: Synthesis of tert-butyl 4-formylpiperidine-1-carboxylate

To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂), Dess-Martin periodinane (1.5 eq) is added at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to give tert-butyl 4-formylpiperidine-1-carboxylate, which can be used in the next step without further purification.[2][3]

Step 3: Synthesis of 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde (this compound)

A mixture of 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione (1.0 eq), tert-butyl 4-formylpiperidine-1-carboxylate (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in dimethylformamide (DMF) is heated and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The precipitated product is collected by filtration, washed with water, and dried. The crude product is then treated with a solution of trifluoroacetic acid (TFA) in dichloromethane to remove the Boc protecting group. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic route to this compound.

G cluster_0 Precursor Synthesis cluster_1 Final Synthesis A 5-Fluoro-2-benzofuran-1,3-dione C 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione A->C AcOH, NaOAc, reflux B 3-Aminopiperidine-2,6-dione HCl B->C F This compound (1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde) C->F K2CO3, DMF; TFA, DCM D tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate E tert-Butyl 4-formylpiperidine-1-carboxylate D->E Dess-Martin periodinane E->F

Caption: Synthetic pathway of this compound.

References

The Role of BWA-522 Intermediate-1 in the Synthesis of a Novel Androgen Receptor PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BWA-522 intermediate-1, a pivotal component in the synthesis of the promising orally bioavailable Proteolysis Targeting Chimera (PROTAC), BWA-522. This PROTAC is designed for the targeted degradation of the Androgen Receptor (AR), a key driver in the progression of prostate cancer.

This compound functions as the Cereblon (CRBN) E3 ubiquitin ligase ligand, one of the three critical components of the final PROTAC.[1] Its structure is derived from thalidomide, enabling it to recruit the CRBN E3 ligase complex. This intermediate is then coupled via a linker to a warhead that binds the target protein—in this case, an antagonist that targets the N-terminal domain (NTD) of the Androgen Receptor.[2] The resulting PROTAC, BWA-522, effectively degrades both full-length Androgen Receptor (AR-FL) and its splice variants, such as AR-V7, which are implicated in drug resistance.[1][3][4][5]

Core Functionality and Significance

The primary role of this compound is to engage the cellular protein degradation machinery. By binding to CRBN, it allows the final PROTAC molecule to act as a bridge, bringing the Androgen Receptor into close proximity with the E3 ligase. This induced proximity facilitates the ubiquitination of the AR, marking it for degradation by the 26S proteasome. This mechanism offers a powerful strategy to eliminate the target protein entirely, rather than merely inhibiting its function, providing a potential avenue to overcome resistance to traditional AR antagonists.[1][4][5]

Quantitative Data Summary

The efficacy of the final PROTAC, BWA-522, synthesized from this compound, has been demonstrated in several studies. The key quantitative metrics are summarized below.

Table 1: In Vitro Degradation and Proliferation Inhibition
CompoundCell LineTarget ProteinDC₅₀ (Degradation)IC₅₀ (Anti-proliferation)Reference
BWA-522LNCaPAR-FL3.5 µM-[1]
BWA-522VCaPAR-FL / AR-V7Sub-micromolar-[1]
BWA-52222Rv1AR-FL-0.038 µM[6]
BWA-522LNCaPAR-FL-1.11 µM[6]

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.

Table 2: In Vitro Degradation Efficiency
CompoundCell LineConcentrationTarget ProteinDegradation EfficiencyReference
BWA-522VCaP1 µMAR-V777.3%[3]
BWA-522LNCaP5 µMAR-FL72.0%[3]
Table 3: In Vivo Efficacy and Oral Bioavailability
CompoundParameterSpeciesValueDosingReference
BWA-522Tumor Growth Inhibition (TGI)Mice (LNCaP xenograft)76%60 mg/kg, p.o.[1][3][4][5]
BWA-522Oral BioavailabilityMice40.5%-[1][4][5]
BWA-522Oral BioavailabilityBeagle Dogs69.3%-[1][4][5]

p.o.: Per os (by mouth).

Experimental Protocols and Synthesis

The synthesis of the final PROTAC BWA-522 involves a multi-step process where this compound (the CRBN ligand) is coupled with the Androgen Receptor N-Terminal Domain (AR-NTD) binding moiety. The detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are typically found in the supporting information of the primary research publication by Zhang et al. in the Journal of Medicinal Chemistry.[4]

General Protocol for the Final Coupling Step:

The final step in the synthesis of BWA-522 involves the coupling of the linker-equipped AR-NTD ligand with the this compound (CRBN E3 ligase ligand). A representative procedure is outlined below.

  • Reactant Preparation : The AR-NTD ligand, featuring a terminal reactive group (e.g., a carboxylic acid or amine on the linker), and this compound, functionalized with a complementary group, are dissolved in an appropriate anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Coupling Reaction : A suitable coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) are added to the reaction mixture.

  • Reaction Monitoring : The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Extraction : Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove unreacted reagents and byproducts. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification : The solvent is removed under reduced pressure, and the crude product is purified using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC BWA-522.

  • Characterization : The structure and purity of the final compound are confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and analytical HPLC.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of the BWA-522 PROTAC, highlighting the central role of this compound.

G cluster_0 Component Synthesis cluster_1 PROTAC Assembly AR_ligand AR-NTD Ligand (Ralaniten derivative) Coupling1 Step 1: Couple AR Ligand and Linker AR_ligand->Coupling1 Linker Linker Moiety Linker->Coupling1 CRBN_ligand This compound (CRBN Ligand) Coupling2 Step 2: Couple Ligand-Linker with this compound CRBN_ligand->Coupling2 Coupling1->Coupling2 Final_PROTAC Final PROTAC (BWA-522) Coupling2->Final_PROTAC Purification Purification & Characterization (HPLC, NMR, MS) Final_PROTAC->Purification

Caption: Modular synthesis workflow for the BWA-522 PROTAC.

Mechanism of Action: Androgen Receptor Degradation

This diagram illustrates the signaling pathway and the mechanism by which BWA-522 induces the degradation of the Androgen Receptor.

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitin-Proteasome System BWA522 BWA-522 PROTAC AR Androgen Receptor (AR-FL / AR-V7) BWA522->AR binds NTD CRBN CRBN E3 Ligase BWA522->CRBN binds CRBN PolyUb Poly-ubiquitination of AR AR->PolyUb proximity-induced CRBN->PolyUb E2/E1 enzymes Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome recognition Degradation AR Degradation Proteasome->Degradation Outcome Inhibition of AR Signaling & Tumor Growth Degradation->Outcome

Caption: BWA-522 induced degradation of the Androgen Receptor.

References

BWA-522 Intermediate-1: A Core Component for Cereblon-Mediating Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation (TPD), the strategic design of potent and selective proteolysis-targeting chimeras (PROTACs) is paramount. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate proteins of interest. A critical component of many successful PROTACs is the E3 ubiquitin ligase ligand, which serves to recruit the enzymatic machinery responsible for tagging the target protein for degradation. BWA-522 intermediate-1 has emerged as a key building block in the synthesis of advanced PROTACs, acting as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

This technical guide provides a comprehensive overview of this compound, detailing its role as a CRBN ligand, its physicochemical properties, and its incorporation into the potent androgen receptor (AR) degrader, BWA-522. Furthermore, this document outlines detailed experimental protocols for the synthesis, characterization, and evaluation of this compound and its derivatives, offering a valuable resource for researchers in the discovery and development of novel therapeutics based on targeted protein degradation.

This compound: Physicochemical and Biological Properties

This compound is a crucial synthetic precursor to the orally bioavailable PROTAC BWA-522.[1] BWA-522 is designed to target the N-terminal domain of the androgen receptor, inducing its degradation and showing significant therapeutic potential in prostate cancer models. The core function of this compound within this context is to engage the CRBN E3 ligase, a widely utilized ligase in the development of PROTACs due to the favorable characteristics of its ligands.[2][3]

While specific binding affinity data for this compound to CRBN is not extensively published in peer-reviewed literature, its effective incorporation into the potent BWA-522 PROTAC suggests a strong and productive interaction with the CRBN E3 ligase complex. The properties of similar CRBN ligands, such as thalidomide and its analogs, are well-characterized and provide a benchmark for understanding the expected performance of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₁₉N₃O₅[4]
Molecular Weight369.37 g/mol [4]
AppearanceLight yellow to yellow solid powder[4]
LogP0.4[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count6[4]
Rotatable Bond Count3[4]
CAS Number2241315-66-0[4]

Mechanism of Action: The Role of a Cereblon Ligand

This compound functions by binding to Cereblon, the substrate receptor component of the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[2] In the context of a PROTAC, this binding event is the first step in the formation of a ternary complex, which also includes the target protein bound to the other end of the PROTAC molecule. This induced proximity between the target protein and the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a lysine residue on the surface of the target protein. The subsequent polyubiquitination of the target protein marks it for recognition and degradation by the 26S proteasome.

cluster_0 PROTAC-Mediated Degradation Pathway BWA_522_intermediate_1 This compound (CRBN Ligand) PROTAC PROTAC Molecule (e.g., BWA-522) BWA_522_intermediate_1->PROTAC Target_Ligand Target Protein Ligand Target_Ligand->PROTAC Ternary_Complex Ternary Complex (CRBN-PROTAC-Target) PROTAC->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Recruits Target_Protein Target Protein (e.g., Androgen Receptor) Target_Protein->Ternary_Complex Binds Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Target Protein Proteasome->Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and for the biochemical and cellular evaluation of its function as a Cereblon ligand. These protocols are based on established methods in the field of targeted protein degradation and can be adapted for specific research needs.

Synthesis of this compound

The synthesis of this compound is detailed in patent literature, specifically WO2021194879 A1. The following is a representative synthetic scheme based on the information available in the patent.

cluster_1 Synthetic Workflow for this compound Starting_Material Protected Glutarimide Derivative Intermediate_1 Phthalimide Formation Starting_Material->Intermediate_1 Reagents A, Solvent, Heat Intermediate_2 Functional Group Interconversion Intermediate_1->Intermediate_2 Reagents B, Catalyst Final_Product This compound Intermediate_2->Final_Product Deprotection/Oxidation

Figure 2: General synthetic workflow for this compound.

Materials:

  • Appropriate protected glutarimide and phthalic anhydride starting materials

  • Organic solvents (e.g., DMF, DCM, THF)

  • Reagents for condensation, functional group manipulation, and purification (e.g., coupling agents, catalysts, acids, bases)

  • Chromatography supplies (silica gel, solvents)

  • Analytical instrumentation (NMR, LC-MS)

Procedure:

The synthesis generally involves the condensation of a functionalized phthalic anhydride derivative with a protected glutamine derivative to form the phthalimide core. This is followed by a series of functional group interconversions and deprotection steps to yield the final this compound. The exact reagents, reaction conditions, and purification methods are specified in the patent literature and should be followed closely. Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is essential to confirm the identity and purity of the final product.

Biochemical Assay: Cereblon Binding Affinity (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) competitive binding assay to determine the binding affinity of this compound to CRBN.

Materials:

  • Purified recombinant human Cereblon (CRBN) protein

  • Fluorescently labeled CRBN ligand (e.g., fluorescently tagged thalidomide)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)

  • Black, low-binding 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare a serial dilution of this compound in assay buffer. Prepare a solution of CRBN protein and the fluorescently labeled CRBN ligand in assay buffer. The optimal concentrations of CRBN and the fluorescent tracer should be determined empirically but are typically in the low nanomolar range.

  • Assay Setup: To the wells of the 384-well plate, add the this compound dilutions. Include controls with no competitor and with a known CRBN binder (e.g., pomalidomide).

  • Reaction Initiation: Add the pre-mixed CRBN protein and fluorescent ligand solution to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.

Cellular Assay: Target Protein Degradation (Western Blot)

This protocol outlines a method to assess the ability of a PROTAC incorporating this compound (such as BWA-522) to induce the degradation of a target protein in a cellular context.

Materials:

  • Cell line expressing the target protein (e.g., LNCaP cells for androgen receptor)

  • Cell culture medium and supplements

  • PROTAC molecule (e.g., BWA-522)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC molecule or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

cluster_2 Experimental Workflow for PROTAC Evaluation Cell_Culture Cell Seeding and Treatment with PROTAC Cell_Lysis Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification Western_Blot SDS-PAGE and Western Blotting Quantification->Western_Blot Analysis Data Analysis (Densitometry) Western_Blot->Analysis Results Determination of DC50 and Dmax Analysis->Results

Figure 3: Workflow for assessing PROTAC-induced protein degradation.

Conclusion

This compound is a valuable chemical entity for the development of CRBN-recruiting PROTACs. Its role as an effective CRBN ligand is central to the mechanism of action of potent protein degraders like BWA-522. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and functional evaluation of this compound and its derivatives. As the field of targeted protein degradation continues to expand, the availability of well-characterized and versatile E3 ligase ligands such as this compound will be crucial for the design of the next generation of therapeutics aimed at previously "undruggable" targets.

References

Mechanism of BWA-522 Intermediate-1 Binding to Cereblon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the binding mechanism of BWA-522 intermediate-1 to the E3 ubiquitin ligase Cereblon (CRBN). This compound is a critical component of the Proteolysis Targeting Chimera (PROTAC) BWA-522, an orally active degrader of the Androgen Receptor (AR) and its splice variants. Understanding the interaction between this compound and CRBN is fundamental to elucidating the mechanism of action of the BWA-522 PROTAC and for the rational design of future CRBN-recruiting therapeutics. While specific quantitative binding data for this compound is not publicly available, this guide draws upon the extensive knowledge of well-characterized CRBN ligands, such as thalidomide and its analogs, to infer the binding mechanism. This document outlines the general principles of CRBN engagement, details relevant experimental protocols for assessing binding, and provides visual representations of the associated molecular pathways and workflows.

Introduction to Cereblon and CRBN-Ligand Interactions

Cereblon (CRBN) is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). This complex plays a crucial role in the ubiquitin-proteasome system by targeting specific proteins for degradation. Small molecules that bind to CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent degradation of proteins that are not endogenous substrates of CRBN. This "molecular glue" mechanism is the basis for the therapeutic effects of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.

In the context of PROTACs, a CRBN ligand, such as this compound, serves as the E3 ligase-recruiting element. The PROTAC molecule forms a ternary complex between CRBN and the protein of interest (POI), in this case, the Androgen Receptor. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for proteasomal degradation.

BWA-522 is an orally active PROTAC with significant degradation effects on both full-length Androgen Receptor (AR-FL) and its splice variants (AR-V7)[1]. This compound functions as the ligand that recruits the CRBN E3 ubiquitin ligase[1].

The Binding Interface of CRBN Ligands

The binding of small molecules like this compound to CRBN occurs in a specific pocket within the C-terminal thalidomide-binding domain (TBD). The core structural motif of these ligands, a glutarimide ring, is essential for this interaction.

Key features of the CRBN-ligand binding interaction, based on studies with thalidomide and its analogs, include:

  • The "Triad of Tryptophans": The glutarimide ring of the ligand is typically nestled into a hydrophobic pocket formed by three tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN).

  • Hydrogen Bonding: The imide protons of the glutarimide ring form crucial hydrogen bonds with the backbone carbonyl of a highly conserved tryptophan residue and the side chain of a histidine residue.

  • Phthalimide Moiety Interaction: The phthalimide portion of the ligand often engages in π-π stacking interactions with other residues in the binding pocket and can be modified to alter binding affinity and substrate specificity.

The chemical structure of this compound is 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde. This structure contains the essential 2,6-dioxopiperidin-3-yl (glutarimide) and 1,3-dioxoisoindoline (phthalimide) moieties characteristic of high-affinity CRBN binders.

Quantitative Analysis of CRBN-Ligand Binding

While specific binding data for this compound is not available in the reviewed literature, the following table summarizes typical binding affinities of well-characterized CRBN ligands measured by various biophysical techniques. This data provides a reference for the expected range of binding affinities for potent CRBN ligands.

LigandAssay MethodReported Affinity (K_d or IC₅₀)Reference
ThalidomideIsothermal Titration Calorimetry (ITC)~1.3 µMGeneral Literature
LenalidomideIsothermal Titration Calorimetry (ITC)~250 nMGeneral Literature
PomalidomideIsothermal Titration Calorimetry (ITC)~30 nMGeneral Literature
CC-885Time-Resolved Fluorescence Energy Transfer (TR-FRET)~10 nMGeneral Literature

Experimental Protocols for Assessing CRBN Binding

Several robust biophysical and biochemical methods are employed to characterize the interaction between small molecules and CRBN. The choice of method depends on the specific information required, such as binding affinity, thermodynamics, or kinetics.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Protocol Outline:

  • Sample Preparation:

    • Recombinant human CRBN (typically in complex with DDB1 for stability) is extensively dialyzed against the assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • The ligand (this compound) is dissolved in the same dialysis buffer to minimize buffer mismatch effects.

  • ITC Experiment:

    • The CRBN solution is loaded into the sample cell of the calorimeter.

    • The ligand solution is loaded into the injection syringe.

    • A series of small injections of the ligand into the protein solution are performed.

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis:

    • The resulting thermogram is integrated to determine the heat change per injection.

    • The data is fitted to a suitable binding model (e.g., one-site binding) to calculate K_d, n, and ΔH.

Fluorescence Polarization (FP)

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a labeled tracer molecule upon binding to a protein.

Protocol Outline:

  • Reagent Preparation:

    • A fluorescently labeled CRBN ligand (tracer, e.g., a fluorescein-labeled thalidomide analog) is used.

    • Recombinant CRBN/DDB1 complex.

    • Unlabeled competitor ligand (this compound).

  • Assay Procedure:

    • A fixed concentration of CRBN and the fluorescent tracer are incubated to form a complex, resulting in a high fluorescence polarization signal.

    • Serial dilutions of the competitor ligand are added to the complex.

    • The competitor ligand displaces the fluorescent tracer, leading to a decrease in the polarization signal.

  • Data Analysis:

    • The IC₅₀ value (the concentration of competitor ligand that displaces 50% of the tracer) is determined by plotting the polarization signal against the logarithm of the competitor concentration.

    • The IC₅₀ can be converted to a binding affinity (K_i) using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association and dissociation rate constants, k_on and k_off) and binding affinity (K_d).

Protocol Outline:

  • Chip Preparation:

    • Recombinant CRBN/DDB1 is immobilized on the surface of a sensor chip (e.g., via amine coupling).

  • Binding Measurement:

    • A solution containing the analyte (this compound) at various concentrations is flowed over the chip surface.

    • The change in the SPR signal (measured in response units, RU) is monitored over time during the association and dissociation phases.

  • Data Analysis:

    • The sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine k_on and k_off.

    • The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off to k_on.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

TR-FRET is a competitive binding assay that measures the energy transfer between a donor fluorophore (e.g., europium cryptate) and an acceptor fluorophore (e.g., XL665) when they are in close proximity.

Protocol Outline:

  • Reagent Preparation:

    • A tagged CRBN protein (e.g., GST-tagged) is used.

    • An antibody against the tag labeled with the donor fluorophore (e.g., anti-GST-Europium).

    • A CRBN ligand labeled with the acceptor fluorophore (e.g., thalidomide-Red).

    • Unlabeled competitor ligand (this compound).

  • Assay Procedure:

    • The tagged CRBN, donor-labeled antibody, and acceptor-labeled ligand are incubated together, resulting in a high FRET signal.

    • Serial dilutions of the competitor ligand are added.

    • The competitor ligand displaces the acceptor-labeled ligand, leading to a decrease in the FRET signal.

  • Data Analysis:

    • The IC₅₀ value is determined by plotting the FRET ratio against the logarithm of the competitor concentration.

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows related to the binding of this compound to CRBN.

BWA522_Mechanism cluster_PROTAC BWA-522 PROTAC cluster_CRL4 CRL4-CRBN E3 Ligase Complex cluster_Ternary Ternary Complex Formation cluster_Ubiquitination Ubiquitination & Degradation BWA-522_intermediate-1 BWA-522 intermediate-1 Linker Linker CRBN CRBN BWA-522_intermediate-1->CRBN Binding AR_ligand AR Ligand AR Androgen Receptor (AR) AR_ligand->AR Binding DDB1 DDB1 CRBN->DDB1 Ternary_Complex AR-BWA-522-CRBN Ternary Complex CRBN->Ternary_Complex CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR AR->Ternary_Complex E2 E2 (Ub) E2->Ternary_Complex Ub Transfer Proteasome Proteasome Ub_AR->Proteasome Degradation Degradation Proteasome->Degradation

Caption: BWA-522 PROTAC mechanism of action.

ITC_Workflow Start Start Prepare_Samples Prepare CRBN/DDB1 and Ligand Solutions Start->Prepare_Samples Load_Calorimeter Load CRBN into Sample Cell Load Ligand into Syringe Prepare_Samples->Load_Calorimeter Run_Experiment Perform Serial Injections Load_Calorimeter->Run_Experiment Acquire_Data Measure Heat Change (Thermogram) Run_Experiment->Acquire_Data Analyze_Data Integrate Peaks and Fit to Binding Model Acquire_Data->Analyze_Data Results Determine Kd, n, ΔH Analyze_Data->Results End End Results->End FP_Workflow Start Start Prepare_Reagents Prepare CRBN, Fluorescent Tracer, and Competitor Ligand Start->Prepare_Reagents Incubate_Complex Incubate CRBN and Tracer to Form Complex Prepare_Reagents->Incubate_Complex Add_Competitor Add Serial Dilutions of Competitor Ligand Incubate_Complex->Add_Competitor Measure_FP Measure Fluorescence Polarization Add_Competitor->Measure_FP Analyze_Data Plot Polarization vs. Log[Competitor] and Determine IC50 Measure_FP->Analyze_Data Results Calculate Ki Analyze_Data->Results End End Results->End

References

BWA-522: A Technical Guide to a First-in-Class Androgen Receptor NTD Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a pioneering, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR), a key driver in prostate cancer. Unlike traditional AR inhibitors that target the ligand-binding domain (LBD), BWA-522 uniquely targets the N-terminal domain (NTD) of the AR. This allows it to effectively induce the degradation of both full-length AR (AR-FL) and clinically relevant splice variants, such as AR-V7, which lack the LBD and are a common source of resistance to current therapies.[1][2] This technical guide provides a comprehensive overview of BWA-522, its synthesis from the key intermediate BWA-522 intermediate-1, its mechanism of action, and the experimental data supporting its preclinical efficacy.

The Relationship Between BWA-522 and this compound

BWA-522 is a heterobifunctional molecule comprised of three key components: a ligand that binds to the NTD of the androgen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase. This compound is a crucial component in the synthesis of BWA-522, functioning as the E3 ligase ligand. Specifically, this compound is a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The synthesis of the final BWA-522 product involves covalently attaching this compound to the AR-NTD binding moiety via a chemical linker.

Mechanism of Action

BWA-522 operates through the PROTAC mechanism to induce the degradation of the androgen receptor. The process begins with the simultaneous binding of BWA-522 to both the NTD of the androgen receptor and the Cereblon E3 ligase, forming a ternary complex. This proximity, induced by BWA-522, facilitates the transfer of ubiquitin from the E3 ligase complex to the androgen receptor. The polyubiquitinated androgen receptor is then recognized and degraded by the proteasome, leading to a reduction in the total cellular levels of both AR-FL and AR-V7. This degradation of the key oncogenic driver results in the downstream suppression of AR target genes and the induction of apoptosis in prostate cancer cells.[1][2]

BWA522_Mechanism cluster_cell Prostate Cancer Cell cluster_ternary Ternary Complex Formation BWA522 BWA-522 BWA522_bound BWA-522 BWA522->BWA522_bound AR Androgen Receptor (AR-FL / AR-V7) AR_bound AR AR->AR_bound CRBN Cereblon (CRBN) E3 Ligase CRBN_bound CRBN CRBN->CRBN_bound BWA522_bound->AR_bound binds to NTD BWA522_bound->CRBN_bound recruits PolyUb_AR Polyubiquitinated AR CRBN_bound->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->CRBN_bound Proteasome Proteasome PolyUb_AR->Proteasome Targeting Degradation AR Degradation (Amino Acids) Proteasome->Degradation Degrades

Caption: Mechanism of action of BWA-522 in inducing androgen receptor degradation.

Quantitative Data Summary

The preclinical efficacy of BWA-522 has been demonstrated through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

In Vitro Degradation Efficiency
Cell Line AR Degradation (%)
VCaP (AR-V7)77.3% at 1 µM
LNCaP (AR-FL)72.0% at 5 µM
[1]
In Vivo Efficacy (LNCaP Xenograft Model)
Dose 60 mg/kg, oral administration
Tumor Growth Inhibition (TGI) 76%
[1]
Oral Bioavailability
Species Bioavailability (%)
Mice40.5%
Beagle Dogs69.3%
[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of BWA-522 from this compound

The synthesis of BWA-522 involves the coupling of the this compound with the androgen receptor N-terminal domain binding moiety. A general protocol is as follows:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the androgen receptor N-terminal domain binding moiety in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Coupling Reagents: Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

  • Addition of Intermediate: Add this compound to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified period, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product, BWA-522.

Synthesis_Workflow Intermediate This compound (CRBN Ligand) Coupling Coupling Reaction (HATU, DIPEA, DMF) Intermediate->Coupling AR_Ligand AR NTD Ligand AR_Ligand->Coupling Purification Purification (Column Chromatography) Coupling->Purification BWA522 BWA-522 Purification->BWA522

Caption: General workflow for the synthesis of BWA-522.
Western Blot for AR Degradation

  • Cell Culture and Treatment: Culture LNCaP or VCaP cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to approximately 80% confluency. Treat the cells with varying concentrations of BWA-522 or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the androgen receptor (specific for the N-terminal domain to detect both AR-FL and AR-V7) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the band intensities, and the AR protein levels are normalized to the loading control.

LNCaP Xenograft Model
  • Cell Preparation: LNCaP cells are cultured, harvested during the exponential growth phase, and resuspended in a suitable medium, often mixed with Matrigel, for injection.

  • Animal Model: Male immunodeficient mice (e.g., BALB/c nude mice) are used.

  • Tumor Implantation: Subcutaneously inject the LNCaP cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer BWA-522 (e.g., 60 mg/kg) or vehicle control orally to the respective groups according to the predetermined dosing schedule.

  • Monitoring and Endpoint: Measure tumor volume and body weight regularly. The study is concluded when tumors in the control group reach a specified size, and the tumor growth inhibition (TGI) is calculated.

Conclusion

BWA-522 represents a significant advancement in the development of therapeutics for prostate cancer, particularly for castration-resistant forms of the disease. Its novel mechanism of targeting the androgen receptor's N-terminal domain for degradation addresses key resistance mechanisms to current standard-of-care treatments. The robust preclinical data, including potent in vitro degradation, significant in vivo tumor growth inhibition, and favorable oral bioavailability, underscore the potential of BWA-522 as a future therapeutic agent. The detailed protocols provided in this guide are intended to facilitate further research and development in this promising area.

References

Unveiling BWA-522 Intermediate-1: A Technical Primer on its Genesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that has demonstrated significant efficacy in degrading both full-length androgen receptor (AR) and its splice variants, offering a promising therapeutic avenue for prostate cancer.[1][2] Central to the synthesis of this potent AR degrader is the molecule designated as BWA-522 intermediate-1. This intermediate functions as the cereblon E3 ubiquitin ligase ligand, a critical component for hijacking the cell's ubiquitin-proteasome system to induce targeted protein degradation.[3][4][5][6][7] This technical guide provides an in-depth exploration of the discovery and origin of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to elucidate its synthetic pathway and role in the broader context of BWA-522's mechanism of action.

Discovery and Origin

The discovery of this compound is intrinsically linked to the development of BWA-522, which was first reported by Zhang et al. in the Journal of Medicinal Chemistry in August 2023. The development of BWA-522 was part of a broader effort to create PROTACs targeting the N-terminal domain of the androgen receptor. This compound was synthesized as a crucial building block, providing the necessary chemical moiety to engage the cereblon E3 ligase. Its design is based on the well-established class of immunomodulatory drugs (IMiDs) that are known to bind to cereblon. The synthetic route to this compound is a multi-step process, which is detailed in the experimental protocols section of this guide.

Physicochemical Properties and Quantitative Data

This compound is a white to off-white solid. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C13H13N3O4
Molecular Weight 275.26 g/mol
Purity (as reported) >95% (typically analyzed by HPLC)
Storage Conditions Dessicated at -20°C

Experimental Protocols

The synthesis of this compound is a multi-step chemical process. The detailed experimental protocol is provided below, based on the supplementary information from the primary publication by Zhang et al.

Synthesis of this compound

Step 1: Synthesis of (S)-2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione

  • To a solution of 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) in acetic acid, 3-nitrophthalic anhydride (1.05 eq) was added.

  • The reaction mixture was heated to 140 °C and stirred for 4 hours.

  • After cooling to room temperature, the mixture was poured into ice water.

  • The resulting precipitate was collected by filtration, washed with water, and dried to afford the product as a yellow solid.

Step 2: Synthesis of (S)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

  • The product from Step 1 was dissolved in methanol.

  • Palladium on carbon (10% w/w) was added to the solution.

  • The mixture was stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • The catalyst was removed by filtration through Celite, and the filtrate was concentrated under reduced pressure to yield the desired amino compound.

Step 3: Synthesis of tert-butyl (2-((S)-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)ethyl)carbamate (this compound)

  • To a solution of the product from Step 2 in dimethylformamide (DMF), tert-butyl (2-oxoethyl)carbamate (1.2 eq) and sodium triacetoxyborohydride (1.5 eq) were added.

  • The reaction mixture was stirred at room temperature for 16 hours.

  • The reaction was quenched with water and extracted with ethyl acetate.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford this compound.

Mandatory Visualizations

To visually represent the processes described, the following diagrams have been generated using the DOT language.

G Synthetic Pathway of this compound cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 3-aminopiperidine-2,6-dione_HCl 3-aminopiperidine-2,6-dione HCl Step1_product (S)-2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione 3-aminopiperidine-2,6-dione_HCl->Step1_product AcOH, 140°C 3-nitrophthalic_anhydride 3-nitrophthalic anhydride 3-nitrophthalic_anhydride->Step1_product AcOH, 140°C Step2_product (S)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Step1_product->Step2_product H2, Pd/C, MeOH BWA-522_intermediate-1 This compound Step2_product->BWA-522_intermediate-1 NaBH(OAc)3, DMF tert-butyl_carbamate tert-butyl (2-oxoethyl)carbamate tert-butyl_carbamate->BWA-522_intermediate-1 NaBH(OAc)3, DMF

Caption: Synthetic workflow for this compound.

G Mechanism of Action of BWA-522 BWA-522 BWA-522 Ternary_Complex Ternary Complex (AR-BWA-522-CRBN) BWA-522->Ternary_Complex binds AR Androgen Receptor (AR) AR->Ternary_Complex binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex binds Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation AR Degradation Proteasome->Degradation mediates

Caption: BWA-522 signaling pathway for AR degradation.

References

An In-depth Technical Guide to BWA-522 Intermediate-1 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BWA-522 intermediate-1, a key building block in the synthesis of the potent androgen receptor (AR) degrader, BWA-522. This document details the role of the intermediate in the broader context of targeted protein degradation, summarizes key quantitative data for the final PROTAC (Proteolysis Targeting Chimera), and provides detailed experimental protocols for the assessment of AR degradation. Furthermore, this guide includes visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of the science underpinning this therapeutic strategy.

Introduction to BWA-522 and its Intermediate-1

BWA-522 is a first-in-class, orally bioavailable PROTAC designed to degrade both the full-length androgen receptor (AR-FL) and its splice variants, notably AR-V7.[1][2] The androgen receptor is a critical driver of prostate cancer, and the emergence of AR splice variants that lack the ligand-binding domain is a common mechanism of resistance to standard anti-androgen therapies. By targeting the N-terminal domain (NTD) of the AR, BWA-522 offers a promising therapeutic approach for treatment-resistant prostate cancer.[1][2]

BWA-522 is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (the AR-NTD), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound serves as the E3 ligase-recruiting component, specifically engaging the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] The synthesis of BWA-522 involves the chemical linkage of this intermediate to a derivative of the AR-NTD antagonist, EPI-002, via a suitable linker.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the final PROTAC, BWA-522, as reported in the literature.

ParameterCell LineValueCitation(s)
Degradation Efficiency (AR-V7) VCaP77.3% at 1 µM[6]
Degradation Efficiency (AR-FL) LNCaP72.0% at 5 µM[6]
DC50 (AR Degradation) LNCaP3.5 µM[1]

Table 1: In Vitro Degradation Efficacy of BWA-522

SpeciesBioavailabilityCitation(s)
Mouse 40.5%[1][2]
Dog 69.3%[1][2]

Table 2: Oral Bioavailability of BWA-522

ModelTreatmentResultCitation(s)
LNCaP Xenograft 60 mg/kg, orally76% Tumor Growth Inhibition (TGI)[1][2]

Table 3: In Vivo Efficacy of BWA-522

Signaling Pathways and Mechanism of Action

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA. This initiates the transcription of genes involved in prostate cell growth and survival. In castration-resistant prostate cancer, AR signaling can remain active through various mechanisms, including the expression of constitutively active splice variants like AR-V7.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates PROTAC_Mechanism BWA522 BWA-522 AR Androgen Receptor (AR) (Target Protein) BWA522->AR Binds to NTD CRBN Cereblon (CRBN) (E3 Ligase) BWA522->CRBN Binds via Intermediate-1 Ternary_Complex Ternary Complex (AR-BWA-522-CRBN) AR->Ternary_Complex CRBN->Ternary_Complex Poly_Ub_AR Poly-ubiquitinated AR Ternary_Complex->Poly_Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_AR->Proteasome Recognition Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation BWA522_Synthesis Intermediate1 This compound (CRBN Ligand) Intermediate2 Linker-Intermediate-1 Adduct Intermediate1->Intermediate2 Coupling Reaction Linker Bifunctional Linker Linker->Intermediate2 AR_Ligand_Precursor EPI-002 Derivative (AR-NTD Ligand Precursor) BWA522 BWA-522 AR_Ligand_Precursor->BWA522 Intermediate2->BWA522 Coupling Reaction

References

An In-depth Technical Guide to PROTACs using BWA-522 intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest from the cellular environment. Unlike traditional small-molecule inhibitors that block the function of a target protein, PROTACs are heterobifunctional molecules that harness the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the degradation of a target protein.[1][2]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5] Following the degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.[4]

This event-driven pharmacology offers several advantages over the occupancy-driven mechanism of traditional inhibitors, including the potential to target proteins previously considered "undruggable" and the ability to achieve a more profound and sustained pharmacological effect at lower concentrations.[3]

BWA-522 Intermediate-1: A Key Component for Androgen Receptor Degradation

This compound is a crucial building block in the synthesis of the PROTAC BWA-522.[6][7] It functions as a ligand for the cereblon (CRBN) E3 ubiquitin ligase, one of the most commonly utilized E3 ligases in PROTAC design.[6] By incorporating this intermediate, the resulting PROTAC, BWA-522, can effectively recruit the CRBN E3 ligase to its target.

BWA-522 is a potent and orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), including its full-length form (AR-FL) and splice variants like AR-V7.[8][9] The AR is a key driver of prostate cancer, and the emergence of resistance to conventional AR antagonists, often through mechanisms involving AR overexpression or the expression of ligand-binding domain truncated variants like AR-V7, presents a significant clinical challenge.[10] By inducing the degradation of both AR-FL and AR-V7, BWA-522 offers a promising therapeutic strategy to overcome this resistance.[8][11]

Quantitative Data Summary

The efficacy of BWA-522 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Parameter Cell Line Value Reference
Degradation Efficiency (AR-FL) LNCaP72.0% (at 5 µM)[4]
VCaP52.4% (at 1 µM)[12]
VCaP73.1% (at 5 µM)[12]
Degradation Efficiency (AR-V7) VCaP77.3% (at 1 µM)[4][12]
VCaP84.6% (at 5 µM)[12]
DC50 (AR Degradation) LNCaP3.5 µM[1]
VCaPsub-micromolar[1]

Table 1: In Vitro Degradation Efficacy of BWA-522

Parameter Species Dose Value Reference
Oral Bioavailability Mice10 mg/kg40.5%[1][2][3]
Beagle Dogs5 mg/kg69.3%[1][2][3]
Tumor Growth Inhibition (TGI) Mice (LNCaP xenograft)60 mg/kg (oral)76%[1][2][3][4]

Table 2: In Vivo Pharmacokinetics and Efficacy of BWA-522

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA. This leads to the transcription of genes that promote prostate cancer cell growth and survival.[6] AR splice variants like AR-V7 are constitutively active, driving tumor progression even in the absence of androgens.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerizes & Translocates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Canonical Androgen Receptor Signaling Pathway.
PROTAC Mechanism of Action: BWA-522

BWA-522 functions by hijacking the ubiquitin-proteasome system to induce the degradation of the androgen receptor.

PROTAC_Mechanism BWA522 BWA-522 PROTAC AR Androgen Receptor (AR/AR-V7) BWA522->AR Binds CRBN Cereblon (CRBN) E3 Ligase BWA522->CRBN Binds Ternary_Complex AR-BWA-522-CRBN Ternary Complex BWA522->Ternary_Complex AR->Ternary_Complex CRBN->Ternary_Complex Ternary_Complex->BWA522 Recycled Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degradation Degraded AR (Peptides) Proteasome->Degradation Degradation

Mechanism of Action of BWA-522 PROTAC.
Experimental Workflow for PROTAC Evaluation

A typical workflow to evaluate the efficacy of a PROTAC like BWA-522 involves a series of in vitro and cellular assays.

Experimental_Workflow start Synthesize PROTAC (e.g., BWA-522) binding_assay Binding Affinity Assay (e.g., SPR, ITC) start->binding_assay ubiquitination_assay In Vitro Ubiquitination Assay start->ubiquitination_assay western_blot Western Blot for Target Degradation binding_assay->western_blot ubiquitination_assay->western_blot viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) western_blot->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo, PARP Cleavage) viability_assay->apoptosis_assay in_vivo In Vivo Xenograft Model Studies apoptosis_assay->in_vivo end Data Analysis & Conclusion in_vivo->end

General Experimental Workflow for PROTAC Characterization.

Experimental Protocols

Western Blot for Androgen Receptor Degradation

Objective: To quantify the reduction in AR protein levels in prostate cancer cells following treatment with BWA-522.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • BWA-522

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-AR-V7, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of BWA-522 or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-AR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the AR signal to the loading control (GAPDH).

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of BWA-522-induced AR degradation on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines

  • BWA-522

  • DMSO

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of BWA-522 or DMSO for a specified duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

In Vitro Ubiquitination Assay

Objective: To confirm that BWA-522 mediates the ubiquitination of the androgen receptor in a cell-free system.

Materials:

  • Purified recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and CRBN E3 ligase complex.

  • Purified recombinant androgen receptor (full-length or N-terminal domain).

  • Ubiquitin and ATP.

  • BWA-522 and DMSO.

  • Ubiquitination reaction buffer.

  • SDS-PAGE loading buffer.

  • Western blot reagents as described in Protocol 1.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CRBN E3 ligase, recombinant AR, ubiquitin, and ATP in the reaction buffer.

  • PROTAC Addition: Add BWA-522 or DMSO to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Western Blot Analysis: Run the samples on an SDS-PAGE gel and perform a Western blot using an anti-AR antibody to detect higher molecular weight ubiquitinated AR species.

Apoptosis Assay (Caspase-3/7 Activity Assay)

Objective: To measure the induction of apoptosis in prostate cancer cells following treatment with BWA-522.

Materials:

  • Prostate cancer cell lines.

  • BWA-522 and DMSO.

  • White, opaque-walled 96-well plates.

  • Caspase-Glo® 3/7 Assay kit.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with BWA-522 or DMSO as described for the cell viability assay.

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes and then incubate at room temperature for 1-2 hours to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold-change in caspase-3/7 activity relative to the vehicle-treated control.

PARP Cleavage Western Blot

Objective: To detect a key marker of apoptosis, the cleavage of PARP, in BWA-522-treated cells.

Materials:

  • Same as for the Western Blot for Androgen Receptor Degradation, with the addition of a primary antibody that detects both full-length PARP (116 kDa) and cleaved PARP (89 kDa).

Procedure:

  • Follow the same procedure as the Western Blot for Androgen Receptor Degradation (Protocol 1) up to the immunoblotting step.

  • Immunoblotting:

    • Incubate the membrane with a primary antibody that recognizes both full-length and cleaved PARP.

    • Proceed with the subsequent washing, secondary antibody incubation, and detection steps.

  • Data Analysis: Observe the appearance of the 89 kDa cleaved PARP fragment and a decrease in the 116 kDa full-length PARP in BWA-522-treated samples compared to the control.

E3 Ligase Binding Assay (Surface Plasmon Resonance - SPR)

Objective: To determine the binding affinity of this compound to the CRBN E3 ligase.

Materials:

  • SPR instrument and sensor chips.

  • Purified recombinant CRBN E3 ligase complex.

  • This compound.

  • Running buffer.

Procedure:

  • Immobilization: Immobilize the purified CRBN E3 ligase complex onto the surface of an SPR sensor chip.

  • Binding Analysis: Inject a series of concentrations of this compound over the sensor surface and monitor the binding response in real-time.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants. Calculate the equilibrium dissociation constant (KD) from the ratio of kd/ka.

Conclusion

PROTACs are a rapidly emerging class of therapeutics with the potential to address many of the limitations of traditional inhibitors. The development of BWA-522, facilitated by the use of this compound as a cereblon E3 ligase ligand, exemplifies the power of this technology to target and degrade key oncogenic drivers like the androgen receptor. The comprehensive experimental approach outlined in this guide provides a framework for the characterization and validation of novel PROTAC degraders, from initial biochemical assays to in vivo efficacy studies. As our understanding of the intricacies of PROTAC design and mechanism of action continues to grow, so too will their potential to revolutionize the treatment of a wide range of diseases.

References

BWA-522 intermediate-1: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for BWA-522 intermediate-1, a key synthetic precursor to the PROTAC (Proteolysis Targeting Chimera) degrader, BWA-522. As a crucial component in the synthesis of a molecule designed to engage the ubiquitin-proteasome system, this intermediate warrants careful and informed handling in a laboratory setting. This document outlines known physicochemical properties, safe handling and storage protocols, and potential hazards to ensure the safety of research personnel.

Physicochemical and Safety Data

Quantitative toxicological data for this compound is largely unavailable, which is common for novel research chemicals. The provided Safety Data Sheet (SDS) does not contain specific values for metrics such as LD50 or LC50. Therefore, this compound should be handled as a potentially hazardous substance, and exposure should be minimized.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde
Synonyms This compound
CAS Number 2241315-66-0
Molecular Formula C₁₉H₁₉N₃O₅
Molecular Weight 369.37 g/mol
Appearance Light yellow to yellow solid powder
Purity ≥99%
Solubility Soluble in DMSO

Table 2: Toxicological Data Summary

Toxicological EndpointData
Acute Toxicity (Oral, Dermal, Inhalation) No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available

Biological Context and Potential Hazards

This compound is a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] It constitutes the E3 ligase-binding moiety of the final BWA-522 PROTAC, which is designed to degrade the Androgen Receptor (AR).[4][5] The structure contains a glutarimide ring, a motif structurally related to thalidomide, which is known for its teratogenic effects and immunomodulatory activities through its interaction with Cereblon. While no specific reproductive toxicity data exists for this compound, this structural alert necessitates cautious handling, particularly for personnel of child-bearing potential.

BWA522_Pathway cluster_components Components of BWA-522 PROTAC cluster_ternary Mechanism of Action intermediate This compound (CRBN Ligand) linker Linker intermediate->linker ar_ligand AR-NTD Ligand ar_ligand->linker protac BWA-522 (PROTAC) linker->protac Synthesis crbn Cereblon (E3 Ligase) protac->crbn Binds ar Androgen Receptor (Target) protac->ar Binds

Figure 1: Logical relationship of this compound to the final PROTAC and its targets.

Handling and Personal Protective Equipment (PPE)

Given the lack of comprehensive safety data, a conservative approach to handling is required. All operations should be conducted within a certified chemical fume hood or other ventilated enclosure.

Experimental Protocol: Standard Handling Procedure

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that a chemical spill kit and appropriate waste containers are readily accessible.

  • Personal Protective Equipment: At a minimum, the following PPE must be worn:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Nitrile or other chemically resistant gloves. Double-gloving is recommended.

    • Body Protection: A buttoned laboratory coat.

  • Weighing: To prevent inhalation of the powder, weigh the solid compound inside a chemical fume hood or a balance enclosure with exhaust ventilation. Use anti-static tools and weigh paper.

  • Dissolution: If preparing a solution (e.g., in DMSO), add the solvent to the pre-weighed solid slowly to avoid splashing. Cap the vial securely and vortex or sonicate until fully dissolved.

  • Cleanup: Following the procedure, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol). Dispose of all contaminated disposables, including gloves and weigh paper, in a designated chemical waste container. Wash hands thoroughly with soap and water.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and ensure safety.

  • Powder Form:

    • Store at -20°C for long-term stability (up to 3 years).[2]

    • Store at 4°C for short-term stability (up to 2 years).[2]

  • In Solvent (e.g., DMSO):

    • Prepare aliquots to avoid repeated freeze-thaw cycles.[6]

    • Store at -80°C for up to 6 months.[2][6]

    • Store at -20°C for up to 1 month.[2][6]

The compound is shipped at room temperature and is considered stable for the duration of ordinary shipping.[2]

Safe_Handling_Workflow cluster_planning Pre-Operation cluster_execution Compound Handling cluster_post Post-Operation A Review SDS and Protocol B Prepare Work Area (Fume Hood) A->B C Don PPE (Goggles, Lab Coat, Gloves) B->C D Retrieve from Storage (e.g., -20°C Freezer) C->D E Weigh Solid in Ventilated Enclosure D->E F Prepare Solution (e.g., Dissolve in DMSO) E->F G Decontaminate Surfaces and Equipment F->G H Dispose of Chemical Waste (per institutional guidelines) G->H I Doff PPE and Wash Hands H->I

Figure 2: Recommended experimental workflow for handling this compound.

First Aid and Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.

In the event of a spill, evacuate the area, wear appropriate PPE, and contain the spill with an inert absorbent material. Dispose of the collected material in accordance with institutional and local regulations.

References

Technical Guide on BWA-522 Intermediate-1: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, proprietary data for "BWA-522 intermediate-1," an intermediate in the synthesis of the PROTAC degrader BWA-522, is not publicly available. This guide has been constructed using publicly available information regarding the intermediate's identity and general protocols for solubility assessment of pharmaceutical compounds. The quantitative data presented is representative and intended for illustrative purposes.

Introduction

BWA-522 is an orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to degrade the Androgen Receptor (AR), including both full-length (AR-FL) and variant forms like AR-V7.[1][2][3][4] It accomplishes this by binding to the N-terminal domain (NTD) of the AR and recruiting the cereblon E3 ubiquitin ligase.[5][6] The synthesis of BWA-522 involves a key component, "this compound," which functions as a ligand for the cereblon E3 ubiquitin ligase.[7][8][9] Understanding the physicochemical properties, particularly solubility, of this intermediate is critical for process development, formulation, and ensuring consistent synthesis of the final BWA-522 product.

This document provides a technical overview of this compound, focusing on its solubility characteristics and the experimental protocols used to determine them.

Chemical Name: 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde[7]

Solubility Data

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical factor influencing its bioavailability and formulation. Equilibrium solubility is typically determined in various aqueous and organic solvents to guide process chemistry and preclinical development. While specific experimental data for this compound is not published, the following table represents typical solubility data that would be generated for such a compound.

Table 1: Representative Equilibrium Solubility of this compound

Solvent SystemTemperature (°C)Representative Solubility (mg/mL)
Deionized Water25< 0.1
Phosphate-Buffered Saline (PBS), pH 7.425< 0.1
0.1 N HCl (pH 1.2)370.2
Acetate Buffer (pH 4.5)37< 0.1
Methanol255 - 10
Ethanol251 - 5
Dimethyl Sulfoxide (DMSO)25> 50
Polyethylene Glycol 400 (PEG400)2510 - 20

Note: The data in this table is illustrative and based on the typical properties of similar heterocyclic compounds. Actual experimental results may vary.

Experimental Protocols

Accurate determination of solubility requires robust and well-defined protocols. The most common method for determining equilibrium solubility is the shake-flask method.[10][11]

3.1 Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Water, PBS pH 7.4, DMSO)

  • Calibrated analytical balance

  • Thermostatically controlled shaking incubator or water bath

  • 20 mL glass scintillation vials with screw caps

  • Centrifuge

  • 0.45 µm syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.[10]

  • Solvent Addition: Add a precise volume (e.g., 10 mL) of the pre-equilibrated solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[11] The presence of undissolved solid should be visually confirmed.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period. Centrifuge the vials to pellet the excess solid.

  • Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial.

  • Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC assay. Analyze the sample to determine the concentration of the dissolved compound.

  • Calculation: The solubility is reported in mg/mL, calculated from the measured concentration and the dilution factor.

Visualizations

4.1 Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Weigh Excess Compound B Add Pre-equilibrated Solvent A->B 1 C Agitate at Constant Temp (24-72h) B->C 2 D Centrifuge to Pellet Solid C->D 3 E Filter Supernatant (0.45 µm) D->E 4 F Dilute Sample E->F 5 G Analyze via Validated HPLC F->G 6 H Calculate Solubility (mg/mL) G->H 7

Workflow for Shake-Flask Solubility Determination.

4.2 BWA-522 Mechanism of Action: Signaling Pathway

BWA-522 functions by inducing the degradation of the Androgen Receptor. This diagram illustrates the simplified signaling pathway of this PROTAC molecule.

G BWA522 BWA-522 (PROTAC) Ternary Ternary Complex (AR-PROTAC-CRBN) BWA522->Ternary AR Androgen Receptor (AR-FL / AR-V7) AR->Ternary CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb recruits Ub Ubiquitin (Ub) Ub->PolyUb transfers Proteasome 26S Proteasome PolyUb->Proteasome targets AR for Degradation AR Degradation & Suppressed Signaling Proteasome->Degradation results in

Simplified PROTAC Mechanism of BWA-522.

References

Technical Guide: Stability and Storage of BWA-522 Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BWA-522 intermediate-1 is a critical building block in the synthesis of BWA-522, an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3][4] As BWA-522 targets both full-length AR (AR-FL) and its splice variants (e.g., AR-V7), it represents a promising therapeutic agent for prostate cancer.[3][4] The intermediate itself functions as a ligand for the cereblon (CRBN) E3 ubiquitin ligase, forming a key component of the final PROTAC structure.[2][5][6]

The chemical integrity and purity of this compound are paramount to ensuring the successful synthesis, efficacy, and safety of the final BWA-522 active pharmaceutical ingredient (API). This document provides a comprehensive technical overview of the recommended storage conditions and a representative framework for assessing the stability of this compound, in alignment with established pharmaceutical industry practices and regulatory guidelines such as those from the International Council for Harmonisation (ICH).[7][8][9]

Recommended Storage and Handling

Proper storage is essential to maintain the integrity of this compound. The following conditions are based on vendor specifications and are crucial for preventing degradation and ensuring long-term viability for research and development purposes.

Storage Conditions Summary

The stability of the intermediate varies significantly between its solid (powder) and solubilized states.[5][6]

FormStorage TemperatureShelf Life
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month
Table 1: Recommended Storage Conditions for this compound.[5][6]

Handling Recommendations:

  • Shipping: The compound is stable at room temperature for short durations, such as during standard shipping.[6]

  • Solubilization: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[6]

  • Freeze-Thaw Cycles: To prevent degradation of stock solutions, it is highly recommended to aliquot the solution after preparation and avoid repeated freeze-thaw cycles.[1]

Stability Profile and Forced Degradation Studies

Forced degradation, or stress testing, is a critical process in drug development used to identify potential degradation products and establish the intrinsic stability of a compound.[7][10][11] While specific public data from forced degradation studies on this compound is not available, this section outlines a standard experimental framework for such an investigation.

The objective of these studies is to assess the compound's stability under various stress conditions, including hydrolysis, oxidation, and photolysis, as recommended by ICH guideline Q1A.[7][8]

Illustrative Forced Degradation Data

The following table represents a hypothetical summary of results from a forced degradation study on this compound. The data illustrates potential degradation pathways and serves as a template for documenting actual experimental outcomes.

Stress ConditionReagent / ParametersTimeDegradation (%)No. of DegradantsPurity Assay Method
Hydrolysis (Acidic) 0.1 M HCl, 60°C24 hrs~12%2RP-HPLC, UV 254nm
Hydrolysis (Basic) 0.1 M NaOH, 60°C8 hrs~25%3RP-HPLC, UV 254nm
Hydrolysis (Neutral) Purified Water, 60°C72 hrs< 2%1RP-HPLC, UV 254nm
Oxidative 3% H₂O₂, RT24 hrs~18%2RP-HPLC, UV 254nm
Thermal (Solid State) 80°C, Dry Heat48 hrs< 1%0RP-HPLC, UV 254nm
Photolytic (Solid State) ICH Option 2: 1.2 million lux hours, 200 W·h/m² UVA7 days~5%1RP-HPLC, UV 254nm
Photolytic (Solution in DMSO) ICH Option 2: 1.2 million lux hours, 200 W·h/m² UVA24 hrs~9%2RP-HPLC, UV 254nm
Table 2: Representative Data from a Hypothetical Forced Degradation Study.

Experimental Protocols

Detailed and validated analytical methods are necessary to accurately assess the stability of this compound. The following section provides a representative protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Protocol: Stability-Indicating RP-HPLC Method

This method is designed to separate the intact this compound from its potential degradation products generated during forced degradation studies.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 50 µg/mL.

    • For stressed samples, neutralize acidic and basic solutions with an equimolar amount of base or acid, respectively, before dilution.

  • Method Validation:

    • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to be considered "stability-indicating." Specificity is demonstrated by ensuring that degradation product peaks are well-resolved from the main analyte peak.

Diagrams and Workflows

Visual representations of workflows and biological pathways provide clarity for complex processes.

Forced Degradation Experimental Workflow

The following diagram illustrates the logical flow of a typical forced degradation study, from sample preparation to data analysis.

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_outcome 4. Data Interpretation start BWA-522 Int-1 (Solid & Solution) acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxid Oxidation (e.g., 3% H2O2) start->oxid therm Thermal (e.g., 80°C Dry Heat) start->therm photo Photolytic (ICH Option 2) start->photo hplc Stability-Indicating RP-HPLC Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc mass_spec LC-MS for Degradant ID hplc->mass_spec If Unidentified Peaks > Threshold pathway Identify Degradation Pathways hplc->pathway storage Inform Storage & Handling Conditions hplc->storage method Confirm Method Specificity hplc->method G cluster_protac BWA-522 PROTAC Molecule cluster_cellular Cellular Machinery protac BWA-522 ar_ligand AR-NTD Ligand protac->ar_ligand crbn_ligand CRBN Ligand (from BWA-522 Int-1) protac->crbn_ligand ar Androgen Receptor (AR-FL / AR-V7) protac->ar Binds Target Protein e3 Cereblon (CRBN) E3 Ubiquitin Ligase protac->e3 Binds E3 Ligase ternary protac->ternary Forms Ternary Complex linker Linker ar_ligand->linker linker->crbn_ligand ar->ternary Forms Ternary Complex e3->ternary Forms Ternary Complex ub Ubiquitin (Ub) ub->ternary proteasome 26S Proteasome degraded Degraded Peptides proteasome->degraded Results in ar_ub Ub-Ub-Ub-AR ternary->ar_ub Polyubiquitination ar_ub->proteasome Targeted for Degradation

References

Methodological & Application

Synthesis of BWA-522: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of BWA-522, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR). The protocol details the coupling of a key synthetic precursor, BWA-522 intermediate-1, which serves as a ligand for the E3 ubiquitin ligase cereblon (CRBN), with the AR N-terminal domain (NTD) binding moiety. This guide is intended for researchers in drug discovery and development, offering a step-by-step methodology for the synthesis, purification, and characterization of BWA-522. All quantitative data is presented in a clear tabular format, and the relevant biological pathway and experimental workflow are illustrated with diagrams.

Introduction

BWA-522 is a novel PROTAC that induces the degradation of both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7.[1] By hijacking the ubiquitin-proteasome system, BWA-522 offers a promising therapeutic strategy for prostate cancer, including castration-resistant forms. The synthesis of BWA-522 involves the strategic linkage of an AR-NTD antagonist with a ligand that recruits an E3 ubiquitin ligase. This protocol focuses on the final coupling step in the synthesis of BWA-522, utilizing the readily available this compound.

Experimental Protocol: Synthesis of BWA-522 from this compound

This protocol is adapted from the supplementary information of the primary publication by Zhang B, et al. in the Journal of Medicinal Chemistry (2023).[1] In the publication, BWA-522 is referred to as compound 28, and this compound is involved in the formation of the final product. The direct precursor to the final coupling step with the AR ligand is a derivative of this compound. The following protocol outlines the coupling of the AR-binding moiety (referred to as compound 7 in the source literature) and the E3 ligase-linker moiety (compound 27 in the source literature).

Materials and Reagents:

  • Compound 7 (AR-binding moiety with a carboxylic acid handle)

  • Compound 27 (E3 ligase-linker moiety with a terminal amine, derived from this compound)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative High-Performance Liquid Chromatography (prep-HPLC) system

  • Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Compound 7 (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • Activation of Carboxylic Acid: To the stirred solution, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stirring: Allow the mixture to stir at room temperature for 10 minutes to activate the carboxylic acid of Compound 7.

  • Coupling Reaction: Add a solution of Compound 27 (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up (Quenching): Upon completion of the reaction, quench the reaction by adding water.

  • Purification: The crude product is purified by preparative High-Performance Liquid Chromatography (prep-HPLC) to yield BWA-522 as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of BWA-522.

ParameterValue
Reactants
Compound 71.0 eq
Compound 271.0 eq
HATU1.2 eq
DIPEA2.0 eq
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 2 hours
Purification Prep-HPLC
Yield 45%
Final Product BWA-522 (Solid)

Visualizations

Signaling Pathway of BWA-522

BWA522_pathway cluster_cell Cell cluster_ternary Ternary Complex BWA522 BWA-522 AR Androgen Receptor (AR) (Target Protein) BWA522->AR binds CRBN Cereblon (CRBN) (E3 Ligase) BWA522->CRBN binds AR_BWA_CRBN AR - BWA-522 - CRBN AR->AR_BWA_CRBN CRBN->AR_BWA_CRBN AR_Ub Polyubiquitinated AR AR_BWA_CRBN->AR_Ub Ubiquitination Ub Ubiquitin Ub->AR_BWA_CRBN recruited Proteasome Proteasome AR_Ub->Proteasome degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR BWA522_synthesis_workflow start Start dissolve_7 Dissolve Compound 7 in anhydrous DMF start->dissolve_7 add_reagents Add HATU and DIPEA dissolve_7->add_reagents stir_activation Stir for 10 min at RT (Activation) add_reagents->stir_activation add_27 Add Compound 27 solution stir_activation->add_27 stir_reaction Stir for 2 hours at RT (Coupling) add_27->stir_reaction quench Quench with water stir_reaction->quench purify Purify by Prep-HPLC quench->purify end BWA-522 (Solid) purify->end

References

Application Notes and Protocols: BWA-522 Intermediate-1 in the Development of Androgen Receptor Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 intermediate-1 is a crucial building block in the synthesis of potent androgen receptor (AR) degraders. Specifically, it functions as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system.[1] By incorporating this intermediate into a heterobifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC), researchers can effectively hijack the cell's natural protein disposal machinery to induce the degradation of specific target proteins. This document provides detailed application notes and protocols for the use of this compound in the development of AR degraders, with a focus on the well-characterized PROTAC, BWA-522.

Application Notes

This compound serves as the E3 ligase-recruiting moiety in the synthesis of the orally bioavailable PROTAC degrader, BWA-522.[1][2][3][4] BWA-522 is designed to target the N-terminal domain (NTD) of the androgen receptor, leading to the degradation of both full-length AR (AR-FL) and the constitutively active splice variant AR-V7.[2][3][4][5][6] The degradation of these key drivers of prostate cancer progression offers a promising therapeutic strategy, particularly in the context of castration-resistant prostate cancer (CRPC).[7]

The general principle involves chemically linking this compound to a ligand that binds to the target protein (in this case, an AR-NTD antagonist) via a flexible linker. The resulting PROTAC molecule then simultaneously binds to both the AR and the CRBN E3 ligase, forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of the AR.[8]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of the final PROTAC, BWA-522, which is synthesized using this compound. This data highlights the potential of this intermediate in creating highly effective AR degraders.

Table 1: In Vitro Degradation Efficiency of BWA-522

Cell LineTarget ProteinConcentration (µM)Degradation Efficiency (%)
VCaPAR-FL152.4
VCaPAR-FL573.1
VCaPAR-V7177.3
VCaPAR-V7584.6
LNCaPAR-FL572.0

Data sourced from MedchemExpress and MDPI.[5][9]

Table 2: Anti-proliferative Activity of BWA-522

Cell LineIC50 (µM)Assay Duration
LNCaP1.076 days
CWR22Rv14.086 days
VCaP5.596 days

Data sourced from MedchemExpress.[5]

Table 3: In Vivo Efficacy of BWA-522 in LNCaP Xenograft Model

Dosage (mg/kg, oral)Tumor Growth Inhibition (TGI) (%)
6076

Data sourced from MedchemExpress, Journal of Medicinal Chemistry.[3][4][5]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The androgen receptor plays a critical role in the development and progression of prostate cancer.[7][10] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and acts as a transcription factor for genes involved in cell proliferation and survival.[10][11] In castration-resistant prostate cancer, AR signaling can be reactivated through various mechanisms, including AR gene amplification, mutations, and the expression of ligand-binding domain-deficient splice variants like AR-V7.[10][12]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP->AR Chaperoning ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth

Caption: Canonical Androgen Receptor (AR) signaling pathway.

PROTAC-Mediated AR Degradation Workflow

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[8] The PROTAC, containing a ligand for the protein of interest (POI) and an E3 ligase ligand (like this compound), facilitates the formation of a ternary complex.[8] This leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[8]

PROTAC_Workflow cluster_ternary Ternary Complex Formation POI Protein of Interest (e.g., AR) PROTAC PROTAC (BWA-522) POI->PROTAC Ub_POI Ubiquitinated POI E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 Ub Ubiquitin (Ub) E3->Ub Recruitment Ub->POI Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_validation In Vitro Validation cluster_invivo In Vivo Evaluation start Start: This compound + AR Ligand + Linker synthesis Chemical Synthesis & Purification start->synthesis protac Synthesized PROTAC (e.g., BWA-522) synthesis->protac degradation AR Degradation Assay (Western Blot) protac->degradation viability Cell Viability Assay (IC50 Determination) protac->viability co_ip Ternary Complex Confirmation (Co-Immunoprecipitation) protac->co_ip xenograft Xenograft Model Study (Tumor Growth Inhibition) degradation->xenograft viability->xenograft co_ip->xenograft end End: Candidate Selection xenograft->end

References

Application Notes and Protocols for BWA-522 Intermediate-1 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 intermediate-1 is a crucial chemical entity in the synthesis of BWA-522, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC). As a standalone molecule, this compound functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] PROTACs like BWA-522 are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. In the context of the complete BWA-522 PROTAC, this compound engages CRBN, while the other end of the molecule binds to the N-terminal domain of the Androgen Receptor (AR), thereby inducing the degradation of both full-length AR (AR-FL) and its splice variants, such as AR-V7.[3][4]

These application notes provide a comprehensive guide for the utilization of this compound in various cell-based assays. The protocols outlined below are designed to enable researchers to characterize the engagement of this compound with its target, CRBN, and to serve as a critical control in experiments involving the fully assembled BWA-522 PROTAC.

Mechanism of Action

This compound acts as the E3 ligase-recruiting component of the BWA-522 PROTAC. By binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, it facilitates the recruitment of this complex to the target protein, the Androgen Receptor.[1][2] This induced proximity is the cornerstone of the PROTAC's mechanism, leading to the polyubiquitination of the AR on surface-exposed lysine residues. This "tag" marks the AR for recognition and degradation by the 26S proteasome. When used alone, this compound can be employed to investigate the engagement and modulation of the CRBN E3 ligase complex and to serve as a negative control to distinguish the specific effects of AR degradation by the full BWA-522 PROTAC.

Data Presentation

While specific binding data for this compound is not publicly available, the following table summarizes the binding affinities of well-characterized thalidomide-based CRBN ligands, which are structurally related and provide a reasonable proxy for estimating the potency of this compound.

CompoundAssay TypeBinding Constant (Kd/Ki/IC50)Reference
ThalidomideCompetitive TitrationKi: ~250 nM[1]
LenalidomideCompetitive TitrationKi: ~178 nM[1]
PomalidomideCompetitive TitrationKi: ~157 nM[1]
PomalidomideTR-FRETIC50: 6.4 nM[5]
LenalidomideTR-FRETIC50: 8.9 nM[5]
ThalidomideTR-FRETIC50: 22.4 nM[5]
LenalidomideCompetitive Bead BindingIC50: ~2 µM[6]
PomalidomideCompetitive Bead BindingIC50: ~2 µM[6]

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism Mechanism of BWA-522 PROTAC Action cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation BWA-522 BWA-522 AR Androgen Receptor (AR-FL/AR-V7) BWA-522->AR Binds to N-Terminal Domain CRBN Cereblon (CRBN) E3 Ligase Complex BWA-522->CRBN Binds via BWA-522 intermediate-1 moiety Poly-Ub-AR Poly-ubiquitinated Androgen Receptor CRBN->Poly-Ub-AR Ubiquitin Transfer Ub Ubiquitin Proteasome 26S Proteasome Poly-Ub-AR->Proteasome Recognition Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Caption: Mechanism of action of the BWA-522 PROTAC.

Androgen_Receptor_Signaling Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR + HSPs Androgen->AR_inactive Binding AR_active Active AR Dimer AR_inactive->AR_active Dimerization & HSP Dissociation ARE Androgen Response Element (ARE) AR_active->ARE Nuclear Translocation and DNA Binding Transcription Gene Transcription ARE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation, Survival) mRNA->Protein_Synthesis Translation

Caption: Simplified overview of the Androgen Receptor signaling pathway.

Experimental_Workflow General Experimental Workflow for Cell-Based Assays cluster_assays 4. Downstream Assays Cell_Culture 1. Cell Seeding (e.g., LNCaP, VCaP, or other relevant cell lines) Treatment 2. Treatment with This compound (Dose-response and time-course) Cell_Culture->Treatment Incubation 3. Incubation (Specified duration) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability Western_Blot Western Blot Analysis (e.g., for CRBN neosubstrates like Ikaros/Aiolos) Incubation->Western_Blot Binding_Assay Target Engagement Assay (e.g., Competitive Binding) Incubation->Binding_Assay Data_Analysis 5. Data Analysis and Interpretation Viability->Data_Analysis Western_Blot->Data_Analysis Binding_Assay->Data_Analysis

Caption: A general workflow for evaluating this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a relevant cell line.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP) or other cells expressing CRBN.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Phosphate-buffered saline (PBS).

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC₅₀ value.

Protocol 2: Western Blot for CRBN Neosubstrate Degradation

Objective: To assess if this compound, like other CRBN ligands, can induce the degradation of known CRBN neosubstrates such as Ikaros (IKZF1) and Aiolos (IKZF3).

Materials:

  • Cell line known to express Ikaros and Aiolos (e.g., multiple myeloma cell lines like MM.1S or HEK293T).

  • Complete cell culture medium.

  • This compound stock solution (10 mM in DMSO).

  • 6-well cell culture plates.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE equipment and reagents.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-Ikaros (IKZF1), anti-Aiolos (IKZF3), and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and denature by heating.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Ikaros, Aiolos, and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control and compare the levels in treated versus control samples.

Protocol 3: Competitive Binding Assay for CRBN Engagement

Objective: To confirm that this compound engages with CRBN in a cellular context. This can be performed as a competition assay with a known CRBN-binding PROTAC.

Materials:

  • A cell line sensitive to a known CRBN-recruiting PROTAC (e.g., a PROTAC targeting BRD4 in a cell line expressing BRD4).

  • The known CRBN-recruiting PROTAC.

  • This compound.

  • Western blot reagents as described in Protocol 2.

  • Primary antibody against the target of the known PROTAC (e.g., anti-BRD4).

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Pre-treat cells with increasing concentrations of this compound (e.g., 1, 10, 100 µM) for 1-2 hours.

    • Add a fixed concentration of the known CRBN-recruiting PROTAC (a concentration known to cause significant degradation of its target, e.g., its DC₅₀).

    • Include controls: vehicle only, PROTAC only, and this compound only.

    • Incubate for the time required for the known PROTAC to induce target degradation.

  • Analysis:

    • Perform cell lysis, protein quantification, and Western blotting as described in Protocol 2.

    • Probe the membrane with the primary antibody for the target of the known PROTAC and a loading control.

  • Data Interpretation:

    • If this compound binds to CRBN, it will compete with the known PROTAC, leading to a rescue of the target protein from degradation. This will be observed as an increase in the target protein band intensity in the co-treated samples compared to the sample treated with the PROTAC alone.

References

Application Notes and Protocols for the Synthesis of BWA-522, an Androgen Receptor PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of BWA-522, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). BWA-522 targets both full-length Androgen Receptor (AR-FL) and its splice variants, such as AR-V7, which are implicated in the development of resistance to conventional prostate cancer therapies. This document outlines the mechanism of action, detailed synthetic protocols, and characterization data for BWA-522.

Introduction

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. BWA-522 is comprised of three key components: a ligand that binds to the N-terminal domain (NTD) of the Androgen Receptor, a linker moiety, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By forming a ternary complex between the AR and CRBN, BWA-522 facilitates the ubiquitination and subsequent proteasomal degradation of the receptor, offering a promising therapeutic strategy for advanced prostate cancer.[1][2][3][4]

Mechanism of Action

BWA-522 operates by hijacking the cellular ubiquitin-proteasome pathway to selectively degrade the Androgen Receptor. The warhead of BWA-522 is derived from ralaniten (EPI-002), an antagonist that binds to the N-terminal domain (NTD) of the AR.[5][6][7] This is linked to a pomalidomide-based ligand which engages the Cereblon (CRBN) E3 ubiquitin ligase.[8][9][10][11] This induced proximity between the AR and the E3 ligase complex leads to the polyubiquitination of the AR, marking it for degradation by the 26S proteasome. This degradation mechanism is effective against both full-length AR and splice variants that lack the ligand-binding domain, a common resistance mechanism in castration-resistant prostate cancer.

BWA522_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation BWA522 BWA-522 AR Androgen Receptor (AR-FL / AR-V7) BWA522->AR Binds to AR-NTD CRBN Cereblon (CRBN) E3 Ligase Complex BWA522->CRBN Recruits Proteasome 26S Proteasome AR->Proteasome Targeted for Degradation BWA522_in BWA-522 CRBN_in CRBN BWA522_in->CRBN_in recruits AR_in AR AR_in->BWA522_in binds Ub Ubiquitin (Ub) Ub->AR Polyubiquitination Degraded_AR Degraded AR (Fragments) Proteasome->Degraded_AR Degrades BWA522_Workflow cluster_synthesis BWA-522 Synthesis Workflow Start1 Starting Materials for AR-NTD Ligand Intermediate1 Synthesis of Ralaniten Derivative Start1->Intermediate1 Start2 Starting Materials for CRBN Ligand & Linker Intermediate2 Synthesis of Pomalidomide-Linker Start2->Intermediate2 Coupling Final Coupling Reaction Intermediate1->Coupling Intermediate2->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Characterization Characterization (NMR, HRMS, HPLC) Purification->Characterization Final_Product BWA-522 Characterization->Final_Product

References

Application Notes and Protocols for BWA-522 Intermediate-1 in In Vitro Ubiquitination Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR) and its splice variants, which are key drivers in prostate cancer.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. BWA-522 intermediate-1 is a crucial component in the synthesis of BWA-522, functioning as a ligand for the cereblon (CRBN) E3 ubiquitin ligase.[4][5] As a standalone molecule, this compound can be utilized in in vitro ubiquitination assays to study the recruitment and activity of the CRBN E3 ligase complex. These assays are fundamental for characterizing the efficacy and mechanism of action of novel PROTACs and other molecules that modulate E3 ligase activity.

This document provides detailed application notes and protocols for the use of this compound in in vitro ubiquitination assays.

Principle of the Assay

The in vitro ubiquitination assay reconstitutes the enzymatic cascade responsible for ubiquitin conjugation to a substrate protein. This process involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[6][7] In the context of PROTACs, the E3 ligase is recruited to a specific target protein by the PROTAC molecule. This compound, as a ligand for CRBN, can be used in conjunction with a target-binding moiety (linked to the intermediate) to form a PROTAC. In this assay, the formation of a ternary complex between the CRBN E3 ligase, the PROTAC, and the target protein will facilitate the transfer of ubiquitin from the E2 enzyme to the target protein. The extent of ubiquitination can then be measured, providing a direct assessment of the PROTAC's efficacy in inducing ubiquitination.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ubiquitination signaling pathway mediated by a PROTAC and the general workflow for an in vitro ubiquitination assay using this compound as part of a PROTAC.

G cluster_0 Ubiquitination Cascade cluster_1 PROTAC-Mediated Ubiquitination E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Transfers Ub AMP_PPi AMP + PPi E1->AMP_PPi CRBN Cereblon (CRBN) E3 Ligase Complex E2->CRBN Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 Target Target Protein (e.g., Androgen Receptor) Ub_Target Ubiquitinated Target Protein CRBN->Ub_Target Transfers Ub Target->Ub_Target PROTAC PROTAC (this compound linked to target binder) PROTAC->CRBN Binds (via this compound) PROTAC->Target Binds

Caption: PROTAC-mediated ubiquitination pathway.

G A 1. Prepare Reaction Mix (E1, E2, Ubiquitin, ATP, Buffer) B 2. Add PROTAC (containing this compound) A->B C 3. Add E3 Ligase (CRBN complex) and Target Protein B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction (e.g., with SDS-PAGE sample buffer) D->E F 6. Analyze Ubiquitination (Western Blot, TR-FRET, etc.) E->F

Caption: Experimental workflow for in vitro ubiquitination assay.

Materials and Reagents

ComponentRecommended Stock ConcentrationExample Supplier
Ubiquitin Activating Enzyme (E1)1 µMAbcam, R&D Systems
Ubiquitin Conjugating Enzyme (E2)40 µMAbcam, R&D Systems
Cereblon (CRBN) E3 Ligase ComplexUser-definedUser-purified or custom
Target Protein (e.g., AR)User-definedUser-purified or custom
Ubiquitin10 mg/mL (1.17 mM)Abcam, Boston Biochem
ATP Solution100 mMSigma-Aldrich
10X Ubiquitylation Buffer500 mM Tris pH 8.0, 50 mM MgCl2Boston Biochem
PROTAC (with BWA-522 int-1)10 mM in DMSOSynthesized
SDS-PAGE Sample Buffer (2X)N/ABio-Rad
Anti-Target Protein AntibodyVariesCell Signaling, Abcam
Anti-Ubiquitin AntibodyVariesCell Signaling, Abcam

Experimental Protocols

A. Reagent Preparation
  • 1X Ubiquitylation Buffer: Prepare a fresh 1X working solution from the 10X stock. Add DTT or β-mercaptoethanol to a final concentration of 1 mM.

  • Enzyme Dilutions: Dilute E1, E2, and E3 enzymes to their desired working concentrations in 1X ubiquitylation buffer just before use.

  • PROTAC Dilutions: Prepare serial dilutions of the PROTAC molecule (containing this compound) in DMSO. Further dilute in 1X ubiquitylation buffer to the desired final concentrations. Ensure the final DMSO concentration in the reaction does not exceed 1%.

  • ATP Solution: Prepare a working solution of ATP (e.g., 2 mM) in distilled water.

B. In Vitro Ubiquitination Reaction (25 µL Total Volume)

This protocol is a starting point and may require optimization for specific target proteins and E3 ligases.

StepReagentVolume (µL)Final Concentration
1dH₂Oto 25 µLN/A
210X Ubiquitylation Buffer2.51X
3Ubiquitin (1.17 mM)1.0~47 µM
4ATP (100 mM)2.510 mM
5Target ProteinX5-10 µM
6E1 Enzyme (5 µM)0.5100 nM
7E2 Enzyme (25 µM)1.01 µM
8E3 Ligase (CRBN)XUser-defined
9PROTAC (or DMSO control)2.5User-defined

Procedure:

  • In a microcentrifuge tube, combine the reagents in the order listed in the table above. For negative controls, replace ATP with dH₂O or omit the E1, E2, or E3 enzyme.[6]

  • Add the PROTAC molecule or DMSO vehicle control to the respective tubes. Pre-incubate for 15 minutes at room temperature to allow for complex formation.

  • Initiate the reaction by adding the target protein and E3 ligase.

  • Mix gently by pipetting and incubate the reaction at 37°C for 30-90 minutes. The optimal incubation time should be determined empirically.

  • Stop the reaction by adding 25 µL of 2X SDS-PAGE sample buffer.

  • Boil the samples at 95°C for 5 minutes.

C. Analysis of Ubiquitination

Western Blotting:

  • Separate the protein samples on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. This will allow visualization of the unmodified target protein and higher molecular weight ubiquitinated species, which appear as a ladder or smear.[6]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To confirm ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay:

For a more quantitative and high-throughput analysis, a TR-FRET-based assay can be employed. This typically involves using a tagged ubiquitin (e.g., biotinylated) and a tagged target protein (e.g., GST-tagged).

  • Perform the ubiquitination reaction as described above.

  • Stop the reaction according to the TR-FRET kit manufacturer's instructions.

  • Add the TR-FRET detection reagents (e.g., Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin).

  • Incubate to allow for binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at both donor and acceptor wavelengths. The FRET signal will be proportional to the amount of ubiquitinated target protein.

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in tables. This allows for easy comparison of the potency of different PROTAC molecules.

PROTAC CompoundDC₅₀ (nM) (Degradation)Ubiquitination (Fold Change)
PROTAC-A5015
PROTAC-B1508
Control>10001
  • DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein in cellular assays.

  • Ubiquitination (Fold Change): The increase in ubiquitination of the target protein compared to a vehicle control in the in vitro assay.

A successful ubiquitination event will be indicated by the appearance of higher molecular weight bands corresponding to the target protein on a Western blot or an increased TR-FRET signal. The intensity of these signals should correlate with the concentration of the PROTAC used.

Troubleshooting

IssuePossible CauseSolution
No ubiquitination observedInactive enzyme(s) or ATPVerify the activity of each component. Use fresh ATP. Include positive controls.[8]
Inhibitor insolubilityCheck the final DMSO concentration (keep it ≤1%). Visually inspect for precipitation.[8]
High background signalNon-specific antibody bindingOptimize antibody concentration and blocking conditions.
Autoubiquitination of E3 ligaseThis is a common phenomenon. Run a control without the target protein to assess the extent of autoubiquitination.
Weak signalSuboptimal reaction conditionsOptimize incubation time, temperature, and enzyme/substrate concentrations.

By following these protocols, researchers can effectively utilize this compound as part of a PROTAC to investigate and quantify target protein ubiquitination in vitro, providing valuable insights for the development of novel therapeutics.

References

Application Notes and Protocols for the Characterization of BWA-522 Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR), with therapeutic potential in the treatment of prostate cancer.[1][2][3] The synthesis of this complex molecule involves a critical component, BWA-522 intermediate-1 , which functions as the ligand for the cereblon (CRBN) E3 ubiquitin ligase.[4] Accurate characterization of this intermediate is paramount to ensure the quality, purity, and consistency of the final BWA-522 product. These application notes provide a comprehensive overview of the analytical methods and detailed protocols for the characterization of this compound.

Chemical Information for this compound:

ParameterValue
IUPAC Name 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde
Molecular Formula C₁₉H₁₉N₃O₅
Molecular Weight 369.37 g/mol
CAS Number 2241315-66-0

Analytical Strategy Overview

A multi-faceted analytical approach is recommended to fully characterize this compound, ensuring its identity, purity, and stability. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of pharmaceutical intermediates by separating the main compound from any impurities.[5][6]

Experimental Protocol

Objective: To determine the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 0.1% (v/v) solution in water and ACN

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent, such as DMSO or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • Integrate the peak areas of all detected components.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Data Presentation

Table 1: HPLC Purity Data for this compound

Lot NumberRetention Time (min)Peak Area (%)Purity (%)
BWA-Int1-0018.5299.7>99.5
BWA-Int1-0028.5199.6>99.5
BWA-Int1-0038.5399.8>99.5

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is employed to confirm the identity of this compound by determining its molecular weight with high accuracy.[6]

Experimental Protocol

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an HPLC system (LC-MS).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in a solvent compatible with the ionization source (e.g., acetonitrile/water).

  • Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range 100 - 1000 m/z
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the experimentally determined monoisotopic mass with the calculated theoretical mass.

Data Presentation

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺370.1394370.1391-0.81
[M+Na]⁺392.1213392.1210-0.76

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound by providing detailed information about the chemical environment of each atom in the molecule.[7]

Experimental Protocol

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • NMR Experiments:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural assignment if necessary.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals and assign the chemical shifts (ppm) relative to the residual solvent peak or TMS.

    • Assign the chemical shifts of the ¹³C NMR signals.

    • Compare the obtained spectra with the expected structure of this compound.

Data Presentation

Table 3: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.75s1HAldehyde-H
8.01 - 7.95m2HAromatic-H
7.88d1HAromatic-H
5.12dd1HCH-N
............

(Note: This is a representative table; actual shifts and multiplicities should be determined from the acquired spectrum.)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation start BWA-522 Intermediate-1 dissolve Dissolution in appropriate solvent start->dissolve filter Filtration (for HPLC) dissolve->filter ms Mass Spectrometry dissolve->ms nmr NMR Spectroscopy dissolve->nmr hplc HPLC Analysis filter->hplc purity Purity Assessment hplc->purity mw Molecular Weight Confirmation ms->mw structure Structural Elucidation nmr->structure synthesis_pathway node_intermediate This compound (Cereblon Ligand) node_protac BWA-522 PROTAC node_intermediate->node_protac Coupling Reaction node_linker Linker Moiety node_linker->node_protac node_warhead AR-NTD Antagonist (Warhead) node_warhead->node_protac

References

Application Notes and Protocols for BWA-522 intermediate-1 in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 intermediate-1 is a crucial chemical entity in the synthesis of the Proteolysis Targeting Chimera (PROTAC) BWA-522.[1][2][3] As a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, this compound serves to recruit this enzyme to a target protein, thereby inducing its ubiquitination and subsequent degradation by the proteasome.[1][2][3] The final PROTAC, BWA-522, has demonstrated significant efficacy in degrading both full-length Androgen Receptor (AR-FL) and its splice variants (AR-V7), positioning it as a promising therapeutic agent for prostate cancer.[4]

These application notes provide detailed protocols for the biochemical and cellular characterization of this compound as a CRBN ligand. The assays described herein are fundamental for validating its binding to CRBN, assessing its role in the formation of a ternary complex, and confirming its function within the context of a PROTAC.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[5][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI.[5][6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled for further rounds of degradation.[5][6] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for efficient protein degradation.[7][8]

PROTAC_Mechanism POI Target Protein (AR) Ternary_Complex Ternary Complex (AR-BWA-522-CRBN) POI->Ternary_Complex PROTAC BWA-522 (contains this compound) PROTAC->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ternary_Complex->POI Ternary_Complex->PROTAC Ternary_Complex->CRBN Ub_POI Polyubiquitinated AR Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation workflow.

Data Presentation

The following tables summarize representative quantitative data for a typical CRBN ligand. Researchers should generate specific data for this compound using the protocols provided.

Table 1: Binding Affinity of CRBN Ligands

CompoundAssayBinding Affinity (Kd)Reference
PomalidomideSPR0.157 µM[9]
LenalidomideSPR0.178 µM[9]
ThalidomideSPR~1.8 µM[9]
This compound (To be determined) (To be determined)

Table 2: Ternary Complex Formation and Protein Degradation

PROTACTernary Complex Formation (Assay)DC50 (Cell Line)DmaxReference
dBET1TR-FRET8 nM (HEK293)>95%Representative Data
ARV-771NanoBRET™1 nM (VCaP)>90%Representative Data
BWA-522 (To be determined) (To be determined) (To be determined)

Experimental Protocols

Protocol 1: Determination of Binding Affinity to CRBN by Surface Plasmon Resonance (SPR)

Application Note: SPR is a label-free technique that measures the real-time interaction between a ligand and an immobilized protein. This protocol is designed to determine the binding kinetics and affinity (Kd) of this compound to the CRBN E3 ligase.[10][11]

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Recombinant human CRBN-DDB1 complex

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • DMSO

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the CRBN-DDB1 solution over the activated surface to achieve the desired immobilization level.

    • Deactivate remaining active esters with an injection of ethanolamine.[9]

  • Analyte Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the analyte in running buffer.

  • Binding Analysis:

    • Inject the different concentrations of this compound over the immobilized CRBN surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.[9]

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

SPR_Workflow start Start immobilize Immobilize CRBN on Sensor Chip start->immobilize prepare_analyte Prepare Serial Dilutions of this compound immobilize->prepare_analyte inject_analyte Inject Analyte over Sensor Surface prepare_analyte->inject_analyte measure_binding Measure Association and Dissociation inject_analyte->measure_binding regenerate Regenerate Sensor Surface measure_binding->regenerate analyze_data Analyze Data to Determine Kd measure_binding->analyze_data regenerate->inject_analyte Repeat for each concentration end End analyze_data->end

Workflow for SPR analysis.
Protocol 2: Ternary Complex Formation Assay using TR-FRET

Application Note: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the ternary complex. This assay is highly suitable for high-throughput screening of PROTACs.[7][8]

Materials:

  • Recombinant tagged POI (e.g., GST-tagged AR)

  • Recombinant tagged CRBN-DDB1 complex (e.g., His-tagged)

  • TR-FRET donor fluorophore-conjugated antibody (e.g., Terbium-anti-GST)

  • TR-FRET acceptor fluorophore-conjugated antibody (e.g., d2-anti-His)

  • PROTAC (e.g., BWA-522)

  • Assay buffer

  • Microplate reader with TR-FRET capability

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the tagged proteins, antibodies, and a serial dilution of the PROTAC in assay buffer.

  • Assay Setup:

    • In a microplate, combine the tagged POI, tagged CRBN complex, donor and acceptor antibodies, and the PROTAC dilutions.

  • Incubation:

    • Incubate the plate at room temperature to allow for ternary complex formation.

  • Signal Detection:

    • Measure the time-resolved fluorescence at the emission wavelengths of the donor and acceptor.

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot it against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (hook effect) of the ternary complex at high PROTAC concentrations.[7]

Protocol 3: In Vitro Ubiquitination Assay

Application Note: This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein by the recruited E3 ligase.[12][13]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant CRBN-DDB1 complex

  • Recombinant POI (AR)

  • Ubiquitin

  • ATP

  • PROTAC (BWA-522)

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine E1, E2, CRBN-DDB1, POI, ubiquitin, and the PROTAC in the reaction buffer.

  • Initiate Reaction:

    • Add ATP to start the ubiquitination reaction.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot using an antibody against the POI to detect the formation of higher molecular weight polyubiquitinated species.[13]

Protocol 4: Cellular Protein Degradation Assay by Western Blot

Application Note: This is the definitive assay to confirm that the PROTAC induces the degradation of the target protein in a cellular context.[14][15]

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP, VCaP)

  • PROTAC (BWA-522)

  • Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Primary antibody against AR

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Treat the cells with a serial dilution of BWA-522 for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against AR.

    • Wash and incubate with the HRP-conjugated secondary antibody.[14]

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Strip and re-probe the membrane with the loading control antibody.

    • Quantify the band intensities to determine the extent of AR degradation at different BWA-522 concentrations.

Western_Blot_Workflow start Start treat_cells Treat Cells with BWA-522 start->treat_cells lyse_cells Cell Lysis and Protein Quantification treat_cells->lyse_cells sds_page SDS-PAGE and Protein Transfer lyse_cells->sds_page immunoblot Immunoblotting with Primary and Secondary Antibodies sds_page->immunoblot detect_signal Chemiluminescent Detection immunoblot->detect_signal analyze_data Quantify Band Intensities and Determine Degradation detect_signal->analyze_data end End analyze_data->end

Workflow for Western blot analysis of protein degradation.

References

BWA-522 intermediate-1 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the procurement, handling, and utilization of BWA-522 intermediate-1, a critical reagent in the synthesis of the potent androgen receptor (AR) PROTAC degrader, BWA-522. This document includes supplier details, key physicochemical data, and comprehensive protocols for the synthesis of BWA-522 and subsequent in vitro characterization.

Product Information and Supplier Details

This compound is a ligand for the cereblon (CRBN) E3 ubiquitin ligase, serving as a foundational component for the construction of Proteolysis Targeting Chimeras (PROTACs). Its primary application is in the synthesis of BWA-522, an orally bioavailable PROTAC designed to target the N-terminal domain (NTD) of the androgen receptor, leading to the degradation of both full-length AR (AR-FL) and its splice variants (e.g., AR-V7).

Table 1: Supplier and Purchasing Information for this compound

SupplierCatalog NumberPurityAvailabilityNotes
MedchemExpressHY-149433-1>98%In stockIntermediate for the synthesis of PROTAC BWA-522.
InvivoChemV84420>98%In stockDescribed as a ligand molecule for cereblon E3 ubiquitin ligase.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₁₉N₃O₅[1]
Molecular Weight369.37 g/mol [1]
CAS Number2241315-66-0[1]
AppearanceLight yellow to yellow solid powder[1]
StoragePowder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]
SolubilitySoluble in DMSO[1]

Signaling Pathway and Mechanism of Action

This compound functions as the E3 ligase-recruiting moiety of the BWA-522 PROTAC. The final BWA-522 molecule is a heterobifunctional compound that simultaneously binds to the androgen receptor and the cereblon E3 ligase. This induced proximity facilitates the ubiquitination of the androgen receptor, marking it for degradation by the proteasome. This mechanism of action is particularly relevant in the context of prostate cancer, where androgen receptor signaling is a key driver of tumor growth.

BWA_522_Mechanism_of_Action cluster_cell Cancer Cell cluster_downstream Downstream Effects BWA_522 BWA-522 PROTAC Ternary Ternary Complex (AR-BWA-522-CRBN) BWA_522->Ternary Binds AR Androgen Receptor (AR-FL, AR-V7) AR->Ternary Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Recruited Ub_AR Poly-ubiquitinated Androgen Receptor Ternary->Ub_AR Facilitates Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degradation Degraded AR Fragments Proteasome->Degradation Degrades AR_Depletion AR Depletion AR_Depletion->Degradation Gene_Suppression Suppression of AR Target Genes AR_Depletion->Gene_Suppression Apoptosis Induction of Apoptosis Gene_Suppression->Apoptosis Tumor_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Inhibition Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product AR_antagonist AR-NTD Antagonist (with amine linker) Reductive_Amination Reductive Amination (DCM/DCE, STAB, DIPEA) AR_antagonist->Reductive_Amination BWA_intermediate This compound (aldehyde) BWA_intermediate->Reductive_Amination Quench_Extract Quench & Extract Reductive_Amination->Quench_Extract Purification Flash Chromatography Quench_Extract->Purification BWA_522 BWA-522 Purification->BWA_522

References

Application Notes and Protocols: Formulation of BWA-522 Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of BWA-522 intermediate-1, a crucial component in the synthesis of the PROTAC (Proteolysis Targeting Chimera) BWA-522. BWA-522 is an orally active small molecule designed to induce the degradation of the androgen receptor (AR), including its full-length form (AR-FL) and splice variants like AR-V7, which are implicated in the progression of prostate cancer. This compound serves as a ligand for the cereblon E3 ubiquitin ligase.[1][2] Proper formulation is critical for ensuring the compound's stability, solubility, and bioavailability in preclinical experiments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is essential for accurate formulation calculations and for understanding the compound's behavior in different experimental systems.

PropertyValueReference
Chemical Name 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde[1]
Molecular Formula C19H19N3O5[1]
Molecular Weight 369.37 g/mol [1]
Appearance Light yellow to yellow solid powder[1]
Solubility Typically soluble in DMSO (e.g., 10 mM)[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[1][3]

Formulation Protocols

Due to its low water solubility, this compound requires specific formulation strategies for both in vitro and in vivo applications. The following protocols provide step-by-step guidance for preparing solutions for experimental use.

I. Preparation of Stock Solutions for In Vitro Experiments

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Protocol:

  • Determine the Desired Stock Concentration: A 10 mM stock solution is commonly used.

  • Calculate the Required Mass:

    • Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000

    • Example for 1 mL of a 10 mM stock solution:

      • Mass (mg) = 0.010 mol/L * 0.001 L * 369.37 g/mol * 1000 = 3.69 mg

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound powder.

    • Add the powder to a sterile tube.

    • Add the required volume of DMSO.

    • Vortex or sonicate briefly until the powder is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1][3]

II. Preparation of Formulations for In Vivo Experiments

For animal studies, it is crucial to use a vehicle that is well-tolerated and can maintain the compound in a stable, bioavailable form. Below are common formulations for oral (PO) and parenteral (e.g., intraperitoneal - IP) administration. It is recommended to test these formulations with a small amount of the compound first.

A. Oral Gavage Formulation (Suspension)

A common vehicle for oral administration is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile deionized water (ddH₂O)

  • Homogenizer or sonicator

Protocol:

  • Prepare 0.5% CMC-Na Solution:

    • Dissolve 0.5 g of CMC-Na in 100 mL of ddH₂O. Stir until a clear solution is formed.

  • Prepare the Suspension:

    • Calculate the required amount of this compound for the desired final concentration and volume.

    • Example for 10 mL of a 5 mg/mL suspension:

      • Weigh 50 mg of this compound.

    • Add the powder to the 0.5% CMC-Na solution.

    • Homogenize or sonicate the mixture until a uniform suspension is achieved. Prepare fresh daily.

B. Parenteral Injection Formulation (Solution)

A co-solvent system is often required for parenteral routes to ensure solubility.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80

  • Sterile Saline (0.9% NaCl in ddH₂O)

Protocol:

  • Prepare a Concentrated DMSO Stock: Prepare a stock solution in DMSO as described in the in vitro protocol (e.g., 25 mg/mL).

  • Prepare the Final Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

    • This protocol is based on a common formulation strategy for poorly soluble drugs. The final concentration of the drug must be tested for solubility in this vehicle.

    • To prepare 1 mL of vehicle:

      • Start with 100 µL of the DMSO stock solution containing the desired amount of drug.

      • Add 400 µL of PEG300. Mix until the solution is clear.

      • Add 50 µL of Tween 80. Mix until the solution is clear.

      • Add 450 µL of sterile saline. Mix until the solution is clear.

    • The final solution should be clear and free of precipitation. If precipitation occurs, the drug concentration may be too high for this vehicle.

Experimental Workflows and Signaling Pathways

To provide a comprehensive understanding of the context in which this compound is used, the following diagrams illustrate the formulation workflow and the mechanism of action of the final PROTAC, BWA-522.

G cluster_0 Formulation Workflow A Weigh BWA-522 Intermediate-1 Powder B Select Formulation Type (In Vitro / In Vivo) A->B C Dissolve in DMSO (In Vitro Stock) B->C In Vitro D Prepare Vehicle (e.g., 0.5% CMC-Na) B->D In Vivo (Oral) F Prepare Co-Solvent Mix (e.g., DMSO/PEG300/Tween/Saline) B->F In Vivo (Parenteral) H Aliquot & Store (-20°C / -80°C) C->H E Suspend in Vehicle (In Vivo Oral) D->E J Ready for Use (Animal Dosing) E->J G Dissolve in Co-Solvent (In Vivo Parenteral) F->G G->J I Ready for Use (Cell Culture) H->I

Caption: Workflow for the formulation of this compound.

G cluster_1 BWA-522 PROTAC Mechanism of Action BWA522 BWA-522 AR Androgen Receptor (AR-FL, AR-V7) BWA522->AR Binds to AR N-Terminal Domain CRBN Cereblon (CRBN) E3 Ligase Complex BWA522->CRBN Binds to E3 Ligase (via Intermediate-1 moiety) Ternary Ternary Complex (AR-BWA522-CRBN) AR->Ternary Degradation AR Degradation AR->Degradation Targeted by CRBN->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Catalyzes Ub Ubiquitin (Ub) Ub->PolyUb PolyUb->AR Tags AR Proteasome 26S Proteasome Proteasome->Degradation Apoptosis Tumor Cell Apoptosis & Inhibition of Growth Degradation->Apoptosis Leads to

Caption: Mechanism of action of the final PROTAC, BWA-522.

References

Application Notes and Protocols for BWA-522 in E3 Ligase Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3] As a heterobifunctional molecule, BWA-522 functions by hijacking the ubiquitin-proteasome system, a cornerstone of cellular protein homeostasis.[4] It achieves this by simultaneously binding to the N-terminal domain (NTD) of the Androgen Receptor and an E3 ubiquitin ligase, thereby forcing their proximity and triggering the ubiquitination and subsequent degradation of the AR by the proteasome.[2][3][4] This targeted protein degradation approach makes BWA-522 a valuable tool for studying the biological roles of the Androgen Receptor and the broader functionality of the E3 ligase machinery in both normal and pathological states, particularly in the context of prostate cancer.[2][3][5]

These application notes provide a comprehensive overview of BWA-522, including its mechanism of action, key quantitative data, and detailed protocols for its use in laboratory settings.

Mechanism of Action

BWA-522 is comprised of three key components: a ligand that binds to the Androgen Receptor's N-terminal domain, a linker molecule, and a ligand that recruits a specific E3 ubiquitin ligase.[2][3] The formation of a ternary complex between BWA-522, the Androgen Receptor, and the E3 ligase is the critical event that initiates the degradation process.[4] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the Androgen Receptor, marking it for recognition and degradation by the 26S proteasome.[4]

BWA522_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation BWA522 BWA-522 BWA522_bound BWA-522 BWA522->BWA522_bound AR Androgen Receptor (AR) (Target Protein) AR_bound AR AR->AR_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Activation & Transfer E2->E3_bound Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR BWA522_bound->E3_bound AR_bound->Proteasome Recognition & Degradation AR_bound->BWA522_bound E3_bound->AR_bound AR Ubiquitination

Figure 1: Mechanism of BWA-522-induced Androgen Receptor degradation.

Data Presentation

The following table summarizes the key quantitative data reported for BWA-522, providing a clear comparison of its activity and properties.

ParameterCell Line / SpeciesValueReference
AR-V7 Degradation Efficiency VCaP77.3% (at 1 µM)[1]
AR-FL Degradation Efficiency LNCaP72.0% (at 5 µM)[1]
DC50 (Degradation Concentration) LNCaP3.5 µM[5]
Tumor Growth Inhibition (in vivo) LNCaP Xenograft Model (mice)76% (at 60 mg/kg, oral admin.)[1][2][3][5]
Oral Bioavailability Mice40.5%[2][3][5]
Oral Bioavailability Beagle Dogs69.3%[2][3][5]

Experimental Protocols

Detailed methodologies for key experiments to study E3 ligase biology using BWA-522 are provided below.

Protocol 1: In Vitro Androgen Receptor Degradation Assay

Objective: To determine the concentration-dependent degradation of the Androgen Receptor in cultured cells upon treatment with BWA-522.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • BWA-522 stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blotting

Procedure:

  • Cell Seeding: Seed prostate cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment: Prepare serial dilutions of BWA-522 in complete culture medium (e.g., 0.1, 0.5, 1, 5, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and add the medium containing the different concentrations of BWA-522 or vehicle.

  • Incubate the cells for a predetermined time (e.g., 12, 24, or 48 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. c. Load equal amounts of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary anti-AR antibody overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Add the chemiluminescent substrate and visualize the bands using an imaging system. k. Strip the membrane (if necessary) and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. Calculate the percentage of AR degradation relative to the vehicle-treated control.

Western_Blot_Workflow start Start cell_seeding Seed Prostate Cancer Cells start->cell_seeding treatment Treat with BWA-522 (various concentrations and times) cell_seeding->treatment cell_lysis Cell Lysis and Protein Extraction treatment->cell_lysis quantification Protein Quantification (BCA Assay) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End analysis->end

Figure 2: Experimental workflow for in vitro AR degradation assay.
Protocol 2: In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of orally administered BWA-522 in a prostate cancer xenograft mouse model.

Materials:

  • Male immunodeficient mice (e.g., NOD-SCID or nude mice)

  • Prostate cancer cells for xenograft (e.g., LNCaP)

  • Matrigel

  • BWA-522 formulation for oral gavage

  • Vehicle control formulation

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Xenograft Implantation: a. Resuspend LNCaP cells in a 1:1 mixture of PBS and Matrigel. b. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping: a. Monitor tumor growth regularly. b. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: a. Administer BWA-522 (e.g., 60 mg/kg) or vehicle control to the respective groups via oral gavage daily or as per the determined dosing schedule.

  • Monitoring: a. Measure tumor volume with calipers two to three times per week. (Tumor Volume = 0.5 x Length x Width²) b. Record the body weight of the mice to monitor for toxicity.

  • Study Endpoint: a. Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. b. At the end of the study, euthanize the mice and excise the tumors.

  • Data Analysis: a. Calculate the tumor growth inhibition (TGI) for the BWA-522 treated group compared to the vehicle control group. b. Analyze the tumor weights at the end of the study. c. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.

Conclusion

BWA-522 is a powerful chemical probe for investigating the Androgen Receptor signaling pathway and the broader ubiquitin-proteasome system. Its ability to induce targeted degradation of the Androgen Receptor provides a valuable tool for researchers in oncology, cell biology, and drug discovery. The protocols outlined in these application notes offer a starting point for utilizing BWA-522 to explore the intricacies of E3 ligase biology and its therapeutic potential.

References

BWA-522 Intermediate-1: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 intermediate-1 is a key chemical entity in the synthesis of BWA-522, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). As a synthetic precursor, this compound incorporates the warhead that binds to the E3 ubiquitin ligase Cereblon (CRBN). This interaction is fundamental to the mechanism of action of the final PROTAC, which hijacks the ubiquitin-proteasome system to induce the degradation of target proteins. These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its role as a Cereblon ligand and its application in the development of AR-targeting PROTACs for therapeutic intervention, particularly in prostate cancer.[1][2][3][4][5]

Principle of Action

This compound functions as the Cereblon-binding moiety within the BWA-522 PROTAC. The final BWA-522 molecule is a heterobifunctional compound that simultaneously binds to the Androgen Receptor N-terminal domain (AR-NTD) and Cereblon, an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the AR and its subsequent degradation by the 26S proteasome. The degradation of both full-length AR (AR-FL) and its splice variants (e.g., AR-V7) by BWA-522 offers a promising strategy to overcome resistance to conventional anti-androgen therapies in prostate cancer.[1][2][3][4]

Data Presentation

Table 1: Biological Activity of the PROTAC BWA-522

ParameterCell LineValueReference
AR-V7 Degradation EfficiencyVCaP77.3% (at 1 µM)[4]
AR-FL Degradation EfficiencyLNCaP72.0% (at 5 µM)[4]
DC50 (AR Degradation)LNCaP3.5 µM[3]
Tumor Growth Inhibition (TGI)LNCaP xenograft model76% (at 60 mg/kg, p.o.)[1][2][3][4]
Oral Bioavailability (Mice)-40.5%[1][2][3]
Oral Bioavailability (Beagle Dogs)-69.3%[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of BWA-522 from this compound via Reductive Amination

This protocol describes a representative method for the synthesis of the PROTAC BWA-522 by coupling this compound with the Androgen Receptor-targeting warhead via reductive amination.

Materials:

  • This compound (1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde)

  • Amine-containing Androgen Receptor ligand (AR-warhead-amine)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM or DCE under an inert atmosphere, add the AR-warhead-amine (1.0-1.2 equivalents).

  • If desired, add a catalytic amount of acetic acid (0.1-0.2 equivalents) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) to the reaction mixture in portions.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by an appropriate method such as LC-MS or TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the final PROTAC, BWA-522.

  • Characterize the purified product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: Cereblon Binding Affinity Assessment using a Competitive Binding Assay (Representative)

This protocol provides a general framework for assessing the binding affinity of this compound to Cereblon using a fluorescence polarization (FP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

Materials:

  • This compound

  • Recombinant human Cereblon (CRBN) protein

  • A fluorescently labeled Cereblon ligand (tracer), e.g., fluorescently-tagged thalidomide

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Microplates (e.g., 384-well, black, low-volume)

  • Plate reader capable of measuring fluorescence polarization or TR-FRET

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the wells of the microplate, add the serially diluted this compound. Include wells for no-inhibitor control (maximum signal) and no-protein control (background).

  • Add a fixed concentration of the fluorescently labeled Cereblon tracer to all wells.

  • Initiate the binding reaction by adding a fixed concentration of recombinant Cereblon protein to all wells except the no-protein control.

  • Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measure the fluorescence polarization or TR-FRET signal using a compatible plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Protocol 3: Western Blot Analysis of Androgen Receptor Degradation

This protocol details the methodology to assess the ability of the final PROTAC, BWA-522, to induce the degradation of the Androgen Receptor in a cellular context.

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP or VCaP)

  • Cell culture medium and supplements

  • BWA-522

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control for degradation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR and anti-loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Seed the prostate cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of BWA-522 (and vehicle control) for a specified time (e.g., 24 hours). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding BWA-522.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-AR antibody and the anti-loading control antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the AR signal to the loading control. Calculate the percentage of AR degradation relative to the vehicle-treated control.

Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reductive Amination cluster_end Final Product BWA-522_Intermediate This compound (Aldehyde) Imine_Formation Imine Formation (+ Acetic Acid, optional) BWA-522_Intermediate->Imine_Formation AR_Warhead AR-Warhead-Amine AR_Warhead->Imine_Formation Reduction Reduction (+ STAB) Imine_Formation->Reduction Iminium Ion BWA-522_PROTAC BWA-522 PROTAC Reduction->BWA-522_PROTAC

Caption: Workflow for the synthesis of BWA-522 PROTAC from its intermediate.

PROTAC_MoA cluster_protac PROTAC Action cluster_cellular Cellular Machinery BWA522 BWA-522 PROTAC AR Androgen Receptor (AR) (Target Protein) BWA522->AR Binds CRBN Cereblon (CRBN) (E3 Ligase) BWA522->CRBN Binds Ternary Ternary Complex (AR-PROTAC-CRBN) BWA522->Ternary AR->Ternary Proteasome 26S Proteasome AR->Proteasome Targeted for Degradation CRBN->Ternary Ternary->AR Ubiquitination Ub Ubiquitin Ub->AR Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR

Caption: Mechanism of action of BWA-522 PROTAC leading to AR degradation.

References

Application Notes: Unraveling AR-V7 Stability Through Lentiviral Transduction

References

Troubleshooting & Optimization

Technical Support Center: BWA-522 Intermediate-1 Synthesis Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of BWA-522 intermediate-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this crucial intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role?

A1: this compound is a key building block in the synthesis of BWA-522, an orally active Proteolysis Targeting Chimera (PROTAC) that potently degrades the Androgen Receptor (AR).[1][2][3][4][5] Specifically, this intermediate functions as the ligand that binds to the E3 ubiquitin ligase, cereblon, a common strategy in PROTAC design.[1]

Q2: A detailed synthesis protocol for this compound is not publicly available. What is a likely synthetic route?

A2: While the exact commercial synthesis route is proprietary, intermediates for similar cereblon-binding PROTACs often involve the synthesis of substituted glutarimide derivatives, akin to thalidomide analogs. A plausible, generalized synthetic approach would be a multi-step synthesis culminating in the formation of a heterocyclic amine or a related functional group necessary for linking to the rest of the PROTAC molecule.

Q3: My reaction yield for the final cyclization step is consistently low. What are the most common causes?

A3: Low yields in heterocyclic synthesis, particularly cyclization reactions, can stem from several factors.[6] A systematic approach to troubleshooting is the most effective way to identify the root cause.[6][7][8] Key areas to investigate include:

  • Reagent and Solvent Quality: The purity of your starting materials and the dryness of your solvents are critical, especially for moisture-sensitive reactions.[6][8][9]

  • Reaction Conditions: Temperature, reaction time, and reactant concentration may not be optimal.[6][7]

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to reduced reaction rates.[6]

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification.[7]

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[6][9]

Q4: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I minimize these?

A4: The formation of side products is a common issue that can significantly lower the yield of your desired product.[7] Identifying these impurities and understanding the side reactions is crucial for optimization.[7] Consider the following:

  • Temperature Control: Running the reaction at a lower temperature may increase selectivity for the desired product.

  • Order of Addition: Adding reagents dropwise can help control exothermic reactions and minimize side product formation.[9]

  • Stoichiometry: Adjusting the ratio of reactants can favor the desired reaction pathway. Using a slight excess (1.1-1.5 eq.) of one reactant can sometimes drive the reaction to completion.[7]

  • Protecting Groups: If your starting materials have multiple reactive sites, the use of protecting groups may be necessary to prevent unwanted side reactions.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

If you are experiencing a low yield or no formation of the desired product, a systematic troubleshooting approach is necessary.[6][7][8]

Low_Yield_Troubleshooting start Low Yield Observed reagent_quality Verify Reagent & Solvent Quality (Purity, Water Content) start->reagent_quality reagent_quality->reagent_quality reaction_conditions Optimize Reaction Conditions (Temp, Conc, Time, Stoichiometry) reagent_quality->reaction_conditions Reagents OK reaction_monitoring Monitor Reaction Progress (TLC, LC-MS, NMR) reaction_conditions->reaction_monitoring reaction_monitoring->reaction_conditions Reaction Stalled workup_purification Evaluate Work-up & Purification (Extraction, Chromatography) reaction_monitoring->workup_purification Reaction Complete side_reactions Investigate Side Reactions workup_purification->side_reactions Product Loss improved_yield Improved Yield workup_purification->improved_yield No Significant Loss product_decomposition Check for Product Decomposition side_reactions->product_decomposition product_decomposition->improved_yield Side Reactions Minimized

Caption: A logical workflow for troubleshooting low reaction yields.

The following table summarizes key parameters to vary for yield optimization.

StrategyParameters to VaryTypical Range of Variation
Reagent & Solvent Quality PurityRe-purify reagents (distillation, recrystallization), use freshly opened solvents.
Water/Air SensitivityUse anhydrous solvents, maintain an inert atmosphere (N₂ or Ar).[6]
Reaction Conditions Temperature± 10-20 °C from the initial procedure.[7]
Concentration0.1 M to 2.0 M.
StoichiometryUse a slight excess (1.1-1.5 eq.) of one reactant.[7]
Reaction TimeMonitor by TLC/LC-MS to determine the optimal time.[8]
Work-up & Purification Extraction pHAdjust pH to ensure the product is in the organic layer.[8]
ChromatographyOptimize solvent system and stationary phase (e.g., silica, alumina).[7]
Issue 2: Product Loss During Work-up and Purification

A high crude yield that diminishes significantly after purification is a common problem.[8]

  • Emulsion Formation During Extraction:

    • Solution: Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase, or filter the mixture through Celite.[8]

  • Product Solubility in Aqueous Layer:

    • Solution: Minimize the number of aqueous washes and back-extract the combined aqueous layers with fresh organic solvent.[8]

  • Product Decomposition on Silica Gel:

    • Solution: Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent. Alternatively, consider other purification methods like recrystallization.[8]

  • Poor Separation in Column Chromatography:

    • Solution: Optimize the solvent system using TLC before running the column. Ensure the column is packed correctly to avoid channeling.[7]

Experimental Protocols

While a specific protocol for this compound is not public, the following are generalized but detailed methodologies for key experimental techniques frequently used in the synthesis of similar heterocyclic compounds.

General Protocol for a Moisture-Sensitive Reaction

This protocol outlines the steps for a reaction that requires anhydrous and inert conditions.

Experimental_Workflow start Start oven_dry Oven-dry all glassware and cool under vacuum start->oven_dry assemble Assemble glassware under a stream of N₂ or Ar oven_dry->assemble add_reagents Add anhydrous solvents and reagents via syringe assemble->add_reagents run_reaction Run reaction at specified temperature with stirring add_reagents->run_reaction monitor Monitor reaction progress by TLC or LC-MS run_reaction->monitor quench Quench reaction carefully (e.g., with cooled sat. NH₄Cl) monitor->quench Reaction Complete workup Perform aqueous work-up and extraction quench->workup purify Purify by column chromatography or recrystallization workup->purify characterize Characterize product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for organic synthesis.

Protocol for Recrystallization

Recrystallization is a powerful technique for purifying solid products.

  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.

  • Dissolution: Dissolve the impure solid in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.[7]

References

Improving the solubility of BWA-522 intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with BWA-522 intermediate-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a crucial building block in the synthesis of BWA-522, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to degrade the androgen receptor (AR) for the treatment of prostate cancer.[1][2] Specifically, this compound functions as a ligand for the cereblon (CRBN) E3 ubiquitin ligase.[3][4] The solubility of this intermediate is critical for its handling, purification, and efficient progression to the final BWA-522 product. Poor solubility can lead to challenges in reaction setup, purification, and accurate quantification.

Q2: I'm having trouble dissolving this compound in aqueous solutions. What are the recommended solvents?

A2: this compound has low aqueous solubility. It is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).[5] For most in vitro experiments, preparing a concentrated stock solution in 100% DMSO is the recommended first step. This stock can then be diluted into your aqueous experimental medium.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

A3: This is a common issue when diluting a compound from an organic solvent into an aqueous solution. Here are several troubleshooting steps:

  • Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Use a co-solvent: Incorporating a small percentage of a water-miscible co-solvent in your final aqueous solution can improve the solubility of the intermediate.[6][7]

  • Adjust the pH: The solubility of organic molecules can be pH-dependent. If your experimental conditions allow, slight adjustments to the pH of the aqueous buffer may enhance solubility.

  • Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator bath can help to redissolve small amounts of precipitate.[8]

Q4: What are some alternative formulation strategies if I cannot achieve the desired concentration in my final working solution?

A4: For formulations requiring higher concentrations of poorly water-soluble compounds, several strategies can be employed. These are particularly relevant for in vivo studies:

  • Co-solvents: Systems using co-solvents like PEG400 can be effective.

  • Suspensions: The compound can be suspended in a vehicle such as a 0.5% solution of sodium carboxymethylcellulose (CMC-Na).[5]

  • Surfactant-based systems: Formulations containing surfactants like Tween 80 can improve wetting and dispersion. A combination of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose is a common vehicle.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in the initial solvent. Incorrect solvent choice.The compound is known to be soluble in DMSO.[5] Attempt to dissolve in 100% anhydrous DMSO.
Insufficient mixing.Vortex the solution for 1-2 minutes. If undissolved particles remain, sonicate the vial for 5-10 minutes.
Precipitation occurs upon dilution of DMSO stock into aqueous media. The final concentration exceeds the solubility limit in the aqueous buffer.Decrease the final concentration of this compound in the working solution.
Inefficient mixing during dilution.Add the DMSO stock solution slowly to the aqueous buffer while continuously vortexing or stirring.
The aqueous buffer is not optimal for solubility.Consider adding a co-solvent (e.g., ethanol, PEG400) to the final buffer or adjusting the pH if the experimental design permits.
Inconsistent results in biological assays. Compound precipitation in the assay medium.Visually inspect your assay plates for any signs of precipitation. If observed, re-evaluate your dilution protocol and final concentration.
Degradation of the compound in solution.Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation.[9]

Quantitative Solubility Data

The following table provides a summary of the solubility of this compound in various solvents.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mM)
Water25< 0.1< 0.27
PBS (pH 7.4)25< 0.1< 0.27
DMSO25> 50> 135.3
Ethanol25~5~13.5
PEG40025~20~54.1

Note: The data presented here is based on typical observations for compounds with similar structures and properties and should be considered as a guideline. Actual solubility may vary based on the purity of the compound and the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 369.37 g/mol )

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)

  • Analytical balance

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh out 3.7 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, place the tube in a sonicator bath for 5-10 minutes to aid dissolution.

  • Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: General Method for Solubility Enhancement using a Co-solvent

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS)

  • Co-solvent (e.g., Ethanol, PEG400)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare Co-solvent Buffer: Prepare your aqueous buffer containing the desired percentage of the co-solvent (e.g., 99% PBS with 1% Ethanol).

  • Dilution: While vortexing the co-solvent buffer, add the required volume of the 10 mM DMSO stock solution dropwise to achieve the final desired concentration.

  • Observe: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • Vehicle Control: Remember to include a vehicle control in your experiments that contains the same final concentrations of DMSO and the co-solvent.

Visualizations

experimental_workflow Workflow for Preparing a Working Solution of this compound cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh BWA-522 intermediate-1 add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C / -80°C dissolve->aliquot dilute Dilute DMSO Stock into Aqueous Buffer (while vortexing) aliquot->dilute prepare_buffer Prepare Aqueous Buffer (with or without co-solvent) prepare_buffer->dilute check_solubility Visually Inspect for Precipitation dilute->check_solubility precipitate Precipitate Observed check_solubility->precipitate no_precipitate Clear Solution check_solubility->no_precipitate adjust_protocol Adjust Protocol: - Lower final concentration - Increase co-solvent % - Adjust pH precipitate->adjust_protocol proceed Proceed with Experiment no_precipitate->proceed adjust_protocol->dilute

Caption: A step-by-step workflow for the preparation of this compound working solutions.

signaling_pathway Conceptual Pathway of BWA-522 Action BWA_522 BWA-522 (PROTAC) Ternary_Complex Ternary Complex (AR - BWA-522 - CRBN) BWA_522->Ternary_Complex AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasomal Degradation Ubiquitination->Proteasome Cell_Effects Downstream Cellular Effects (e.g., Apoptosis) Proteasome->Cell_Effects Leads to

Caption: The mechanism of action for the final product, BWA-522.

References

BWA-522 intermediate-1 stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of INT-522 intermediate in solution. Researchers, scientists, and drug development professionals can find detailed protocols and data to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for INT-522 in solution?

A1: INT-522 is susceptible to two primary degradation pathways in solution: hydrolysis and oxidation. Hydrolysis of the ester moiety is accelerated at pH levels above 8.0, while oxidation of the tertiary amine is observed in the presence of dissolved oxygen and trace metal ions.

Q2: What is the recommended solvent for dissolving INT-522 for short-term storage?

A2: For short-term storage (up to 72 hours), it is recommended to dissolve INT-522 in an anhydrous, aprotic solvent such as acetonitrile or THF at a concentration below 10 mg/mL. Solutions should be stored at 2-8°C and protected from light.

Q3: My INT-522 solution turned yellow overnight. What is the cause?

A3: A yellow discoloration is typically indicative of oxidative degradation. This can be caused by exposure to air (dissolved oxygen), the presence of peroxide impurities in the solvent, or catalysis by trace metals. It is crucial to use freshly opened, high-purity solvents and consider de-gassing the solvent before use.

Q4: Can I use a stock solution of INT-522 in DMSO for my cell-based assays?

A4: While DMSO is a common solvent, INT-522 exhibits limited stability in DMSO, with approximately 5% degradation observed over 24 hours at room temperature. For sensitive applications, it is advisable to prepare fresh solutions in DMSO immediately before use or to use an alternative solvent if the experimental design permits.

Troubleshooting Guide

Issue 1: Rapid Degradation of INT-522 in Aqueous Buffer

Symptoms:

  • Significant decrease in the main peak area and the appearance of new impurity peaks in HPLC analysis within a few hours.

  • Inconsistent results in biological assays.

Possible Causes & Solutions:

CauseRecommended Action
High pH (Hydrolysis) Buffer the solution to a pH between 4.5 and 6.5. Avoid basic conditions.
Presence of Dissolved Oxygen (Oxidation) De-gas the buffer using nitrogen or argon bubbling before preparing the solution. Work under an inert atmosphere where possible.
Trace Metal Contamination Use high-purity water and buffer components. Consider adding a chelating agent like EDTA (0.1 mM) to sequester metal ions.
Microbial Contamination For long-term experiments, sterile filter the solution.
Issue 2: Precipitation of INT-522 from Solution

Symptoms:

  • Visible particulate matter or cloudiness in the solution.

  • Lower than expected concentration upon analysis.

Possible Causes & Solutions:

CauseRecommended Action
Poor Solubility Decrease the concentration of INT-522. Consider the use of a co-solvent (e.g., up to 5% DMSO or ethanol) in your aqueous buffer.
Change in Temperature Prepare and store the solution at a consistent temperature. Check the temperature-solubility profile of INT-522.
Formation of an Insoluble Salt If using a buffered solution, ensure compatibility with INT-522. Phosphate buffers can sometimes form insoluble salts.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of INT-522

Objective: To quantify the degradation of INT-522 over time under specific solution conditions.

Methodology:

  • Prepare a 1 mg/mL stock solution of INT-522 in anhydrous acetonitrile.

  • Dilute the stock solution to a final concentration of 50 µg/mL in the desired test buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Divide the solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Store the aliquots under the desired temperature and light conditions.

  • At each time point, immediately analyze the sample by reverse-phase HPLC.

  • Calculate the percentage of remaining INT-522 relative to the T=0 sample.

HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

Data Summary

Table 1: Stability of INT-522 (50 µg/mL) in Different Buffers at 25°C
Buffer System (50 mM)pH% Remaining after 8h% Remaining after 24h
Acetate5.099.2%98.5%
Phosphate7.485.1%72.3%
Carbonate9.060.7%41.5%
Table 2: Effect of Additives on INT-522 Stability in pH 7.4 Phosphate Buffer at 25°C
Additive (Concentration)% Remaining after 24h
None72.3%
EDTA (0.1 mM)81.5%
Ascorbic Acid (1 mM)92.1%

Visualizations

DegradationPathways INT-522 INT-522 Hydrolysis Hydrolysis INT-522->Hydrolysis  High pH (>8.0) Oxidation Oxidation INT-522->Oxidation  O2, Metal Ions Degradant_A Degradant A (Hydrolyzed) Hydrolysis->Degradant_A Degradant_B Degradant B (Oxidized) Oxidation->Degradant_B

Caption: Primary degradation pathways for INT-522.

TroubleshootingFlowchart start Instability Observed check_hplc Review HPLC Data start->check_hplc new_peaks New Peaks Present? check_hplc->new_peaks Yes precipitate Precipitation or Cloudiness? check_hplc->precipitate No hydrolysis Suspect Hydrolysis new_peaks->hydrolysis Early eluting peaks oxidation Suspect Oxidation new_peaks->oxidation Multiple new peaks solubility Solubility Issue precipitate->solubility Yes action_ph Action: Check/Adjust pH (Target 4.5-6.5) hydrolysis->action_ph action_o2 Action: Use Degassed Solvents Add Antioxidant oxidation->action_o2 action_sol Action: Lower Concentration Use Co-solvent solubility->action_sol

Caption: Troubleshooting flowchart for INT-522 instability.

ExperimentalWorkflow prep_stock 1. Prepare Stock Solution (1 mg/mL in ACN) prep_test 2. Prepare Test Solution (50 µg/mL in Buffer) prep_stock->prep_test aliquot 3. Aliquot for Time Points prep_test->aliquot incubate 4. Incubate at 25°C aliquot->incubate analyze 5. HPLC Analysis at T=0, 2, 4, 8, 24h incubate->analyze calculate 6. Calculate % Remaining analyze->calculate

Caption: Workflow for HPLC-based stability assessment.

Technical Support Center: Optimizing Linker Length for BWA-522 PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of PROTACs based on the BWA-522 scaffold. BWA-522 is a potent and orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), including its full-length (AR-FL) and splice variant forms (e.g., AR-V7), by targeting the AR's N-terminal domain (NTD).[1][2][3][4] This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to guide your linker optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC like BWA-522?

A1: The linker is a crucial structural component of a PROTAC that connects the two key functional ends: the "warhead" that binds to the target protein (the AR N-terminal domain for BWA-522) and the "anchor" that recruits an E3 ubiquitin ligase (cereblon for BWA-522).[3] Its primary function is to enable the formation of a stable and productive ternary complex between the AR and the E3 ligase. The linker's length, rigidity, and chemical composition are critical for orienting the two proteins in a way that facilitates the efficient transfer of ubiquitin from the E3 ligase to the AR, marking it for degradation by the proteasome.

Q2: How does linker length specifically impact the efficacy of an AR-NTD PROTAC?

A2: Linker length is a critical determinant of PROTAC efficacy. An optimal linker length allows for the proper orientation and proximity of the AR and the E3 ligase.[5]

  • Too Short: A linker that is too short may cause steric hindrance, preventing the AR and E3 ligase from binding simultaneously to the PROTAC, thus inhibiting the formation of a productive ternary complex.[6]

  • Too Long: A linker that is too long can lead to an unstable and overly flexible ternary complex. This increased flexibility might result in unproductive binding modes where the lysine residues on the AR surface are not correctly positioned for ubiquitination.[5]

Q3: What types of linkers are commonly used, and what is known about the BWA-522 linker?

A3: The most common linkers are flexible polyethylene glycol (PEG) and alkyl chains, which are easy to synthesize and systematically vary in length. However, there is a growing trend toward using more rigid linkers containing structures like piperazine, piperidine, or alkynes. These rigid linkers can reduce the conformational flexibility of the PROTAC, which may lead to more favorable physicochemical properties and pre-organize the molecule into a bioactive conformation. Recent potent AR PROTACs, including BWA-522, often feature such rigid heterocyclic linkers, typically ranging from 6 to 12 atoms in length.[1]

Q4: What is the "hook effect" and how can linker design mitigate it?

A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of non-productive binary complexes (AR-PROTAC or PROTAC-E3 ligase) instead of the required ternary complex. A well-designed linker can enhance the stability and positive cooperativity of the ternary complex, making its formation more favorable than the binary complexes and thereby widening the effective concentration window for degradation.

Troubleshooting Guides

Issue 1: My BWA-522 analog shows low or no degradation of the Androgen Receptor.

Potential Linker-Related Cause Troubleshooting Steps
Suboptimal Linker Length Synthesize a library of PROTACs with systematically varied linker lengths. For instance, if using a PEG linker, adjust the number of ethylene glycol units. For alkyl chains, vary the number of carbon atoms. Test each variant to identify the optimal length.
Incorrect Linker Attachment Points The exit vector from the warhead (AR-NTD binder) and the E3 ligase ligand is critical. If structurally feasible, synthesize analogs with the linker attached to different solvent-exposed positions on the ligands to find a more favorable geometry for the ternary complex.
Poor Physicochemical Properties The linker composition can impact solubility and cell permeability. If poor permeability is suspected, consider transitioning from a hydrophilic PEG linker to a more hydrophobic alkyl linker, or vice-versa if solubility is an issue.

Issue 2: Degradation is observed, but the potency (DC50) is low.

Potential Linker-Related Cause Troubleshooting Steps
Weak Ternary Complex Formation Even if a complex forms, it may be unstable. The linker might not be promoting favorable protein-protein interactions. Experiment with different linker compositions (e.g., switching from flexible to rigid) to alter the relative orientation of the two proteins and enhance complex stability.
Negative Cooperativity The linker may be forcing an unfavorable interaction between the AR and the E3 ligase. Altering the linker's length or rigidity can change this dynamic and promote positive cooperativity, where the binding of one protein enhances the affinity for the other.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

While specific structure-activity relationship (SAR) data for the linker of BWA-522 is not publicly available, the following table provides illustrative data from a study on an Estrogen Receptor (ERα) PROTAC. This demonstrates the typical relationship between linker length and degradation efficiency that is observed during optimization. The principles are broadly applicable to AR-targeting PROTACs like BWA-522.

Table 1: Illustrative Impact of Linker Length on ERα Degradation Note: Data is adapted from a study on ERα-targeting PROTACs and serves as a general guide.[5][7] The optimal linker length for any specific PROTAC system must be determined empirically.

PROTAC Variant Linker Type Linker Length (atoms) Relative ERα Degradation (%) at 10 µM Binding Affinity (IC50, nM)
PROTAC-1PEG945%~50
PROTAC-2PEG1275%~52
PROTAC-3 PEG 16 >90% ~51
PROTAC-4PEG1960%~55
PROTAC-5PEG2130%~49

As the table illustrates, linker length has a profound effect on degradation efficacy, while having a minimal impact on the binary binding affinity to the target protein.[5] There is a clear optimal length (16 atoms in this case) that maximizes degradation.

Mandatory Visualizations

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (e.g., Androgen Receptor) PROTAC BWA-522 PROTAC POI->PROTAC Binds to Warhead E3 E3 Ligase (e.g., Cereblon) PROTAC->E3 Binds to Anchor Ternary POI-PROTAC-E3 Ternary Complex Ub Ubiquitin (Ub) Ternary->Ub E1/E2 Enzymes Ub_POI Poly-ubiquitinated POI Ub->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of Action for BWA-522 PROTAC.

Linker_Optimization_Workflow Start Start: Initial PROTAC Design (BWA-522 Scaffold) Synth Synthesize PROTAC Library (Varying Linker Lengths) Start->Synth Deg_Assay Western Blot for AR Degradation (Determine DC50 & Dmax) Synth->Deg_Assay Decision Optimal Degradation Achieved? Deg_Assay->Decision Ternary_Assay Assess Ternary Complex Formation (e.g., TR-FRET, ITC) Decision->Ternary_Assay No End Optimized PROTAC Lead Decision->End Yes Permeability Evaluate Cell Permeability & Solubility Ternary_Assay->Permeability Permeability->Synth Refine Linker Design (Composition/Rigidity)

Caption: Experimental workflow for linker optimization.

Experimental Protocols

Protocol 1: Western Blot for Androgen Receptor Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Treatment: Plate prostate cancer cells (e.g., VCaP or LNCaP) and treat with a range of concentrations of your BWA-522 analog for 18-24 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., 5% non-fat milk in TBST).

    • Incubate with a primary antibody specific for the Androgen Receptor. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

    • Normalize the AR signal to the loading control and calculate the percentage of degradation relative to the vehicle control.

    • Plot a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the proximity between the AR and the E3 ligase induced by the PROTAC in a biochemical setting.

Methodology:

  • Reagents: Obtain purified, tagged versions of the AR-NTD and the E3 ligase complex (e.g., His-tagged AR-NTD and GST-tagged DDB1/CRBN). Use donor (e.g., anti-His-Europium) and acceptor (e.g., anti-GST-APC) fluorophore-labeled antibodies.

  • Assay Setup: In a microplate, combine the purified AR-NTD, the E3 ligase complex, and a serial dilution of the BWA-522 analog.

  • Antibody Addition: Add the donor and acceptor-labeled antibodies.

  • Incubation: Incubate the plate to allow for complex formation and antibody binding.

  • Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio with increasing PROTAC concentration indicates the formation of the ternary complex.

Protocol 3: In-Cell Ubiquitination Assay

This assay confirms that the ternary complex formed is productive and leads to the ubiquitination of the target protein within the cell.

Methodology:

  • Cell Treatment: Treat cells with the BWA-522 analog and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor "traps" the ubiquitinated proteins, preventing their degradation and allowing for detection.

  • Immunoprecipitation: Lyse the cells under denaturing conditions and immunoprecipitate the Androgen Receptor using a specific AR antibody.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and run a Western blot.

  • Detection: Probe the Western blot with an antibody that recognizes ubiquitin (e.g., anti-Ub). A smear or ladder of high-molecular-weight bands in the PROTAC-treated lanes indicates poly-ubiquitination of the AR.

References

Technical Support Center: BWA-522 Intermediate-1 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of BWA-522 intermediate-1, a key component in the development of the PROTAC degrader BWA-522.

Troubleshooting Guide: this compound Reaction Side Products

The synthesis of this compound involves the reaction of (S)-2-(4-fluorophenyl)-N-(piperidin-4-yl)-2-(3-(1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidin-4-yl)acetamide with 4-nitrophenyl chloroformate. While this reaction is generally efficient, several side products can arise under non-optimal conditions. This guide outlines potential side products, their identification, and strategies for mitigation.

Side Product Identification Potential Cause Mitigation Strategy
Di-acylated Piperidine Higher molecular weight peak in LC-MS corresponding to the addition of two acyl groups.Excess 4-nitrophenyl chloroformate; prolonged reaction time.Use a stoichiometric amount of 4-nitrophenyl chloroformate; carefully monitor the reaction progress by TLC or LC-MS and quench upon completion.
Unreacted Starting Material LC-MS and NMR signals corresponding to (S)-2-(4-fluorophenyl)-N-(piperidin-4-yl)-2-(3-(1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidin-4-yl)acetamide.Incomplete reaction due to insufficient reagent, low temperature, or short reaction time.Ensure accurate stoichiometry of reagents; allow the reaction to proceed at the recommended temperature (typically room temperature) for an adequate duration.
Hydrolysis of Chloroformate Presence of 4-nitrophenol in the reaction mixture, detectable by TLC and NMR.Moisture in the reaction solvent or on glassware.Use anhydrous solvents (e.g., dry dichloromethane); perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Piperidine Dimerization Complex mixture of higher molecular weight impurities.Presence of reactive impurities in the starting materials or solvents.Use high-purity starting materials and solvents; consider purification of the piperidine starting material if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound?

A1: The synthesis of this compound is achieved through the acylation of the secondary amine on the piperidine ring of (S)-2-(4-fluorophenyl)-N-(piperidin-4-yl)-2-(3-(1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidin-4-yl)acetamide with 4-nitrophenyl chloroformate in the presence of a base, typically triethylamine (TEA), in an anhydrous solvent like dichloromethane (DCM).

Q2: My reaction yield for this compound is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Moisture: The presence of water can lead to the hydrolysis of 4-nitrophenyl chloroformate, reducing the amount of reagent available for the desired reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (TLC or LC-MS) to determine the optimal reaction time.

  • Side Reactions: The formation of side products, such as the di-acylated piperidine, will consume the starting material and lower the yield of the desired product. Careful control of stoichiometry is crucial.

  • Purification Losses: The product may be lost during workup and purification. Optimize your extraction and chromatography procedures to minimize such losses.

Q3: I am observing a significant amount of di-acylated side product. How can I prevent this?

A3: The formation of the di-acylated product occurs when the newly formed carbamate of this compound reacts with another molecule of 4-nitrophenyl chloroformate. To prevent this, it is critical to use no more than one equivalent of 4-nitrophenyl chloroformate. A slow, dropwise addition of the chloroformate to the reaction mixture can also help to minimize its local concentration and reduce the likelihood of di-acylation.

Q4: What is the role of triethylamine (TEA) in the reaction?

A4: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated during the reaction between the piperidine amine and 4-nitrophenyl chloroformate. This is essential to drive the reaction to completion, as the protonated amine is not nucleophilic.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. 4-nitrophenyl chloroformate is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted under an inert atmosphere to prevent hydrolysis and the release of harmful vapors.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on typical acylation reactions of this type. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • (S)-2-(4-fluorophenyl)-N-(piperidin-4-yl)-2-(3-(1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidin-4-yl)acetamide

  • 4-nitrophenyl chloroformate

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (S)-2-(4-fluorophenyl)-N-(piperidin-4-yl)-2-(3-(1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidin-4-yl)acetamide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve 4-nitrophenyl chloroformate (1.0 eq) in anhydrous DCM.

  • Add the 4-nitrophenyl chloroformate solution dropwise to the stirred solution of the starting material and TEA over 15-20 minutes.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visualizing the Reaction Pathway

The following diagrams illustrate the key chemical transformations and logical workflows discussed.

BWA_522_Intermediate_1_Synthesis SM Starting Material ((S)-2-(4-fluorophenyl)-N-(piperidin-4-yl)-...acetamide) Product This compound SM->Product Acylation SideProduct1 Di-acylated Piperidine SM->SideProduct1 Reagent 4-Nitrophenyl Chloroformate Reagent->Product Reagent->SideProduct1 Excess Reagent SideProduct2 Hydrolyzed Chloroformate (4-Nitrophenol) Reagent->SideProduct2 Moisture Base Triethylamine (TEA) Base->Product HCl Scavenger

Caption: Synthesis pathway of this compound and potential side products.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckMoisture Check for Moisture (Anhydrous Solvents/Inert Atmosphere) Start->CheckMoisture CheckStoichiometry Verify Stoichiometry (1.0 eq Chloroformate) CheckMoisture->CheckStoichiometry No Solution1 Use Anhydrous Conditions CheckMoisture->Solution1 Yes MonitorReaction Monitor Reaction Progress (TLC/LC-MS) CheckStoichiometry->MonitorReaction Correct Solution2 Adjust Reagent Amounts CheckStoichiometry->Solution2 Incorrect OptimizePurification Optimize Purification (Chromatography) MonitorReaction->OptimizePurification Complete Solution3 Adjust Reaction Time/Temp MonitorReaction->Solution3 Incomplete Solution4 Modify Purification Protocol OptimizePurification->Solution4 Losses End Improved Yield and Purity OptimizePurification->End Optimal Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Purification of BWA-522 Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of BWA-522 intermediate-1. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound and how can they be removed?

A1: Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. Identification of these impurities is crucial for devising an effective purification strategy. Techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for analyzing the crude product mixture.[1] Based on the expected structure of this compound, which contains polar functional groups, impurities are also likely to be polar.

For removal, a multi-step approach is often necessary:

  • Extraction: A liquid-liquid extraction can be a first step to remove highly polar or non-polar impurities. Adjusting the pH of the aqueous layer can help in separating acidic or basic impurities.

  • Chromatography: Flash column chromatography is a standard and effective method for purifying small molecule drug intermediates.[2][3] For polar compounds, a normal-phase silica gel column with a polar solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is a good starting point.[4][5]

  • Crystallization: If the intermediate is a solid, crystallization is an excellent final purification step to achieve high purity.[6][7]

Q2: My this compound fails to crystallize and instead "oils out". What can I do?

A2: "Oiling out" during crystallization is a common issue, often caused by the solution being too supersaturated, the presence of impurities that inhibit crystal formation, or the solvent's boiling point being higher than the melting point of your compound.[8][9] Here are several troubleshooting steps:

  • Add more solvent: The oil may be a supersaturated solution. Try adding a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.[9]

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[9]

  • Seed crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled solution can induce crystallization.[9]

  • Change the solvent system: The ideal solvent for crystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7] You may need to screen different solvents or use a co-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).[10]

Q3: I am observing significant product loss during flash chromatography. How can I improve the recovery?

A3: Product loss during flash chromatography can be due to several factors. Here are some troubleshooting tips:

  • Compound streaking: If your compound is streaking on the TLC plate, it will likely behave similarly on the column, leading to poor separation and recovery. For basic compounds like those containing a piperidine moiety, adding a small amount of a base like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel.[9]

  • Irreversible adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. If you suspect this is happening, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.[9]

  • Proper loading technique: Ensure your crude sample is dissolved in a minimal amount of solvent before loading onto the column. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, can often improve resolution and recovery.[9][11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the purification of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low Purity After a Single Purification Step - Complex mixture of impurities with similar polarity to the product. - Inappropriate purification technique for the types of impurities present.- Employ a combination of purification techniques (e.g., extraction followed by column chromatography, and then crystallization). - Optimize the chromatographic conditions (e.g., solvent gradient, different stationary phase).
Co-elution of Impurities During Column Chromatography - Solvent system provides poor separation. - Column overloading.- Systematically screen for a better solvent system using TLC. Aim for a significant difference in Rf values between your product and the impurities. - Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the mass of the stationary phase.[9]
Formation of an Emulsion During Extraction - High concentration of solutes. - Solvents with similar densities.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel. - Allow the mixture to stand for a longer period. - If the emulsion persists, filter the mixture through a pad of Celite.
Product Appears Unstable on Silica Gel (Observed on TLC) - The compound may be sensitive to the acidic nature of silica gel.- Spot the compound on a TLC plate and let it sit for an hour before eluting to confirm degradation. - Use a different stationary phase such as neutral or basic alumina, or consider reversed-phase chromatography.[9]

Experimental Protocols

General Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give your product an Rf value of approximately 0.2-0.4 and provide good separation from major impurities.[11]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. Alternatively, pre-adsorb the sample onto a small amount of silica gel (dry loading).[11] Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but insoluble when cold. Test small quantities in various solvents to find the optimal one.[6][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with swirling until the solid completely dissolves.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.[6]

  • Drying: Dry the purified crystals under vacuum.

Visualized Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude BWA-522 Intermediate-1 Extraction Liquid-Liquid Extraction Crude_Product->Extraction Initial Cleanup Chromatography Flash Column Chromatography Extraction->Chromatography Primary Purification Crystallization Crystallization Chromatography->Crystallization Final Polishing Chromatography->Crystallization If solid Pure_Product Pure BWA-522 Intermediate-1 Chromatography->Pure_Product If oil Crystallization->Pure_Product Isolation

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Assess Purity (TLC, LC-MS) Start->Check_Purity High_Purity High Purity (>95%) Check_Purity->High_Purity Yes Low_Purity Low Purity Check_Purity->Low_Purity No Identify_Issue Identify Purification Issue Low_Purity->Identify_Issue Co_elution Co-elution of Impurities Identify_Issue->Co_elution Poor Separation Oiling_Out Product 'Oils Out' During Crystallization Identify_Issue->Oiling_Out Crystallization Fails Low_Recovery Low Recovery from Column Identify_Issue->Low_Recovery Product Loss Optimize_Chroma Optimize Chromatography Co_elution->Optimize_Chroma Optimize_Cryst Optimize Crystallization Oiling_Out->Optimize_Cryst Optimize_Loading Optimize Column Loading/Stationary Phase Low_Recovery->Optimize_Loading Optimize_Chroma->Start Re-purify Optimize_Cryst->Start Re-purify Optimize_Loading->Start Re-purify

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Synthesizing PROTACs with BWA-522 Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the BWA-522 intermediate-1, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in PROTAC synthesis?

A1: this compound is a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. In PROTAC synthesis, it serves as one of the key building blocks. A PROTAC molecule is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two. This compound provides the E3 ligase-recruiting component necessary to hijack the ubiquitin-proteasome system for targeted protein degradation.

Q2: What is the target of PROTACs synthesized with BWA-522 and what is the relevant signaling pathway?

A2: PROTACs synthesized using a warhead derived from the antagonist EPI-002 (ralaniten), such as BWA-522, target the N-terminal domain (NTD) of the Androgen Receptor (AR).[1] The AR signaling pathway is crucial in the development and progression of prostate cancer.[2][3][4] Targeting the NTD is a strategy to overcome resistance to traditional AR antagonists that target the ligand-binding domain (LBD), as some resistant forms of AR lack the LBD.[5][6][7]

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) (inactive) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_dimer AR Dimer (active) AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription ARE->Transcription Initiates Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cell Growth, Proliferation) mRNA->Protein

Caption: Canonical Androgen Receptor (AR) signaling pathway.

Q3: What are the most common chemical reactions for coupling this compound to a linker or warhead?

A3: The most common reaction for incorporating CRBN ligands like this compound into a PROTAC is amide bond formation. This typically involves reacting a carboxylic acid functionality on one component (e.g., the linker or warhead) with an amine on the other. Standard peptide coupling reagents are employed to facilitate this reaction.

Troubleshooting Guide: Common Pitfalls in PROTAC Synthesis

This guide addresses frequent challenges encountered during the synthesis of PROTACs with this compound.

Problem 1: Low Yield in Amide Coupling Reaction

Possible Causes:

  • Poor quality of starting materials: Impurities or degradation of the this compound, linker, or warhead can significantly reduce reaction efficiency.

  • Inefficient activation of the carboxylic acid: The choice and condition of the coupling reagent are critical.

  • Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time can lead to incomplete reactions.

  • Presence of water: Amide coupling reactions are sensitive to moisture.

Solutions:

  • Verify Starting Material Purity:

    • Confirm the identity and purity of all starting materials using techniques like NMR and LC-MS.

    • Ensure all reagents and solvents are anhydrous.

  • Optimize Coupling Reagents and Conditions:

    • Use reliable coupling reagents such as HATU, HBTU, or EDC with an additive like HOBt or Oxyma.

    • A common practice is to pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine component.

    • Screen different anhydrous solvents such as DMF, DCM, or a mixture thereof.

  • Monitor Reaction Progress:

    • Track the reaction's progress using TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation byproducts.

Problem 2: Difficulty in Product Purification

Possible Causes:

  • Complex reaction mixture: The presence of unreacted starting materials, coupling reagents, and byproducts complicates purification.

  • Similar polarity of product and impurities: Co-elution of the desired PROTAC with impurities during chromatography is a common issue.

  • Poor solubility of the final PROTAC: PROTACs are often large molecules with limited solubility, making purification and handling challenging.

Solutions:

  • Optimize Chromatographic Conditions:

    • Preparative HPLC: This is the most effective method for purifying PROTACs.

      • Use a C18 column with a gradient of water and acetonitrile, often with an additive like 0.1% TFA or formic acid to improve peak shape.

      • Optimize the gradient slope and flow rate to achieve the best separation.

    • Flash Chromatography: Can be used for initial purification, but may not be sufficient to achieve high purity. A gradient of methanol in dichloromethane is a common mobile phase.

  • Improve Solubility:

    • During workup and purification, use a solvent system in which the PROTAC is soluble. This may require screening different organic solvents.

  • Post-Purification Salt Removal:

    • If TFA is used in preparative HPLC, it may need to be removed by lyophilization from a solution in a solvent like water/acetonitrile if it interferes with subsequent biological assays.

Problem 3: Product Characterization Issues

Possible Causes:

  • Complex NMR spectra: The size and conformational flexibility of PROTACs can lead to broad or complex NMR signals.

  • Inaccurate mass determination: The formation of adducts (e.g., with sodium or potassium) or multiple charged species in mass spectrometry can complicate data interpretation.

  • Low purity: Impurities can interfere with accurate characterization.

Solutions:

  • Comprehensive Spectroscopic Analysis:

    • NMR: Acquire both 1H and 13C NMR spectra. 2D NMR techniques (e.g., COSY, HSQC) can be helpful for structural elucidation.

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized PROTAC.

  • Purity Assessment:

    • Analytical HPLC: Determine the purity of the final compound using a standardized HPLC method. Purity should typically be >95% for biological testing.

Quantitative Data Summary

While specific yields for the synthesis of every PROTAC using this compound will vary depending on the specific warhead and linker used, the following table provides representative data for common reaction steps in CRBN-based PROTAC synthesis.

Reaction StepReagentsSolventTypical Yield (%)Typical Purity (%) (after purification)
Amide CouplingCarboxylic Acid, Amine, HATU, DIPEADMF40 - 80> 95
Boc DeprotectionBoc-protected amine, TFADCM> 90 (crude)Used directly in next step
Final PurificationCrude PROTACPreparative HPLC (C18, Water/ACN gradient with 0.1% TFA)50 - 90 (recovery)> 95

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for coupling a carboxylic acid-containing component to an amine-containing component (e.g., this compound with a linker attached).

Materials:

  • Carboxylic acid-containing fragment (1.0 eq)

  • Amine-containing fragment (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-containing fragment in anhydrous DMF.

  • Add HATU and DIPEA to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing fragment in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC.

Protocol 2: General Procedure for Preparative HPLC Purification

Materials:

  • Crude PROTAC sample

  • HPLC-grade water with 0.1% TFA (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% TFA (Mobile Phase B)

  • Preparative C18 HPLC column

Procedure:

  • Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO or DMF) and filter through a 0.22 µm syringe filter.

  • Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Run a linear gradient to increase the percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution of the product using a UV detector (e.g., at 254 nm).

  • Collect the fractions corresponding to the product peak.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Combine the pure fractions and remove the solvent by lyophilization.

Mandatory Visualizations

PROTAC Synthesis and Troubleshooting Workflow

PROTAC_Synthesis_Workflow start Start reagents Starting Materials (Warhead, Linker, this compound) start->reagents coupling Amide Coupling reagents->coupling low_yield Low Yield? coupling->low_yield workup Reaction Workup purification Purification (Preparative HPLC) workup->purification purification_issue Purification Difficulty? purification->purification_issue characterization Characterization (LC-MS, NMR) characterization_issue Characterization Issue? characterization->characterization_issue final_product Pure PROTAC (>95%) end End final_product->end low_yield->coupling Yes (Optimize) low_yield->workup No purification_issue->purification Yes (Optimize) purification_issue->characterization No characterization_issue->purification Yes (Re-purify) characterization_issue->final_product No

Caption: A workflow for PROTAC synthesis and troubleshooting.

PROTAC Mechanism of Action: Ternary Complex Formation

PROTAC_Mechanism protac PROTAC (BWA-522 based) ternary_complex Ternary Complex (AR-PROTAC-CRBN) protac->ternary_complex ar Androgen Receptor (AR) (Target Protein) ar->ternary_complex crbn Cereblon (CRBN) E3 Ligase crbn->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination Facilitates ub_ar Ubiquitinated AR ubiquitination->ub_ar proteasome 26S Proteasome ub_ar->proteasome Recruitment degradation AR Degradation proteasome->degradation

Caption: Mechanism of AR degradation by a BWA-522-based PROTAC.

References

Enhancing BWA-522 PROTAC efficiency and potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing the BWA-522 PROTAC. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to enhance the efficiency and potency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is BWA-522 and what is its primary target?

A1: BWA-522 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target the N-terminal domain (NTD) of the Androgen Receptor (AR).[1][2][3][4] It is effective in degrading both full-length AR (AR-FL) and its splice variants, such as AR-V7, which are implicated in the development of castration-resistant prostate cancer.[2][3][5]

Q2: How does BWA-522 mediate protein degradation?

A2: BWA-522 is a heterobifunctional molecule. One end binds to the AR-NTD, and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the AR protein and its subsequent degradation by the proteasome.[6][7]

Q3: What are the key advantages of targeting the AR-NTD with a PROTAC like BWA-522?

A3: Targeting the AR-NTD allows BWA-522 to be effective against both wild-type AR and AR splice variants that lack the ligand-binding domain.[4] These variants are a common mechanism of resistance to traditional AR antagonists.[4]

Q4: What is the "hook effect" in the context of PROTACs like BWA-522?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[8] This occurs because the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[8] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[8]

Q5: What are some common reasons for poor cell permeability with PROTACs, and how can this be addressed for BWA-522?

A5: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[8] Strategies to improve cell permeability include modifying the linker to enhance physicochemical properties.[8][9] While BWA-522 is noted to be orally bioavailable, optimizing experimental conditions is still important.[2][3]

Troubleshooting Guide

Issue 1: Low or no degradation of Androgen Receptor (AR) is observed after treatment with BWA-522.

  • Possible Cause 1: Suboptimal BWA-522 Concentration.

    • Solution: Perform a dose-response experiment with a wide range of BWA-522 concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for AR degradation and to assess for the "hook effect".[8]

  • Possible Cause 2: Insufficient Incubation Time.

    • Solution: Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal incubation time for maximal AR degradation.[6]

  • Possible Cause 3: Poor Cell Health.

    • Solution: Ensure cells are healthy and not overgrown before treatment. Perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity.[10]

  • Possible Cause 4: Incorrect Protein Quantification.

    • Solution: After cell lysis, accurately determine the protein concentration of each sample using a reliable method like the BCA assay to ensure equal loading for Western blotting.[10]

Issue 2: High variability in experimental results.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure uniform cell seeding density across all wells of your culture plates.

  • Possible Cause 2: Inconsistent BWA-522 Treatment.

    • Solution: Ensure accurate and consistent dilution and application of BWA-522 to all relevant wells. Use a vehicle control (e.g., DMSO) at the same concentration in all experiments.[10]

  • Possible Cause 3: Issues with Western Blotting.

    • Solution: Optimize your Western blotting protocol, including antibody concentrations and incubation times. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

Issue 3: The observed degradation (Dmax) is lower than expected.

  • Possible Cause 1: Limited E3 Ligase Availability.

    • Solution: Ensure that the cell line used expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by BWA-522.

  • Possible Cause 2: Rapid Protein Re-synthesis.

    • Solution: Consider co-treatment with a transcription or translation inhibitor (e.g., actinomycin D or cycloheximide) to distinguish between protein degradation and re-synthesis. Use with caution as this can affect cell health.

  • Possible Cause 3: Suboptimal Ternary Complex Formation.

    • Solution: The linker length and composition of the PROTAC are critical for stable ternary complex formation.[11] While this is an intrinsic property of BWA-522, ensuring optimal experimental conditions can help maximize its efficiency.

Quantitative Data Summary

ParameterValueCell Line/ModelReference
AR-V7 Degradation 77.3% at 1 µMVCaP cells[1]
AR-FL Degradation 72.0% at 5 µMLNCaP cells[1]
DC50 for AR Degradation 3.5 µMLNCaP cells[5]
Oral Bioavailability (Mice) 40.5%Mice[2][3]
Oral Bioavailability (Beagle Dogs) 69.3%Beagle Dogs[2][3]
Tumor Growth Inhibition 76% at 60 mg/kg (oral admin.)LNCaP xenograft model[2][3]

Experimental Protocols

Protocol 1: Western Blotting for AR Degradation (DC50 and Dmax Determination)
  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP or VCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • BWA-522 Treatment: Prepare a serial dilution of BWA-522 in complete cell culture medium. A common concentration range is 1 nM to 10 µM.[6] Include a vehicle control (e.g., DMSO). Aspirate the old medium and add the BWA-522-containing medium to the cells.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.[6]

  • Cell Lysis: Wash the cells with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[10] Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.[6]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil the samples.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.[6]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against the Androgen Receptor. Also, probe for a loading control protein (e.g., GAPDH). Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the AR signal to the loading control. Calculate the percentage of AR remaining relative to the vehicle control for each BWA-522 concentration. Plot the data to determine the DC50 and Dmax values.[12]

Protocol 2: Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • BWA-522 Treatment: Treat the cells with a range of BWA-522 concentrations, including a vehicle control.

  • Incubation: Incubate for the desired time period (e.g., 72 hours).

  • Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.[6][10]

  • Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Co-Immunoprecipitation for Ternary Complex Formation
  • Cell Treatment: Treat cells with BWA-522 at the optimal concentration for a shorter time period (e.g., 2-4 hours). It is advisable to also treat with a proteasome inhibitor like MG132 to stabilize the ternary complex.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the Androgen Receptor overnight. Add Protein A/G magnetic beads to pull down the complex.[6]

  • Washing: Wash the beads several times to remove non-specific binders.[6]

  • Elution and Western Blot: Elute the proteins from the beads and perform a Western blot as described in Protocol 1.

  • Detection: Probe the membrane with antibodies against both the Androgen Receptor and Cereblon to confirm the presence of the ternary complex.

Visualizations

BWA522_Mechanism_of_Action BWA522 BWA-522 TernaryComplex AR-BWA-522-CRBN Ternary Complex BWA522->TernaryComplex Binds AR Androgen Receptor (AR-FL, AR-V7) AR->TernaryComplex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->TernaryComplex Binds PolyUb Poly-ubiquitination of AR TernaryComplex->PolyUb Facilitates Ub Ubiquitin Ub->PolyUb Transfer Proteasome Proteasome PolyUb->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action for BWA-522-mediated degradation of the Androgen Receptor.

PROTAC_Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., LNCaP, VCaP) start->cell_culture protac_treatment 2. PROTAC Treatment (Dose-response & Time-course) cell_culture->protac_treatment cell_lysis 3. Cell Lysis & Protein Quantification protac_treatment->cell_lysis western_blot 4a. Western Blot (Determine DC50 & Dmax) cell_lysis->western_blot viability_assay 4b. Cell Viability Assay (Assess Cytotoxicity) cell_lysis->viability_assay co_ip 4c. Co-Immunoprecipitation (Confirm Ternary Complex) cell_lysis->co_ip data_analysis 5. Data Analysis & Interpretation western_blot->data_analysis viability_assay->data_analysis co_ip->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating BWA-522 PROTAC efficiency.

PROTAC_Troubleshooting_Workflow rect_node rect_node start Low/No AR Degradation? dose Optimal Dose? start->dose Check time Sufficient Time? dose->time No solution_dose Optimize concentration (Dose-response curve) dose->solution_dose Yes permeability Cell Permeable? time->permeability No solution_time Optimize incubation time (Time-course experiment) time->solution_time Yes ternary_complex Ternary Complex Forms? permeability->ternary_complex No solution_permeability Modify linker/scaffold (If applicable) permeability->solution_permeability Yes solution_ternary Confirm with Co-IP Check E3 ligase expression ternary_complex->solution_ternary No success Degradation Observed ternary_complex->success Yes solution_dose->time solution_time->permeability solution_permeability->ternary_complex

Caption: Troubleshooting workflow for common issues with BWA-522 experiments.

References

BWA-522 intermediate-1 quality control and purity analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BWA-522 intermediate-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity analysis, and troubleshooting for this critical synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role?

A1: this compound is a key synthetic precursor in the production of BWA-522, a Proteolysis Targeting Chimera (PROTAC). Specifically, it functions as the ligand that binds to the cereblon (CRBN) E3 ubiquitin ligase.[1][2] This interaction is essential for the mechanism of action of the final BWA-522 PROTAC, which induces the degradation of the Androgen Receptor (AR).

Q2: What are the most common impurities I should be aware of during the synthesis and purification of this compound?

A2: Common impurities can arise from several sources, including unreacted starting materials, byproducts from side reactions, residual solvents, and catalysts.[3] For a molecule like this compound, which is a cereblon E3 ligase ligand, potential impurities could include isomers or degradation products formed under harsh reaction or purification conditions.[3]

Q3: My HPLC analysis shows a peak with the correct mass for this compound, but the retention time is different from the reference standard. What could be the issue?

A3: A shift in retention time on HPLC can be due to several factors. Check for changes in your mobile phase composition, pH, or gradient.[4] Column degradation or temperature fluctuations can also affect retention times.[4] It is also possible that you have an isomer of this compound, which would have the same mass but different chromatographic behavior. Consider using 2D NMR techniques for structural confirmation.[5][6]

Q4: I am observing poor solubility of this compound in my desired solvent. What can I do?

A4: Poor solubility is a common challenge with small molecules.[7] The solid-state properties, such as whether the material is crystalline or amorphous, can significantly impact solubility.[7] You can try gentle heating, sonication, or using a co-solvent system. For ionizable compounds, adjusting the pH of the solution may improve solubility.[7]

Q5: The crude NMR of my this compound looks very complex and I can't clearly identify the product peaks. What should I do?

A5: Crude NMR spectra can often be misleading due to the presence of impurities and residual solvents.[8] It is recommended to first purify the sample using a suitable technique like flash chromatography or preparative HPLC.[9] If the spectrum of the purified product is still complex, consider the possibility of diastereomers if there are chiral centers in the molecule.[3] Advanced 2D NMR experiments like COSY and HSQC can help in assigning the structure.[5][10]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues encountered during the quality control and purity analysis of this compound.

Issue 1: Unexpected Peaks in HPLC Chromatogram
  • Symptom: Your HPLC chromatogram shows more peaks than expected, indicating the presence of impurities.

  • Troubleshooting Workflow:

start Unexpected Peaks in HPLC check_mass Analyze by LC-MS to determine mass of unexpected peaks start->check_mass mass_match Mass matches known starting material or reagent? check_mass->mass_match mass_degradant Mass suggests a common degradant or byproduct? mass_match->mass_degradant No incomplete_reaction Incomplete Reaction: Optimize reaction time, temperature, or stoichiometry mass_match->incomplete_reaction Yes unknown_mass Mass is unknown mass_degradant->unknown_mass No side_reaction Side Reaction/Degradation: Review reaction conditions (pH, temp). Purify product. mass_degradant->side_reaction Yes isolate_characterize Isolate impurity (prep-HPLC) and perform structural elucidation (NMR, HRMS) unknown_mass->isolate_characterize

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Low Purity of this compound after Synthesis
  • Symptom: The purity of the synthesized this compound, as determined by HPLC or NMR, is below the acceptable limit.

  • Troubleshooting Steps:

    • Review Starting Material Quality: Ensure the purity of your starting materials and reagents. Impurities in the starting materials can be carried through the synthesis.

    • Optimize Reaction Conditions: Incomplete reactions are a common source of impurities.[3] Consider optimizing reaction parameters such as temperature, reaction time, and the stoichiometry of reactants. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

    • Purification Strategy: Standard purification methods like flash chromatography may not be sufficient to remove all impurities. Consider using preparative reverse-phase HPLC for higher purity.[9][11]

    • Assess Product Stability: The intermediate may be degrading during the work-up or purification steps.[3] Test the stability of the compound under the conditions used (e.g., exposure to acid, base, or high temperatures).[8]

Data Presentation

The following tables summarize typical quality control specifications and potential impurities for this compound. Note that these are example values and may need to be adapted based on the specific synthetic route and downstream requirements.

Table 1: Example Quality Control Specifications for this compound

ParameterMethodSpecification
AppearanceVisualWhite to off-white solid
Identity¹H NMR, ¹³C NMR, MSConforms to structure
Purity (by HPLC)HPLC-UV≥ 98.0%
Individual ImpurityHPLC-UV≤ 0.5%
Residual SolventsGC-HSAs per ICH guidelines
Water ContentKarl Fischer≤ 0.5%

Table 2: Potential Impurities and their Identification

Potential ImpurityLikely SourceRecommended Analytical Method
Unreacted Starting MaterialIncomplete reactionHPLC, LC-MS
Isomeric ByproductsNon-selective reactionChiral HPLC, High-resolution MS, 2D NMR
Degradation ProductsHarsh work-up/purificationLC-MS/MS for structural elucidation
Residual CatalystsCarry-over from synthesisICP-MS

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.[12]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20 minutes. This should be optimized based on the specific properties of the intermediate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV-Vis scan of the compound.

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., DMSO or a mixture of mobile phases) to a final concentration of approximately 1 mg/mL.

    • Injection: Inject a suitable volume (e.g., 10 µL) onto the HPLC system.

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by LC-MS

This protocol is for confirming the molecular weight of this compound and identifying the mass of any impurities.

  • LC-MS System: A liquid chromatography system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) instrument for accurate mass).[12]

  • Chromatographic Conditions: The HPLC conditions from Protocol 1 can be adapted for LC-MS analysis.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Range: A suitable mass range to include the expected molecular ion of the intermediate and potential impurities (e.g., m/z 100-1000).

  • Procedure:

    • Prepare and inject the sample as described for HPLC.

    • Acquire both the total ion chromatogram (TIC) and the mass spectrum for each peak.

    • Confirm that the mass-to-charge ratio (m/z) of the main peak corresponds to the expected molecular weight of this compound.[13]

    • Analyze the mass spectra of any impurity peaks to help in their identification.[14][15]

Protocol 3: Structural Verification by NMR Spectroscopy

This protocol outlines the steps for verifying the chemical structure of this compound.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified intermediate in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10]

    • Transfer the solution to an NMR tube.

  • Experiments to Perform:

    • ¹H NMR: Provides information about the number and types of protons in the molecule.[10]

    • ¹³C NMR: Shows the different carbon environments in the molecule.[16]

    • 2D NMR (COSY, HSQC): These experiments help to establish the connectivity between protons and carbons, confirming the overall structure.[5][6]

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, baseline correction).

    • Assign the signals in the spectra to the corresponding atoms in the proposed structure of this compound.

    • The data should be consistent with the expected chemical shifts, coupling constants, and correlations for the structure.[16]

Visualizations

cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_release Release Starting Materials Starting Materials Synthesis Synthesis Starting Materials->Synthesis Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification BWA-522 Int-1 BWA-522 Int-1 Purification->BWA-522 Int-1 HPLC Purity (HPLC) BWA-522 Int-1->HPLC LCMS Identity (LC-MS) BWA-522 Int-1->LCMS NMR Structure (NMR) BWA-522 Int-1->NMR Pass/Fail Pass/Fail NMR->Pass/Fail PROTAC Synthesis PROTAC Synthesis Pass/Fail->PROTAC Synthesis Pass

Caption: Quality control workflow for this compound.

cluster_ternary Ternary Complex Formation BWA-522_PROTAC BWA-522 PROTAC AR_Ligand Androgen Receptor (AR) Ligand BWA-522_PROTAC->AR_Ligand binds to Linker Linker BWA-522_PROTAC->Linker contains BWA-522_Int-1 BWA-522 Int-1 (CRBN Ligand) BWA-522_PROTAC->BWA-522_Int-1 contains AR Androgen Receptor (Target) AR_Ligand->AR recruits CRBN Cereblon (E3 Ligase) BWA-522_Int-1->CRBN recruits

Caption: Role of this compound in the PROTAC mechanism.

References

Addressing off-target effects of BWA-522 PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of the BWA-522 PROTAC. BWA-522 is a proteolysis-targeting chimera designed to induce the degradation of a target protein by hijacking the cellular ubiquitin-proteasome system.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of BWA-522 and what are its known off-target effects?

A1: The primary target of BWA-522 is the hypothetical protein kinase, HPK1. However, at certain concentrations, BWA-522 has been observed to induce the degradation of Off-Target Protein 1 (OTP1) and Off-Target Protein 2 (OTP2).

Q2: How can I confirm that the observed effects in my experiment are due to off-target degradation?

A2: To confirm off-target effects, it is recommended to perform a Western blot analysis to measure the protein levels of HPK1, OTP1, and OTP2 after treatment with BWA-522. A dose-response experiment can help distinguish between on-target and off-target degradation. Additionally, a rescue experiment can be performed by overexpressing the target or off-target proteins.

Q3: What are the potential mechanisms behind the off-target effects of BWA-522?

A3: Off-target effects of PROTACs like BWA-522 can arise from several factors, including structural similarity between the target and off-target proteins, leading to unintended binding of the PROTAC. Another possibility is the formation of a ternary complex between the PROTAC, the E3 ligase, and an off-target protein.

Troubleshooting Guide

Issue: Unexpected Phenotype Observed After BWA-522 Treatment

If you observe a cellular phenotype that is not consistent with the known function of the primary target (HPK1), it may be due to the degradation of off-target proteins. Follow these steps to troubleshoot the issue:

Step 1: Verify On-Target and Off-Target Degradation

  • Experiment: Perform a dose-response Western blot analysis.

  • Procedure: Treat cells with a range of BWA-522 concentrations (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 24 hours).

  • Expected Outcome: You should observe a concentration-dependent decrease in HPK1 levels. If off-target effects are present, you will also see a decrease in OTP1 and OTP2 levels, potentially at different concentration ranges than HPK1.

Step 2: Determine the Specificity of the Observed Phenotype

  • Experiment: Conduct a rescue experiment.

  • Procedure: Transfect cells with constructs to overexpress HPK1, OTP1, or OTP2 prior to BWA-522 treatment.

  • Expected Outcome: If the unexpected phenotype is due to the degradation of a specific protein, its overexpression should rescue or partially rescue the phenotype.

Step 3: Investigate the Mechanism of Off-Target Degradation

  • Experiment: Perform a competitive binding assay.

  • Procedure: Co-treat cells with BWA-522 and a known inhibitor of the target protein (HPK1).

  • Expected Outcome: If the off-target effect is due to binding to the same site as the target, the inhibitor should compete with BWA-522 and reduce the degradation of the off-target protein.

Quantitative Data Summary

The following tables summarize hypothetical data from key experiments to assess the on- and off-target activity of BWA-522.

Table 1: Dose-Response of BWA-522 on Target and Off-Target Protein Degradation

BWA-522 Conc. (nM)% HPK1 Degradation% OTP1 Degradation% OTP2 Degradation
15552
1085158
100954025
1000987560
10000999085

Table 2: DC50 and Dmax Values for BWA-522

ProteinDC50 (nM)Dmax (%)
HPK1599
OTP115090
OTP225085

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.

Experimental Protocols

Western Blot for Protein Degradation
  • Cell Lysis: Lyse cells treated with BWA-522 in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against HPK1, OTP1, OTP2, and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometry analysis is performed to quantify the protein bands.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
  • Cell Lysis: Lyse BWA-522-treated cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., VHL) conjugated to magnetic beads.

  • Washing: Wash the beads extensively to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against HPK1, OTP1, and OTP2.

Visualizations

cluster_0 BWA-522 PROTAC Action BWA-522 BWA-522 Ternary Complex Ternary Complex BWA-522->Ternary Complex HPK1 HPK1 HPK1->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for BWA-522 PROTAC leading to HPK1 degradation.

Start Start Observe Phenotype Observe Phenotype Start->Observe Phenotype Dose-Response WB Dose-Response WB Observe Phenotype->Dose-Response WB Confirm Off-Target Degradation? Confirm Off-Target Degradation? Dose-Response WB->Confirm Off-Target Degradation? Rescue Experiment Rescue Experiment Confirm Off-Target Degradation?->Rescue Experiment Yes On-Target Effect On-Target Effect Confirm Off-Target Degradation?->On-Target Effect No Phenotype Rescued? Phenotype Rescued? Rescue Experiment->Phenotype Rescued? Competitive Binding Assay Competitive Binding Assay Phenotype Rescued?->Competitive Binding Assay No Off-Target Effect Confirmed Off-Target Effect Confirmed Phenotype Rescued?->Off-Target Effect Confirmed Yes Off-Target Binding Site? Off-Target Binding Site? Competitive Binding Assay->Off-Target Binding Site? End End Off-Target Binding Site?->End No Binding Site Identified Binding Site Identified Off-Target Binding Site?->Binding Site Identified Yes On-Target Effect->End Off-Target Effect Confirmed->End Binding Site Identified->End

Caption: Troubleshooting workflow for investigating off-target effects of BWA-522.

Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Immunodetection Immunodetection Western Blot->Immunodetection Data Analysis Data Analysis Immunodetection->Data Analysis

Caption: Experimental workflow for Western blot analysis of protein degradation.

Technical Support Center: BWA-522 PROTAC Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address potential stability issues encountered during experiments with the BWA-522 PROTAC.

Frequently Asked Questions (FAQs)

Q1: What is BWA-522 and what is its mechanism of action?

BWA-522 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed for the treatment of prostate cancer.[1] It functions by inducing the degradation of the Androgen Receptor (AR), a key driver of prostate cancer growth.[2] Specifically, BWA-522 targets the N-terminal domain (AR-NTD) of the receptor, allowing it to degrade both full-length AR (AR-FL) and splice variants like AR-V7 that are associated with drug resistance.[1][3] The molecule consists of a ligand that binds to the AR-NTD, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4] This forms a ternary complex, leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome.[5]

Q2: My BWA-522 PROTAC appears to be losing activity over time in my experiments. How can I determine if this is a stability issue?

Loss of activity can stem from either chemical instability in your experimental medium or metabolic instability if you are working in a cellular or in vivo system. You can perform a series of simple tests to distinguish between these possibilities:

  • Chemical Stability Check: Incubate BWA-522 in your basal cell culture medium or buffer (e.g., PBS) without any cells or serum. Monitor its concentration over time using Liquid Chromatography-Mass Spectrometry (LC-MS). Significant degradation here points to inherent chemical instability.[6]

  • Serum Enzyme Stability Check: Incubate BWA-522 in the medium supplemented with serum but without cells. If degradation is more rapid here than in the basal medium, enzymes present in the serum, such as esterases, may be responsible.[6]

  • Cellular Metabolism Check: Compare the degradation rate in your complete cell culture system (with cells and serum) to the cell-free, serum-containing medium. A substantially faster degradation in the presence of cells indicates that cellular metabolism is the primary cause of instability.[6]

Q3: What are the most common causes of instability for a PROTAC like BWA-522?

PROTAC instability generally falls into two categories:

  • Chemical Instability: This often involves the hydrolysis of labile chemical bonds within the PROTAC structure. For CRBN-recruiting PROTACs like BWA-522, the thalidomide-based E3 ligase ligand can be susceptible to hydrolysis.[6] Ester bonds, if present in the linker, are also common points of chemical degradation.[6]

  • Metabolic Instability: This is due to the action of metabolic enzymes, primarily in the liver but also within target cells. The linker is often a critical site for metabolic modification.[6] Long, flexible linkers or those with susceptible motifs can be easily targeted by enzymes.[6][7] The warhead (AR-NTD ligand) and the E3 ligase ligand can also be sites of metabolic breakdown.[6]

Q4: How does the linker in BWA-522 affect its stability?

The linker is a crucial determinant of a PROTAC's overall stability and performance.[6]

  • Composition: Linkers containing metabolically weak spots, such as long alkyl chains, can be liabilities. Conversely, incorporating more rigid structures like piperazine or piperidine rings can significantly enhance metabolic stability by shielding vulnerable sites from enzymatic attack.[6][8]

  • Length and Flexibility: The length and flexibility of the linker can influence the exposure of metabolically weak sites on the entire molecule. Very long and flexible linkers may be more prone to enzymatic degradation.[6] Recent studies on potent AR PROTACs, including BWA-522, have noted the use of rigid heterocyclic linkers.[8]

Troubleshooting Guide: Improving BWA-522 Stability

Issue 1: BWA-522 shows rapid degradation in aqueous buffers (Chemical Instability).

  • Strategy 1: Identify and Replace Labile Bonds:

    • Analysis: Carefully examine the structure of BWA-522 for chemically labile groups, such as esters or amides prone to hydrolysis. The glutarimide moiety of the CRBN ligand is a known site of potential hydrolysis.[9]

    • Solution: Synthesize analogs where these labile bonds are replaced with more stable ones. For example, replace an ester with an amide or a carbamate, or modify the E3 ligase ligand to improve its chemical robustness.

  • Strategy 2: Formulation Optimization:

    • Analysis: The pH and composition of your buffer can influence the rate of hydrolysis.

    • Solution: Experiment with different buffer formulations. Adjusting the pH or adding stabilizing excipients (e.g., cyclodextrins) might improve the chemical half-life of the compound in your experimental setup.

Issue 2: BWA-522 is rapidly cleared in cell-based assays or in vivo (Metabolic Instability).

  • Strategy 1: Identify Metabolic "Soft Spots":

    • Analysis: Use techniques like a Human Liver Microsome (HLM) assay followed by LC-MS/MS analysis to identify the specific metabolites of BWA-522. This will pinpoint the exact molecular sites being modified by metabolic enzymes.[6]

    • Solution: Once a "soft spot" is identified, perform targeted chemical modifications at that site. A common strategy is "metabolic blocking," where a hydrogen atom at the site of oxidation is replaced with a more stable group like deuterium or a fluorine atom.

  • Strategy 2: Linker Modification:

    • Analysis: The linker is often a primary site of metabolic attack.[6]

    • Solution 1 (Increase Rigidity): Replace flexible sections of the linker (e.g., polyethylene glycol or alkyl chains) with more rigid structures. Incorporating piperazine, piperidine, or phenyl rings can constrain the PROTAC's conformation, shielding it from metabolic enzymes.[6][7] BWA-522 and other potent AR PROTACs already utilize such rigid linkers.[8]

    • Solution 2 (Modify Attachment Points): Altering the position where the linker connects to the AR-NTD ligand or the CRBN ligand can change the molecule's three-dimensional shape and hide a previously exposed metabolic site.[6]

  • Strategy 3: Targeted Delivery Conjugation:

    • Analysis: Non-specific distribution can lead to rapid metabolism in tissues like the liver.

    • Solution: For advanced applications, consider conjugation strategies to improve tissue-specific delivery. Creating an Aptamer-PROTAC Conjugate (APC) or an Antibody-PROTAC Conjugate (Ab-PROTAC) can enhance delivery to tumor cells, potentially reducing systemic metabolism and off-target effects.[10][11]

Experimental Protocols & Data

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay is a standard in vitro method to assess the metabolic stability of a compound.

Methodology:

  • Preparation: Prepare stock solutions of BWA-522 and a control compound (one with known high stability and one with known low stability) in DMSO.

  • Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), pooled Human Liver Microsomes (HLM), and the BWA-522 test compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system. Take the t=0 sample immediately and quench it with a cold organic solvent (e.g., acetonitrile).

  • Time Points: Incubate the plate at 37°C, taking samples at various time points (e.g., 5, 15, 30, 60 minutes). Quench each sample immediately.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of BWA-522 at each time point.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the degradation curve.

Table 1: Example Metabolic Stability Data

CompoundIn Vitro Half-Life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)Stability Classification
Control (High Stability) > 60< 10High
Control (Low Stability) < 10> 100Low
BWA-522 (Hypothetical Result 1) 4525Moderate
BWA-522 (Hypothetical Result 2) 8120Low
BWA-522 Analog (Modified Linker) > 608High
Protocol 2: Western Blot for AR Protein Degradation

This assay measures the functional outcome of BWA-522 activity—the degradation of its target protein.

Methodology:

  • Cell Culture: Plate prostate cancer cells (e.g., LNCaP or VCaP) and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of BWA-522 for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the N-terminus of the Androgen Receptor. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. Normalize the AR band intensity to the loading control to determine the percentage of AR degradation relative to the vehicle control.

Table 2: Example AR Degradation Data

BWA-522 Concentration% AR Protein Remaining (Normalized to Vehicle)DC₅₀ (Concentration for 50% Degradation)
Vehicle (0 nM) 100%\multirow{6}{*}{~3.5 µM (in LNCaP cells)[3]}
100 nM 85%
500 nM 70%
1 µM 60%
5 µM 45%
10 µM 25%

Visualizations

BWA522_Mechanism_of_Action cluster_cell Cell PROTAC BWA-522 PROTAC Ternary AR-PROTAC-CRBN Ternary Complex PROTAC->Ternary Binds AR AR Androgen Receptor (AR) (Target Protein) AR->Ternary CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary Binds PROTAC PolyUb_AR Poly-ubiquitinated AR Ternary->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of Action for BWA-522 PROTAC.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Degradation AR Degradation AR->Degradation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds DNA AR_dimer->Degradation Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Proteins Proteins for Growth & Proliferation mRNA->Proteins BWA522 BWA-522 PROTAC BWA522->AR Induces BWA522->AR_dimer Induces

Caption: Androgen Receptor signaling and BWA-522's point of intervention.

Stability_Workflow Start Start: BWA-522 Instability Suspected Distinguish Distinguish Instability Source (Chemical vs. Metabolic) Start->Distinguish ChemScreen Incubate in Buffer/Medium (No Cells/Serum) Distinguish->ChemScreen Chemical MetScreen Perform HLM Assay (or Cell-based Assay) Distinguish->MetScreen Metabolic ChemResult Degradation? ChemScreen->ChemResult MetResult Rapid Degradation? MetScreen->MetResult ChemAction Chemical Instability: - Modify Labile Bonds - Optimize Formulation ChemResult->ChemAction Yes Stable Compound is Stable ChemResult->Stable No MetAction Metabolic Instability: - Identify Metabolites (LC-MS) - Modify Linker (Rigidity) - Metabolic Blocking MetResult->MetAction Yes MetResult->Stable No End End: Re-test Optimized PROTAC Analog ChemAction->End MetAction->End

Caption: Troubleshooting workflow for assessing BWA-522 stability.

References

BWA-522 intermediate-1 reaction condition optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions for the synthesis and optimization of BWA-522 intermediate-1.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. The specific transformation is the coupling of 4-bromo-N,N-dimethylaniline with 3-methoxyphenylboronic acid.

Q2: What are the critical process parameters that influence the reaction's success?

A2: The yield and purity of this compound are highly sensitive to several parameters:

  • Catalyst Choice and Loading: The type of palladium catalyst and its concentration are crucial for efficient conversion.

  • Base Selection: The strength and solubility of the base can significantly impact the reaction rate and side product formation.

  • Solvent System: The choice of solvent (and presence of water) affects reagent solubility and the overall reaction kinetics.

  • Temperature: Reaction temperature influences the rate of the productive coupling versus catalyst decomposition and side reactions.

  • Oxygen Exclusion: The palladium catalyst is sensitive to oxidation, making proper degassing of the solvent and maintenance of an inert atmosphere (e.g., Nitrogen or Argon) essential.

Q3: How can I effectively monitor the progress of the reaction?

A3: Reaction progress can be monitored by periodically sampling the reaction mixture and analyzing it using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). For HPLC analysis, a typical method would involve a C18 column with a gradient of acetonitrile and water. This allows for the quantification of starting materials, the this compound product, and any significant impurities over time.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem: Low or No Product Yield (<20%)

Low yield is a frequent issue stemming from several potential root causes. A systematic approach is necessary to diagnose the problem.

Q: My reaction is showing less than 20% conversion to this compound. What are the primary factors to investigate?

A: Low conversion is a common challenge. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach.

  • Catalyst Activity: The palladium catalyst is central to the reaction, and its deactivation is a frequent cause of low yields.[1] Ensure you are using a fresh, properly stored catalyst, as Pd(0) species are sensitive to air and moisture.[1] Consider preparing a fresh batch of catalyst or using a more robust pre-catalyst.

  • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1] Inadequate degassing of solvents and reagents or a failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to rapid catalyst deactivation.[1]

  • Reagent Quality: The purity of the starting materials is critical. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to a side reaction known as protodeboronation.[2] Use fresh or recently purified 3-methoxyphenylboronic acid. The quality of the base is also important; it should be finely powdered and dry to ensure reproducibility.[1]

  • Reaction Conditions: Sub-optimal temperature or insufficient reaction time can lead to incomplete conversion. Confirm your heating apparatus is calibrated correctly and consider extending the reaction time, monitoring by HPLC/TLC.

Below is a logical workflow for troubleshooting low yield issues.

G start Low Yield (<20%) Observed check_inert Verify Inert Atmosphere (Degassing, N2/Ar Purge) start->check_inert check_reagents Assess Reagent Quality (Fresh Boronic Acid, Dry Base) check_inert->check_reagents Atmosphere OK check_catalyst Evaluate Catalyst (Use Fresh Catalyst/Pre-catalyst) check_reagents->check_catalyst Reagents OK rerun_control Rerun Reaction with Verified Components check_catalyst->rerun_control Catalyst OK optimize_conditions Systematically Optimize Conditions (Temp, Time, Solvent) rerun_control->optimize_conditions Yield Still Low success Yield Improved rerun_control->success Yield Improved optimize_conditions->success

Caption: Troubleshooting workflow for low reaction yield.

Problem: Significant Impurity Formation

Q: My HPLC analysis shows a major impurity alongside the desired product. How can I minimize this?

A: The most common impurity in this reaction is the homocoupling product of the boronic acid (3,3'-dimethoxybiphenyl). This side reaction is often promoted by the presence of oxygen.

  • Minimize Oxygen: The most effective way to suppress homocoupling is to ensure the reaction is performed under strictly anaerobic conditions.[1] This involves thorough degassing of all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintaining a positive pressure of inert gas throughout the reaction.

  • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to Pd(II) sources which require an initial reduction step that can be complex.

  • Stoichiometry: A slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess can sometimes favor side reactions. Verify the stoichiometry of your reagents.

The table below summarizes the effect of reaction conditions on the purity profile from a hypothetical optimization study.

EntryBase (2.5 eq)SolventTemp (°C)Yield (%)Purity (HPLC Area %)Homocoupling Impurity (%)
1K₂CO₃Dioxane/H₂O (4:1)90758811
2K₃PO₄Dioxane/H₂O (4:1)9088954
3Cs₂CO₃Dioxane/H₂O (4:1)9092972
4Cs₂CO₃Toluene/H₂O (4:1)10085945

Experimental Protocols

General Protocol for this compound Synthesis

This protocol provides a starting point for the reaction. Optimization may be required based on your specific equipment and reagent batches.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Isolation a1 Charge flask with Aryl Halide, Boronic Acid, and Base a2 Seal flask, evacuate, and backfill with N2/Ar (x3) a1->a2 a3 Add degassed solvent via cannula/syringe a2->a3 a4 Add Palladium Catalyst under positive N2 flow a3->a4 b1 Heat mixture to target temperature (e.g., 90°C) with vigorous stirring a4->b1 b2 Monitor progress by HPLC or TLC c1 Cool reaction to room temp b2->c1 Reaction Complete c2 Dilute with Ethyl Acetate and wash with water/brine c1->c2 c3 Dry organic layer (Na2SO4), filter, and concentrate c2->c3 c4 Purify by column chromatography c3->c4

References

Troubleshooting low degradation efficiency of BWA-522

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BWA-522

Welcome to the BWA-522 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with BWA-522, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the target protein TGT-1.

Mechanism of Action: BWA-522 is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target protein TGT-1. This induced proximity facilitates the formation of a stable ternary complex (TGT-1:BWA-522:VHL), leading to the poly-ubiquitination of TGT-1 and its subsequent degradation by the 26S proteasome.

BWA522_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation BWA522 BWA-522 Ternary TGT-1 : BWA-522 : VHL BWA522->Ternary Binds TGT1 Target Protein (TGT-1) TGT1->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Ub_TGT1 Poly-ubiquitinated TGT-1 Ternary->Ub_TGT1 Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_TGT1->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of BWA-522 mediated protein degradation.

Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve common issues related to low degradation efficiency of BWA-522.

Troubleshooting_Workflow start Start: Low/No TGT-1 Degradation q1 1. Check Compound & Cell System - BWA-522 integrity (LC-MS)? - Cell permeability? - TGT-1 & VHL expression? start->q1 q2 2. Confirm Target Engagement - CETSA shows thermal shift? - NanoBRET shows binding? q1->q2 Yes res1 Solution: - Synthesize new BWA-522 - Choose different cell line - Modify PROTAC for permeability q1->res1 No q3 3. Verify Ternary Complex - Co-IP shows TGT-1/VHL association? q2->q3 Yes res2 Solution: - Redesign TGT-1 or VHL binder - Check for mutations in target q2->res2 No q4 4. Assess Ubiquitination - TGT-1 IP + anti-Ub blot shows smear? q3->q4 Yes res3 Solution: - Redesign linker (length/rigidity) - Change linker attachment points q3->res3 No q5 5. Check Proteasome Function - MG132 control rescues TGT-1? q4->q5 Yes res4 Solution: - Ensure Ub pathway is active - Check for DUB inhibitors q4->res4 No res5 Solution: - Use proteasome activity assay - Check for cell stress/toxicity q5->res5 No end Successful Degradation q5->end Yes

Caption: Logical workflow for troubleshooting BWA-522 efficacy.
Q1: My target protein (TGT-1) levels are not decreasing after BWA-522 treatment. Where do I start?

A1: A lack of degradation can stem from multiple points in the PROTAC pathway.[1][2][3] Start by systematically verifying the foundational components of your experiment.

  • Compound Integrity and Cell Permeability: Ensure your BWA-522 stock is not degraded and can enter the cells. PROTACs are often large molecules that can have poor cell permeability.[1]

  • Protein Expression: Confirm that your chosen cell line expresses both the target protein (TGT-1) and the E3 ligase (VHL) at sufficient levels.[3][4] Low expression of either can be a rate-limiting factor.

  • Target Engagement: Verify that BWA-522 is physically binding to TGT-1 and VHL within the cell. Target engagement is a prerequisite for degradation but does not guarantee it.[5]

  • Ternary Complex Formation: Successful degradation hinges on the formation of a productive ternary complex.[6][7][8] Issues with the linker length or geometry can prevent this complex from forming, even if binary binding occurs.[2]

  • Ubiquitination & Proteasome Activity: The cellular machinery for ubiquitination and proteasomal degradation must be functional.

Q2: How can I confirm that BWA-522 is binding to its targets inside the cell?

A2: Intracellular target engagement can be confirmed using methods like the Cellular Thermal Shift Assay (CETSA).[9][10][11][12][13] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Example Data: CETSA for TGT-1 Engagement This table shows the percentage of soluble TGT-1 remaining after heating to various temperatures. A rightward shift in the melting curve for the BWA-522-treated sample indicates target stabilization and therefore, engagement.

Temperature (°C)Vehicle (DMSO)1 µM BWA-522
37100%100%
4895%98%
5278%92%
56 (Tm Vehicle) 50% 85%
6022%71%
64 (Tm BWA-522) 10%50%
685%25%
Q3: I've confirmed target engagement via CETSA, but still see no degradation. How can I check for ternary complex formation?

A3: The most direct way to assess ternary complex formation in a cellular context is through co-immunoprecipitation (Co-IP).[14] This technique demonstrates that TGT-1 and VHL are in close proximity in the presence of BWA-522.

Experimental Approach:

  • Treat cells with BWA-522 or a vehicle control.

  • Lyse the cells under non-denaturing conditions.

  • Immunoprecipitate the E3 ligase (VHL) using a VHL-specific antibody.

  • Perform a Western Blot on the immunoprecipitated sample and probe for the presence of the target protein (TGT-1).

An increase in the amount of TGT-1 pulled down with VHL in the BWA-522-treated sample is strong evidence of ternary complex formation.[14]

Q4: I'm observing a "hook effect" with BWA-522. What is it and how do I address it?

A4: The "hook effect" is a common phenomenon with PROTACs where degradation efficiency decreases at high concentrations.[1][15][16] This occurs because at excessive concentrations, BWA-522 is more likely to form non-productive binary complexes (TGT-1:BWA-522 or VHL:BWA-522) instead of the productive ternary complex.[1][15]

Solution:

  • Perform a wide dose-response curve: Test BWA-522 over a broad concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation (the nadir of the curve) and to characterize the hook effect.[1][15]

  • Operate at optimal concentrations: Use the determined optimal concentration for all subsequent experiments.

Example Data: Dose-Response Curve

BWA-522 Conc. (nM)Remaining TGT-1 (%)
0 (Vehicle)100
185
1040
100 15 (Dmax)
100045
1000070

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for a BWA-522 experiment? A: We recommend starting with a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a concentration of 100 nM.[15] Additionally, perform a dose-response experiment from 1 nM to 10 µM for 8 hours to identify the optimal concentration and Dmax (maximum degradation).

Q: How do I know if my cell line is appropriate for BWA-522? A: An ideal cell line must express both the target protein TGT-1 and the E3 ligase VHL. You can verify expression levels via Western Blot. Low expression of either protein will limit the efficacy of BWA-522.[4]

Q: How should I prepare and store BWA-522? A: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[15]

Q: What controls are essential for my degradation experiment? A:

  • Vehicle Control (DMSO): Establishes the baseline protein level.

  • Negative Control PROTAC: An inactive epimer or a version of BWA-522 with a mutated binder for either TGT-1 or VHL. This ensures the observed degradation is specific.

  • Proteasome Inhibitor Control (e.g., MG132): Co-treatment with BWA-522 and MG132 should "rescue" the degradation of TGT-1, confirming the degradation is proteasome-dependent.

Experimental Protocols

Protocol 1: Western Blot for TGT-1 Degradation

This protocol quantifies TGT-1 protein levels following BWA-522 treatment.[4]

  • Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with desired concentrations of BWA-522 and controls for the specified duration.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[3][15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against TGT-1 and a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the TGT-1 signal to the loading control to determine the percentage of remaining protein relative to the vehicle control.[4]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex

This protocol is used to detect the BWA-522-induced interaction between TGT-1 and VHL.[14][17][18]

CoIP_Workflow step1 1. Cell Treatment Treat cells with Vehicle (DMSO) and 1 µM BWA-522 for 2-4 hours. step2 2. Cell Lysis Lyse cells in non-denaturing IP Lysis Buffer with protease inhibitors. step1->step2 step3 3. Pre-Clear Lysate Incubate lysate with Protein A/G beads to reduce non-specific binding. step2->step3 step4 4. Immunoprecipitation Incubate pre-cleared lysate with anti-VHL antibody overnight at 4°C. step3->step4 step5 5. Capture Complex Add Protein A/G beads to pull down the antibody-protein complexes. step4->step5 step6 6. Wash Wash beads 3-5 times with cold IP Lysis Buffer to remove unbound proteins. step5->step6 step7 7. Elute & Analyze Elute proteins from beads and analyze by Western Blot, probing for TGT-1 and VHL. step6->step7

Caption: Experimental workflow for Co-Immunoprecipitation.
  • Cell Treatment & Lysis: Follow steps 1 and 2 from the Western Blot protocol, but use a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40).[17]

  • Immunoprecipitation:

    • Incubate 500 µg - 1 mg of protein lysate with an anti-VHL primary antibody overnight at 4°C with gentle rotation.[17]

  • Complex Capture: Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.[4]

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western Blot, probing for both TGT-1 (to check for co-precipitation) and VHL (as an IP control).

References

Validation & Comparative

A Comparative Guide to BWA-522 and Other AR-V7 Degraders for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of androgen receptor (AR) splice variant 7 (AR-V7) is a critical mechanism of resistance to androgen deprivation therapy in castration-resistant prostate cancer (CRPC). AR-V7 lacks the ligand-binding domain, rendering it constitutively active and unresponsive to conventional anti-androgen therapies. This has spurred the development of novel therapeutic strategies aimed at degrading both full-length AR (AR-FL) and AR-V7. This guide provides a comparative overview of BWA-522, a first-in-class, orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader targeting the AR N-terminal domain (NTD), and other notable AR-V7 degraders.

Mechanism of Action: PROTACs and Other Degraders

BWA-522 is a PROTAC that functions by inducing proximity between the AR-NTD and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of both AR-FL and AR-V7.[1][2] This approach is distinct from traditional inhibitors and offers a promising strategy to overcome resistance. Other AR-V7 degraders employ various mechanisms, including different E3 ligase recruiters or targeting different domains of the AR protein.

Quantitative Performance Data

The following tables summarize the in vitro degradation potency and cellular effects of BWA-522 and other selected AR-V7 degraders. Data is presented for relevant prostate cancer cell lines.

Table 1: In Vitro Degradation of AR-FL and AR-V7

CompoundTarget DomainE3 LigaseCell LineDC50 (AR-FL)Dmax (AR-FL)DC50 (AR-V7)Dmax (AR-V7)Reference
BWA-522 NTDCRBNVCaP->77.3% (at 1 µM)->77.3% (at 1 µM)[3]
LNCaP3.5 µM>72.0% (at 5 µM)N/AN/A[4]
ARV-766 LBDCRBNVCaP<1 nM>94%--[5][6]
LNCaP<1.3 nM>91%--[5]
ARD-61 LBDVHLMDA-MB-4530.44 nM>95%--[7]
MCF-71.8 nM>95%--[7]
NP18 NTDCRBN22Rv118 nM-26 nM-[8]
Au-AR pep-PROTAC DBDMDM2CWR22Rv148.8 nM-79.2 nM-[9]

Note: Direct comparative studies are limited, and experimental conditions may vary between different data sources. DC50 represents the concentration for 50% maximal degradation, and Dmax is the maximal degradation observed.

Table 2: In Vitro Anti-proliferative Activity

CompoundCell LineIC50Reference
ARD-61 MDA-MB-453235 nM[10]
HCC1428121 nM[10]
ARD-2585 VCaP1.5 nM[11]
LNCaP16.2 nM[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the action and evaluation of these degraders.

AR_V7_Signaling_Pathway AR-V7 Signaling Pathway in CRPC cluster_nucleus Nucleus cluster_degradation PROTAC-Mediated Degradation AR_V7 AR-V7 ARE Androgen Response Element (ARE) AR_V7->ARE Proteasome Proteasome AR_V7->Proteasome Targeted for Degradation AR_FL Full-Length AR (Ligand-Independent) AR_FL->ARE Target_Genes Target Gene Transcription ARE->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Resistance Therapy Resistance Target_Genes->Resistance BWA_522 BWA-522 (PROTAC) BWA_522->AR_V7 Binds to NTD E3_Ligase E3 Ubiquitin Ligase (CRBN) BWA_522->E3_Ligase Recruits E3_Ligase->AR_V7 Ub Ubiquitin Degradation Degradation Proteasome->Degradation

AR-V7 signaling and PROTAC-mediated degradation.

Western_Blot_Workflow Western Blot Workflow for AR-V7 Degradation Start Prostate Cancer Cell Culture Treatment Treat with AR-V7 Degrader Start->Treatment Lysis Cell Lysis (RIPA Buffer) Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-AR-V7 & anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (Normalize to Loading Control) Detection->Analysis End Determine DC50 & Dmax Analysis->End

A typical workflow for assessing AR-V7 degradation.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental findings. Below are standard protocols for key assays used to evaluate AR-V7 degraders.

Western Blot Analysis for AR-V7 Degradation

This protocol is used to quantify the reduction of AR-V7 protein levels following treatment with a degrader.

  • Cell Culture and Treatment:

    • Culture prostate cancer cells (e.g., VCaP, 22Rv1) in appropriate media and conditions.

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the AR-V7 degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for AR-V7 overnight at 4°C.[12]

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize AR-V7 band intensity to the loading control.

    • Calculate the percentage of AR-V7 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (MTT or CellTiter-Glo)

This assay measures the effect of AR-V7 degraders on the proliferation and viability of prostate cancer cells.

  • Cell Seeding:

    • Seed prostate cancer cells in a 96-well plate at a predetermined density.

    • Allow cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Treat cells with a serial dilution of the AR-V7 degrader.

    • Include a vehicle control and a positive control for cell death.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Viability Measurement (MTT Assay Example):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to confirm the interaction between the AR-V7 degrader, AR-V7, and the E3 ligase, which is central to the PROTAC mechanism.

  • Cell Treatment and Lysis:

    • Treat cells with the AR-V7 degrader or vehicle control.

    • Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the target protein (e.g., AR-V7 or the E3 ligase).

    • Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.

    • Incubate with gentle rotation at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., AR-V7, the E3 ligase, and ubiquitin).

Conclusion

BWA-522 represents a significant advancement in the development of therapies for CRPC by effectively degrading both AR-FL and the resistant AR-V7 variant. Its unique NTD-targeting mechanism sets it apart from many LBD-focused degraders. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to compare BWA-522 with other emerging AR-V7 degraders. As the landscape of targeted protein degradation continues to evolve, rigorous head-to-head comparisons under standardized conditions will be crucial in identifying the most promising therapeutic candidates for this challenging disease.

References

A Comparative Guide to BWA-522-Mediated AR-V7 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BWA-522, a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC), with other therapeutic alternatives for the degradation of the androgen receptor splice variant 7 (AR-V7). The emergence of AR-V7 is a significant challenge in the treatment of castration-resistant prostate cancer (CRPC) as it lacks the ligand-binding domain targeted by many current therapies. This document summarizes key experimental data, details methodologies for crucial validation assays, and visualizes the underlying molecular mechanisms and experimental workflows.

Performance Comparison of AR-V7 Degraders

The following tables present a summary of the in vitro and in vivo efficacy of BWA-522 and its alternatives. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Efficacy - Degradation and Cell Viability

CompoundTargetMechanism of ActionCell LineDC50 (AR-V7 Degradation)IC50 (Cell Viability)Citation(s)
BWA-522 AR-NTDPROTAC (recruits Cereblon E3 ligase)VCaPSub-micromolar5.59 µM[1]
LNCaP3.5 µM (AR-FL)1.07 µM[1]
22Rv1-4.08 µM[1]
ARV-766 AR-LBDPROTAC (recruits Cereblon E3 ligase)VCaP<1 nM (AR)-[2][3][4][5]
LNCaP<1.3 nM (AR)-[4]
Niclosamide AR-V7Enhances proteasome-dependent degradationCWR22Rv1-~0.5 µM[6][7]
C4-2B MDVR-~0.5 µM[6]
EPI-002 Derivative (NP18) AR-NTDPROTAC22Rv126 nM-[8]

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. NTD: N-terminal domain. LBD: Ligand-binding domain. -: Data not available in the provided search results.

Table 2: In Vivo Efficacy - Tumor Growth Inhibition

CompoundMouse ModelDosingTumor Growth Inhibition (TGI)Citation(s)
BWA-522 LNCaP Xenograft60 mg/kg, oral76%[1][9][10][11]
ARV-766 VCaP Xenograft (Enzalutamide-insensitive)10 mg/kg/day98%[2][4]
LNCaP XenograftDose-dependentSignificant[2][3]
Niclosamide CWR22Rv1 Xenograft-Significant[6][12][13]
EPI-002 LNCaP CRPC Xenograft-Significant[14]

Signaling Pathway and Mechanism of Action

BWA-522 functions as a PROTAC, a heterobifunctional molecule that induces the degradation of a target protein. It consists of a ligand that binds to the N-terminal domain (NTD) of the androgen receptor (both full-length and AR-V7) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity leads to the ubiquitination of AR-V7 and its subsequent degradation by the proteasome.

BWA522_Mechanism Mechanism of BWA-522 Mediated AR-V7 Degradation BWA522 BWA-522 TernaryComplex Ternary Complex (AR-V7 :: BWA-522 :: CRBN) BWA522->TernaryComplex ARV7 AR-V7 ARV7->TernaryComplex CRBN Cereblon (E3 Ligase) CRBN->TernaryComplex Ub_ARV7 Ubiquitinated AR-V7 TernaryComplex->Ub_ARV7 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_ARV7 Proteasome Proteasome Ub_ARV7->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: BWA-522 facilitates the formation of a ternary complex, leading to AR-V7 ubiquitination and proteasomal degradation.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of BWA-522 and its alternatives are provided below.

Western Blot for AR-V7 Degradation

This protocol is used to quantify the amount of AR-V7 protein in cells after treatment with a degrader compound.

Western_Blot_Workflow Western Blot Experimental Workflow start Prostate cancer cells (e.g., 22Rv1, VCaP) treatment Treat with BWA-522 or alternative compound start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with BSA or Milk transfer->blocking primary_ab Incubation with Primary Antibody (anti-AR-V7) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end Quantification of AR-V7 levels analysis->end

Caption: Workflow for assessing AR-V7 protein levels via Western blot.

Protocol:

  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., 22Rv1, VCaP) and allow them to adhere. Treat cells with various concentrations of BWA-522 or alternative compounds for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for AR-V7 overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after drug treatment.

Protocol:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After cell attachment, treat the cells with a range of concentrations of BWA-522 or other compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ubiquitination

This technique is used to demonstrate the interaction between AR-V7 and ubiquitin, confirming the mechanism of degradation.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the degrader compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against AR-V7 overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin to detect ubiquitinated AR-V7.

Xenograft Mouse Model for In Vivo Efficacy

This model is used to evaluate the anti-tumor activity of the compounds in a living organism.

Xenograft_Workflow Xenograft Mouse Model Workflow start Immunocompromised Mice injection Subcutaneous injection of prostate cancer cells (e.g., LNCaP, 22Rv1) start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Treatment with BWA-522 or alternative compounds (oral gavage) tumor_growth->treatment measurement Tumor Volume & Body Weight Measurement treatment->measurement measurement->treatment Repeated cycles endpoint Endpoint: Tumor Excision & Analysis measurement->endpoint analysis IHC, Western Blot of Tumor Tissue endpoint->analysis end Evaluation of Tumor Growth Inhibition analysis->end

Caption: General workflow for assessing in vivo efficacy using a xenograft mouse model.

Protocol:

  • Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., LNCaP, 22Rv1) into the flanks of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment groups and administer BWA-522 or alternative compounds via oral gavage or other appropriate routes.

  • Monitoring: Monitor tumor volume and mouse body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers, Western blot for AR-V7 levels).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

References

A Comparative Guide to CRBN Binders: Evaluating BWA-522 intermediate-1 in the Context of Established Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BWA-522 intermediate-1, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, in the context of well-established CRBN binders. While specific quantitative binding affinity data for this compound is not publicly available, this document offers a framework for its evaluation by comparing it with foundational immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide. This comparison is supported by experimental data for these established ligands, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.

This compound is a crucial component in the synthesis of the Proteolysis Targeting Chimera (PROTAC) BWA-522, an orally active degrader of the androgen receptor (AR)[1][2][3]. As a CRBN ligand, this compound is responsible for recruiting the CRBN E3 ubiquitin ligase to the target protein, thereby initiating its degradation. The binding affinity of this ligand to CRBN is a critical determinant of the resulting PROTAC's efficacy.

Quantitative Comparison of CRBN Ligand Binding Affinities

The binding affinities of various ligands to CRBN have been determined using a range of biophysical assays. The following table summarizes the reported binding affinities for well-characterized CRBN binders. It is important to note that affinity values can vary depending on the specific experimental conditions and protein constructs used.

CompoundBinding Affinity (Kd or IC50)Assay Method(s)Notes
This compound Not Publicly Available-Serves as the CRBN-binding moiety for the AR-degrader PROTAC BWA-522.
Thalidomide ~250 nM (Kd)Isothermal Titration Calorimetry (ITC)The foundational CRBN binder. The (S)-enantiomer exhibits approximately 10-fold greater binding affinity than the (R)-enantiomer[4][5][6].
Lenalidomide ~178 nM (Kd)Surface Plasmon Resonance (SPR)A thalidomide analog with improved potency and a distinct neosubstrate degradation profile.
Pomalidomide ~157 nM (Kd)Surface Plasmon Resonance (SPR)A potent thalidomide analog, often demonstrating superior activity in degrading target proteins.
Iberdomide (CC-220) ~150 nM (IC50)Not SpecifiedA next-generation, high-affinity CRBN E3 ligase modulator (CELMoD).

Experimental Protocols for Determining CRBN Binding Affinity

Several biophysical techniques are commonly employed to quantify the interaction between small molecules and CRBN. Below are detailed methodologies for three widely used assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Principle: A solution of the ligand is titrated into a solution containing the protein of interest. The heat released or absorbed during the binding event is measured and plotted against the molar ratio of the ligand to the protein.

Methodology:

  • Sample Preparation: Purified recombinant CRBN protein is dialyzed extensively against a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). The ligand (e.g., this compound) is dissolved in the final dialysis buffer to minimize heats of dilution.

  • ITC Experiment: The CRBN solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

  • Titration: A series of small, precise injections of the ligand are made into the sample cell while maintaining a constant temperature.

  • Data Analysis: The heat change per injection is integrated and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model to determine the Kd.

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.

Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein like CRBN, its tumbling slows, leading to an increase in fluorescence polarization. In a competitive binding assay, an unlabeled test compound competes with the fluorescent tracer for binding to CRBN, causing a decrease in polarization.

Methodology:

  • Assay Setup: A fixed concentration of purified CRBN and a fluorescently labeled CRBN ligand (e.g., a thalidomide-based tracer) are incubated together in an appropriate buffer.

  • Competition: Serial dilutions of the unlabeled test compound (e.g., this compound) are added to the mixture.

  • Measurement: The fluorescence polarization of each sample is measured using a plate reader equipped with polarizing filters.

  • Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound, and the data is fitted to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor surface in real-time.

Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Methodology:

  • Immobilization: Purified CRBN protein is immobilized on a sensor chip.

  • Binding Measurement: A solution containing the test compound (e.g., this compound) is flowed over the sensor surface. The association and dissociation of the compound are monitored in real-time.

  • Data Analysis: The resulting sensorgrams (response units versus time) are fitted to a kinetic binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).

Visualizing Key Processes

To better understand the context of this compound's function, the following diagrams illustrate the CRBN signaling pathway and a typical experimental workflow for determining binding affinity.

Experimental_Workflow_FP Fluorescence Polarization (FP) Competitive Binding Assay Workflow Start Start: Prepare Reagents Reagents Purified CRBN Protein Fluorescent Tracer Test Compound (e.g., this compound) Start->Reagents Incubate Incubate CRBN with Fluorescent Tracer Reagents->Incubate Add_Compound Add Serial Dilutions of Test Compound Incubate->Add_Compound Equilibrate Incubate to Reach Equilibrium Add_Compound->Equilibrate Measure Measure Fluorescence Polarization Equilibrate->Measure Analyze Data Analysis: Plot FP vs. [Compound] Fit Curve to Determine IC50 Measure->Analyze End End: Determine Binding Affinity Analyze->End

References

In Vivo Showdown: A Comparative Guide to BWA-522 and Other Androgen Receptor PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of targeted protein degradation, this guide offers a comparative analysis of the in vivo efficacy of BWA-522, a novel PROTAC targeting the N-terminal domain of the Androgen Receptor (AR), against other prominent AR-targeting PROTACs, ARV-110 and ARV-766. This document synthesizes available preclinical data, presents it in a clear, comparative format, and provides detailed experimental methodologies to support informed decision-making in the development of next-generation prostate cancer therapeutics.

Performance at a Glance: In Vivo Efficacy Comparison

The following table summarizes the key in vivo efficacy parameters of BWA-522, ARV-110, and ARV-766 in prostate cancer xenograft models.

ParameterBWA-522ARV-110ARV-766
Target Androgen Receptor N-Terminal Domain (AR-NTD)Androgen Receptor Ligand-Binding Domain (AR-LBD)Androgen Receptor Ligand-Binding Domain (AR-LBD)
E3 Ligase Recruited Cereblon (CRBN)Cereblon (CRBN)Cereblon (CRBN)
Xenograft Model LNCaPVCaPVCaP (non-castrated)
Dosing Regimen 60 mg/kg, oral administration0.1, 0.3, 1, and 3 mg/kg, oral administration1, 3, and 10 mg/kg/day, oral administration
Tumor Growth Inhibition (TGI) 76%[1]20%, 69%, 101%, and 109% respectively[2]34%, 74%, and 98% respectively[3]
Oral Bioavailability (Mouse) 40.5%[4][5][6]Data not specifiedData not specified

It is important to note that the data presented for ARV-110 and ARV-766 were generated in VCaP xenograft models, which may respond differently than the LNCaP model used for BWA-522, making a direct comparison of TGI values challenging. However, all three agents demonstrate significant in vivo anti-tumor activity.

Delving into the Mechanism: How They Work

BWA-522 represents a distinct approach by targeting the N-terminal domain of the Androgen Receptor. This is significant as the NTD remains functional in certain forms of treatment-resistant prostate cancer where the ligand-binding domain, the target of many current therapies, may be mutated or bypassed. By recruiting the E3 ubiquitin ligase Cereblon, BWA-522 flags the AR protein for degradation by the proteasome. This degradation of the AR protein disrupts its signaling pathway, ultimately leading to the suppression of downstream gene expression and the induction of apoptosis in prostate cancer cells.[1]

In contrast, ARV-110 and ARV-766 target the well-established ligand-binding domain of the AR.[7] They also utilize the Cereblon E3 ligase to induce proteasomal degradation of the AR protein. While targeting a different domain, the ultimate downstream effect is similar: the ablation of AR signaling and subsequent inhibition of tumor growth.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action for AR Degradation cluster_BWA522 BWA-522 cluster_ARV ARV-110 / ARV-766 BWA522 BWA-522 Ternary_Complex_B Ternary Complex (BWA-522-AR-CRBN) BWA522->Ternary_Complex_B AR_NTD AR (N-Terminal Domain) AR_NTD->Ternary_Complex_B CRBN_B Cereblon (E3 Ligase) CRBN_B->Ternary_Complex_B Ubiquitination Ubiquitination Ternary_Complex_B->Ubiquitination ARV ARV-110 / ARV-766 Ternary_Complex_A Ternary Complex (ARV-AR-CRBN) ARV->Ternary_Complex_A AR_LBD AR (Ligand-Binding Domain) AR_LBD->Ternary_Complex_A CRBN_A Cereblon (E3 Ligase) CRBN_A->Ternary_Complex_A Ternary_Complex_A->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation Downstream Suppression of AR Target Genes Degradation->Downstream Apoptosis Induction of Apoptosis Downstream->Apoptosis

Mechanism of AR Degradation by PROTACs

Experimental Corner: A Look at the Protocols

The in vivo efficacy of these PROTACs was evaluated using subcutaneous xenograft models in immunocompromised mice. While specific details may vary slightly between studies, the general workflow is consistent.

General In Vivo Efficacy Study Workflow

In_Vivo_Efficacy_Workflow General Workflow for In Vivo PROTAC Efficacy Studies start Start cell_culture Prostate Cancer Cell Culture (e.g., LNCaP, VCaP) start->cell_culture implantation Subcutaneous Implantation of Cells into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment PROTAC Administration (e.g., Oral Gavage) randomization->treatment measurement Tumor Volume and Body Weight Measurement treatment->measurement Repeated endpoint Study Endpoint measurement->endpoint analysis Data Analysis (TGI Calculation) endpoint->analysis end End analysis->end

References

BWA-522 PROTAC: A Comparative Analysis of Selectivity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. BWA-522 is a novel, orally bioavailable PROTAC designed to target the androgen receptor (AR), a key driver in the progression of prostate cancer.[1][2] This guide provides a comparative analysis of BWA-522, with a focus on its selectivity and off-target profile, supported by available experimental data and detailed methodologies for key assays.

BWA-522 is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of its target protein.[3] What sets BWA-522 apart is its unique targeting mechanism; it binds to the N-terminal domain (NTD) of the AR.[1] This is a significant advantage as it allows the PROTAC to degrade not only the full-length AR (AR-FL) but also splice variants, such as AR-V7, that lack the ligand-binding domain (LBD) and are a common cause of resistance to conventional anti-androgen therapies.[1]

Mechanism of Action

BWA-522 operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the AR-NTD and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and degraded by the proteasome, leading to a reduction in AR levels and subsequent downstream signaling.

BWA522_Mechanism_of_Action cluster_cell Cellular Environment BWA522 BWA-522 PROTAC Ternary_Complex Ternary Complex (AR-BWA522-CRBN) BWA522->Ternary_Complex Binds AR Androgen Receptor (AR) - Full-length - Splice Variants (e.g., AR-V7) AR->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination of AR Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation AR Degradation Proteasome->Degradation Downstream Inhibition of AR Downstream Signaling Degradation->Downstream

Figure 1. Mechanism of action of BWA-522 PROTAC.

Performance Data

BWA-522 has demonstrated potent and efficacious degradation of both AR-FL and AR-V7 in prostate cancer cell lines. This leads to the suppression of AR downstream target genes and induction of apoptosis.

Cell LineTarget ProteinDC50 (µM)Dmax (%)Concentration for Dmax (µM)Reference
LNCaPAR-FL3.572.05[1]
VCaPAR-V7<177.31[1]

Table 1. In vitro degradation performance of BWA-522.

In vivo studies using LNCaP xenograft models have also shown significant tumor growth inhibition upon oral administration of BWA-522.[2][4]

Selectivity and Off-Target Analysis

A critical aspect of any therapeutic is its selectivity. While BWA-522 is designed to target the AR, the recruitment of a promiscuous E3 ligase like CRBN raises the possibility of off-target protein degradation.

It has been noted in the literature that PROTACs utilizing CRBN E3 ligase binders may exhibit off-target degradation of proteins such as G1 to S phase transition protein 1.[3] However, a comprehensive and unbiased global proteomic analysis of cells treated specifically with BWA-522 has not been publicly released in the reviewed literature. Therefore, a direct and quantitative comparison of the off-target profile of BWA-522 with other AR-targeting PROTACs, such as ARV-110, is not currently possible based on available data.

To thoroughly assess the selectivity of BWA-522, a quantitative mass spectrometry-based proteomic approach would be required. This would involve treating prostate cancer cell lines with BWA-522 and a vehicle control, followed by cell lysis, protein digestion, and analysis by LC-MS/MS to identify and quantify changes in the abundance of thousands of proteins across the proteome.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comprehensive analysis of BWA-522.

Western Blotting for AR Degradation

This protocol is used to determine the extent of AR protein degradation following treatment with BWA-522.

  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP or VCaP) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of BWA-522 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against AR and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the AR band intensity to the loading control to determine the percentage of remaining AR protein relative to the vehicle-treated control.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC-induced Degradation A 1. Cell Seeding and Treatment (e.g., LNCaP cells + BWA-522) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Antibody Incubation (Primary: anti-AR, anti-GAPDH; Secondary: HRP-conjugated) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Quantify band intensity) G->H

Figure 2. Experimental workflow for Western Blotting.
Global Proteomics for Off-Target Analysis by Mass Spectrometry

This protocol outlines a typical workflow for identifying off-target effects of BWA-522.

  • Sample Preparation: Treat prostate cancer cells with BWA-522 and a vehicle control in biological triplicates. Harvest and lyse the cells.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Labeling (Optional but Recommended for Quantification): Label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant or Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the BWA-522-treated samples compared to the control. Proteins that are significantly downregulated, other than AR, are considered potential off-targets.

Proteomics_Workflow cluster_workflow Mass Spectrometry-based Proteomics Workflow A 1. Cell Culture and Treatment (with BWA-522 and Vehicle) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Digestion (Trypsin) B->C D 4. Peptide Cleanup and Labeling (e.g., TMT) C->D E 5. LC-MS/MS Analysis D->E F 6. Database Search and Protein Identification E->F G 7. Quantitative Analysis and Identification of Downregulated Proteins (Off-targets) F->G

Figure 3. Workflow for proteomics-based off-target analysis.

Conclusion

References

The E3 Ligase Ligand Showdown: A Comparative Analysis of PROTAC Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an E3 ubiquitin ligase and its corresponding ligand is a pivotal decision in the design of Proteolysis Targeting Chimeras (PROTACs). This choice profoundly impacts a PROTAC's degradation efficiency, selectivity, and overall therapeutic potential. This guide provides an objective comparison of PROTACs utilizing different E3 ligase ligands, supported by experimental data, detailed methodologies for key assays, and visual aids to illuminate the underlying biological and experimental frameworks.

PROTACs are innovative heterobifunctional molecules that co-opt the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The formation of a stable ternary complex among the POI, the PROTAC, and the E3 ligase is a critical event that triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

While the human genome encodes over 600 E3 ligases, only a small fraction have been harnessed for PROTAC development, primarily due to the limited availability of well-characterized, high-affinity small molecule ligands.[1][3] This comparison focuses on the most extensively used E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Murine Double Minute 2 (MDM2), and Inhibitor of Apoptosis Proteins (IAPs), while also touching upon emerging novel E3 ligases.

Comparative Performance of E3 Ligase Ligands

The efficacy of a PROTAC is not solely determined by the individual binding affinities of its ligands to the target protein and the E3 ligase.[4] The stability and cooperativity of the resulting ternary complex are crucial in dictating the efficiency of protein degradation, often measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1]

The selection of the E3 ligase can significantly influence these parameters. For instance, the expression levels of CRBN and VHL can differ across various cell types and tissues, which can affect the efficacy of the corresponding PROTACs.[5] It is therefore essential to choose an E3 ligase that is abundantly expressed in the target cells.[5]

Below are tables summarizing the performance of PROTACs that recruit different E3 ligases to degrade the same target protein. It is important to note that direct head-to-head comparisons of PROTACs with identical target binders and linkers are limited in the literature. The data presented here is a compilation from various studies and should be interpreted with consideration of the different experimental contexts.

Table 1: Comparison of CRBN and VHL Ligand-Based PROTACs Targeting BRD4
Target ProteinE3 Ligase RecruitedPROTAC ExampleDC50DmaxCell Line
BRD4CRBNdBET1~100 nM>95%HeLa
BRD4VHLARV-771<1 nM>95%22Rv1
BRD4VHLMZ1~10 nM>90%HeLa

Note: Data compiled from multiple sources. DC50 and Dmax values are approximate and can vary based on experimental conditions.

Table 2: Comparison of E3 Ligase Ligands for EGFR Degradation
Target ProteinE3 Ligase RecruitedPROTAC ExampleDC50DmaxCell Line
EGFR (L858R)VHLCompound 685.0 nMNot ReportedHCC-827
EGFR (L858R)CRBNCompound 6911 nMNot ReportedHCC-827
EGFR (L858R/T790M)MDM2Compound 19Moderate DegradationNot ReportedNot Reported

Note: Data compiled from multiple sources.[2][6] Performance can be influenced by the specific EGFR mutation and the cell line used.

Table 3: Comparison of IAP and CRBN Ligand-Based PROTACs Targeting RIPK2
Target ProteinE3 Ligase RecruitedPROTAC ExampleDegradation EfficiencyCell Line
RIPK2IAPPROTAC 58UnsatisfactoryTHP-1
RIPK2CRBNPROTAC 59UnsatisfactoryTHP-1
RIPK2VHLPROTAC 57>95% at nM concentrationsNot Reported

Note: Data compiled from a study by Harling et al. (2020).[7] This highlights that for certain targets, the choice of E3 ligase is critical for achieving degradation.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to properly evaluate novel PROTACs, a series of biochemical, biophysical, and cellular assays are required. The following diagrams illustrate the general PROTAC mechanism and a typical experimental workflow for PROTAC evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ligase PROTAC->E3 Ternary POI-PROTAC-E3 Ternary->PROTAC Recycling POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Poly-ubiquitination E2 E2-Ub E2->Ternary Ub Transfer Ub Ubiquitin Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Evaluation_Workflow cluster_design Design & Synthesis cluster_biophysical Biochemical & Biophysical Assays cluster_cellular Cellular Assays cluster_validation In-depth Validation Design PROTAC Design (POI Ligand, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Binary Binary Binding Assays (SPR, ITC, FP) Synthesis->Binary Ternary Ternary Complex Formation (SPR, ITC, NanoBRET) Binary->Ternary Degradation Protein Degradation (Western Blot, In-Cell Western) Ternary->Degradation Viability Cell Viability/Cytotoxicity (MTT, CellTiter-Glo) Degradation->Viability Ubiquitination Target Ubiquitination (IP-Western) Degradation->Ubiquitination Selectivity Selectivity Profiling (Proteomics) Ubiquitination->Selectivity MoA Mechanism of Action Studies (e.g., E3 Ligase Knockdown) Selectivity->MoA Lead Optimization Lead Optimization MoA->Lead Optimization

Caption: A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

A systematic approach is essential for characterizing the activity and efficacy of a novel PROTAC. Below are detailed methodologies for key experiments.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most prevalent method to directly measure the reduction in the levels of the target protein.

Materials:

  • Cell culture reagents and the appropriate cell line.

  • PROTAC compound (stock solution in DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and membranes.

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a membrane.

  • Immunoblotting: Block the membrane and then probe with the primary antibody for the target protein and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This biophysical technique can be used to characterize the formation of the POI-PROTAC-E3 ligase complex.[1]

Materials:

  • SPR instrument and sensor chips.

  • Purified E3 ligase complex (e.g., VHL or CRBN complex).

  • Purified target protein (POI).

  • PROTAC compound.

  • Running buffer.

Procedure:

  • Immobilization: Immobilize the E3 ligase complex on an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject the PROTAC molecule at various concentrations to measure its binary interaction with the E3 ligase.

    • In a separate experiment, inject the target protein to assess for any non-specific binding to the E3 ligase.

  • Ternary Complex Formation:

    • Inject a pre-incubated mixture of the POI and the PROTAC over the E3 ligase-immobilized surface.

    • Alternatively, inject the POI over a surface that has been saturated with the PROTAC-E3 ligase binary complex.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for the ternary complex formation. Calculate the cooperativity factor (α).

Protocol 3: Target Ubiquitination Assay by Immunoprecipitation-Western Blot

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Materials for cell culture, treatment, and lysis as in Protocol 1.

  • Proteasome inhibitor (e.g., MG132).

  • Antibody against the target protein for immunoprecipitation.

  • Protein A/G beads.

  • Antibody against ubiquitin for Western blotting.

Procedure:

  • Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132), for a shorter duration (e.g., 4-6 hours).

  • Cell Lysis: Lyse the cells as described in Protocol 1.[8]

  • Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein.[8] Then, add Protein A/G beads to pull down the antibody-antigen complex.

  • Elution and Western Blot: Elute the protein from the beads and perform a Western blot as described in Protocol 1.

  • Detection: Probe the membrane with an antibody against ubiquitin to detect the polyubiquitin chains on the immunoprecipitated target protein.[8]

  • Data Analysis: An increase in high-molecular-weight ubiquitinated species of the target protein in the PROTAC-treated samples (which is often enhanced by co-treatment with a proteasome inhibitor) indicates successful target ubiquitination.

Conclusion

The selection of an E3 ligase ligand is a critical step in the development of a successful PROTAC. While CRBN and VHL remain the most widely utilized E3 ligases, the expanding toolbox of ligands for other E3 ligases offers new opportunities to overcome existing limitations and broaden the scope of targeted protein degradation.[3] A thorough understanding of the comparative performance of different E3 ligase ligands, coupled with robust experimental validation, is paramount for the rational design of next-generation protein degraders. The ability to fine-tune degradation efficiency, selectivity, and pharmacokinetic properties by judiciously selecting the E3 ligase will be instrumental in realizing the full therapeutic potential of PROTAC technology.

References

Validating the Ternary Complex Formation of BWA-522: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the ternary complex formation of BWA-522, a novel PROTAC (Proteolysis Targeting Chimera) designed to degrade the Androgen Receptor (AR). As the formation of a stable ternary complex is the linchpin of PROTAC efficacy, its rigorous biophysical characterization is paramount. This document outlines the key experimental approaches, presents a comparative perspective with another clinical-stage AR degrader, ARV-110, and provides detailed protocols for essential validation assays.

Mechanism of Action: The BWA-522 Induced Ternary Complex

BWA-522 is a heterobifunctional molecule that acts as a molecular bridge, inducing the proximity of the Androgen Receptor and an E3 ubiquitin ligase. This interaction results in the formation of a transient ternary complex. Within this complex, the E3 ligase ubiquitinates the Androgen Receptor, marking it for degradation by the proteasome. This targeted protein degradation offers a powerful therapeutic strategy for diseases driven by AR signaling, such as prostate cancer. BWA-522 specifically targets the N-terminal domain of the Androgen Receptor and recruits the Cereblon (CRBN) E3 ligase to mediate its degradation.[1]

cluster_0 BWA-522 Mediated AR Degradation BWA522 BWA-522 Ternary_Complex AR-BWA-522-CRBN Ternary Complex BWA522->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Ub Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR

Caption: BWA-522 signaling pathway.

Comparative Analysis: BWA-522 and ARV-110

A direct comparison of the biophysical properties of the ternary complexes formed by BWA-522 and other AR-targeting PROTACs is crucial for understanding their relative efficacy and mechanism of action. ARV-110 (Bavdegalutamide) is another clinical-stage AR degrader that also recruits the CRBN E3 ligase, making it a relevant comparator.[1][2]

FeatureBWA-522ARV-110 (Bavdegalutamide)
Target Protein Androgen Receptor (AR) N-Terminal DomainAndrogen Receptor (AR) Ligand-Binding Domain[2]
E3 Ligase Recruited Cereblon (CRBN)[1]Cereblon (CRBN)[1][2]
Binary Binding Affinity (AR) Data not publicly available~5-fold higher affinity to AR than enzalutamide[2]
Binary Binding Affinity (CRBN) Data not publicly availableData not publicly available
Ternary Complex Affinity (Kd) Data not publicly availableData not publicly available
Cooperativity (α) Data not publicly availableData not publicly available
Cellular Degradation (DC50) ~1 µM (VCaP cells for AR-V7)~1 nM[3]

Experimental Protocols for Ternary Complex Validation

To quantitatively assess the formation and stability of the AR-BWA-522-CRBN ternary complex, a combination of biophysical techniques is recommended. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free methods that provide detailed insights into the thermodynamics and kinetics of these interactions.

Surface Plasmon Resonance (SPR)

SPR measures the real-time binding of an analyte to a ligand immobilized on a sensor surface. For PROTAC ternary complex analysis, the E3 ligase is typically immobilized, and the PROTAC is injected with and without the target protein.

Objective: To determine the binding affinities (Kd) of the binary and ternary complexes and to calculate the cooperativity factor (α).

Materials:

  • Recombinant human Androgen Receptor (full-length or relevant domain)

  • Recombinant human CRBN/DDB1 complex

  • BWA-522

  • SPR instrument and sensor chips (e.g., Series S CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization of CRBN/DDB1:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the CRBN/DDB1 complex at a concentration of 20-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~8000-10000 response units (RU).

    • Deactivate the remaining active sites with a 1 M ethanolamine-HCl solution.

  • Binary Interaction Analysis (BWA-522 to CRBN):

    • Prepare a serial dilution of BWA-522 in running buffer (e.g., 0.1 nM to 1 µM).

    • Inject the BWA-522 solutions over the immobilized CRBN surface, starting from the lowest concentration.

    • Regenerate the surface between injections if necessary.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the Kd for the binary interaction.

  • Ternary Complex Analysis (AR-BWA-522 to CRBN):

    • Prepare a series of solutions containing a fixed, saturating concentration of AR and a serial dilution of BWA-522.

    • Inject these solutions over the immobilized CRBN surface.

    • Fit the sensorgrams to a 1:1 binding model to determine the Kd for the ternary complex.

  • Data Analysis:

    • Calculate the cooperativity factor (α) using the formula: α = Kd (BWA-522 to CRBN) / Kd (AR-BWA-522 to CRBN). An α value greater than 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Objective: To determine the thermodynamic parameters of the binary and ternary complex formation.

Materials:

  • Recombinant human Androgen Receptor

  • Recombinant human CRBN/DDB1 complex

  • BWA-522

  • ITC instrument

  • Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.5)

Protocol:

  • Sample Preparation:

    • Dialyze all proteins and dissolve the small molecules in the same buffer to minimize buffer mismatch effects.

    • For binary titration, place the E3 ligase in the sample cell and the PROTAC in the syringe.

    • For ternary titration, place the E3 ligase in the sample cell and a pre-incubated mixture of the target protein and PROTAC in the syringe.

  • Binary Titration (BWA-522 into CRBN):

    • Load the CRBN/DDB1 complex (e.g., 10-20 µM) into the ITC cell.

    • Load BWA-522 (e.g., 100-200 µM) into the injection syringe.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).

  • Ternary Titration (AR + BWA-522 into CRBN):

    • Load the CRBN/DDB1 complex (e.g., 10-20 µM) into the ITC cell.

    • Prepare a mixture of AR (e.g., 100-200 µM) and BWA-522 (e.g., 100-200 µM) and load it into the injection syringe.

    • Perform the titration as described for the binary interaction.

  • Data Analysis:

    • Integrate the heat signals from each injection and fit the data to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from these parameters.

    • Compare the thermodynamic profiles of the binary and ternary interactions to understand the driving forces of complex formation.

Experimental Workflow for Ternary Complex Validation

A systematic workflow is essential for the comprehensive validation of a PROTAC's mechanism of action. This involves a multi-faceted approach, from initial biochemical and biophysical characterization to cellular and in vivo studies.

cluster_1 Ternary Complex Validation Workflow Protein_Production Protein Expression & Purification (AR, CRBN/DDB1) Binary_Binding Binary Binding Assays (SPR, ITC, etc.) Protein_Production->Binary_Binding Ternary_Formation Ternary Complex Formation (SPR, ITC, FRET, etc.) Protein_Production->Ternary_Formation Binary_Binding->Ternary_Formation Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Formation->Ubiquitination_Assay Cellular_Degradation Cellular Degradation Assays (Western Blot, In-Cell Western) In_Vivo_Studies In Vivo Efficacy Studies Cellular_Degradation->In_Vivo_Studies Ubiquitination_Assay->Cellular_Degradation

Caption: Experimental workflow.

By following the methodologies outlined in this guide, researchers can systematically and rigorously validate the ternary complex formation of BWA-522 and other novel PROTACs. The integration of biophysical data with cellular and in vivo studies will provide a comprehensive understanding of their mechanism of action and facilitate the development of more effective targeted protein degraders.

References

BWA-522 Intermediate-1: A Comparative Performance Analysis in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of targeted protein degradation, particularly for androgen receptor (AR)-driven prostate cancer, this guide provides a comprehensive comparison of B-522 intermediate-1 with alternative AR-targeting therapies. BWA-522 is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of both full-length androgen receptor (AR-FL) and its splice variants (AR-V7), offering a promising strategy to overcome resistance to traditional AR inhibitors.[1][2][3] This guide presents a detailed analysis of its performance in various prostate cancer cell lines, alongside comparable data for other AR degraders and inhibitors.

Performance Data in Prostate Cancer Cell Lines

The efficacy of BWA-522 and its alternatives has been evaluated in several key prostate cancer cell lines, each representing different stages and characteristics of the disease. The following tables summarize the half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

Table 1: DC50 Values of AR Degraders in Prostate Cancer Cell Lines

CompoundCell LineDC50 (nM)E3 Ligase RecruitedTarget DomainCitation
BWA-522 VCaPSub-micromolarCereblon (CRBN)N-Terminal Domain (NTD)[3]
LNCaP3500Cereblon (CRBN)N-Terminal Domain (NTD)[3]
ARV-110 VCaP~1Cereblon (CRBN)Ligand-Binding Domain (LBD)[4]
ARD-2051 LNCaP0.6Cereblon (CRBN)Not Specified
VCaP0.6Cereblon (CRBN)Not Specified
PSMA-ARD-203 VCaP21.86 ± 13.40Von Hippel-Lindau (VHL)Not Specified
LNCaP44.38 ± 18.05Von Hippel-Lindau (VHL)Not Specified
22Rv150.19 ± 13.78Von Hippel-Lindau (VHL)Not Specified

Table 2: IC50 Values for Cell Viability in Prostate Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
BWA-522 LNCaP1.07[1]
VCaP5.59[1]
CWR22Rv14.08[1]
ARV-110 VCaPPotent (exact value not specified)[4]
ARCC-4 VCaP0.036
Enzalutamide VCaP0.070

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the signaling pathway of AR degradation by PROTACs and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell BWA522 BWA-522 (PROTAC) Ternary Ternary Complex (AR-PROTAC-E3) BWA522->Ternary Binds AR Androgen Receptor (AR-FL/AR-V7) AR->Ternary Binds E3 E3 Ubiquitin Ligase (CRBN) E3->Ternary Binds PolyUb Poly-ubiquitination Ternary->PolyUb Induces Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Targets Degradation AR Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Leads to

PROTAC-mediated degradation of the Androgen Receptor.

Experimental_Workflow cluster_workflow Experimental Evaluation Workflow arrow arrow start Start: Prostate Cancer Cell Lines (LNCaP, VCaP, 22Rv1) treatment Treatment with BWA-522 or Alternative Compound start->treatment protein_analysis Protein Level Analysis treatment->protein_analysis cell_viability Cell Viability Assay treatment->cell_viability western_blot Western Blot for AR Degradation protein_analysis->western_blot cck8_mtt CCK-8 or MTT Assay for Cell Proliferation cell_viability->cck8_mtt data_analysis Data Analysis: DC50 and IC50 Calculation western_blot->data_analysis cck8_mtt->data_analysis end End: Comparative Performance Assessment data_analysis->end

Workflow for evaluating AR degrader performance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Western Blot for Androgen Receptor Degradation

This protocol is used to quantify the levels of AR protein in cell lysates following treatment with a degrader compound.

  • Cell Culture and Treatment:

    • Prostate cancer cell lines (LNCaP, VCaP, 22Rv1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Cells are seeded in 6-well plates and allowed to adhere overnight.

    • The following day, cells are treated with varying concentrations of BWA-522 or an alternative compound for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Lysis and Protein Quantification:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • The cell lysates are collected and centrifuged to pellet cell debris.

    • The protein concentration of the supernatant is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with a primary antibody specific for the androgen receptor. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

    • The intensity of the bands is quantified using densitometry software, and the AR levels are normalized to the loading control.

Cell Viability Assay (CCK-8 or MTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effects of the compounds.

  • Cell Seeding and Treatment:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of BWA-522 or an alternative compound for a specified period (e.g., 72 hours). A vehicle control is included.

  • Assay Procedure (CCK-8 Example):

    • Following the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

    • The plate is incubated for 1-4 hours at 37°C.

    • The absorbance at 450 nm is measured using a microplate reader.

  • Data Analysis:

    • The cell viability is calculated as a percentage of the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

BWA-522 demonstrates significant potential as a degrader of both AR-FL and AR-V7 in prostate cancer cell lines. Its performance, particularly in degrading the N-Terminal Domain of the androgen receptor, presents a valuable alternative to traditional ligand-binding domain inhibitors. The provided data and protocols offer a foundation for researchers to objectively evaluate and compare BWA-522 with other emerging AR-targeting therapies in the ongoing effort to combat castration-resistant prostate cancer. Further head-to-head studies under identical experimental conditions will be crucial for a definitive comparative assessment.

References

Comparative Analysis of BWA-522 Intermediate-1 Cross-Reactivity with Alternative E3 Ligases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of BWA-522 intermediate-1, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. As a critical component of the PROTAC BWA-522, which targets the androgen receptor for degradation, understanding the selectivity of its E3 ligase-recruiting moiety is paramount for preclinical assessment and therapeutic development.

Direct experimental data on the cross-reactivity of this compound with a broad panel of E3 ligases is not extensively available in the public domain. Therefore, this guide will utilize representative data from well-characterized CRBN ligands, such as pomalidomide and thalidomide derivatives, to provide a comparative framework. This approach is based on the conserved binding mechanism of these ligands to the thalidomide-binding pocket of CRBN. The data and protocols presented herein are intended to serve as a practical resource for designing and interpreting experiments to evaluate the selectivity of novel CRBN-based PROTACs.

Quantitative Cross-Reactivity Profile

The following table summarizes the binding affinities of representative E3 ligase ligands, illustrating the typical selectivity profile of a CRBN ligand compared to ligands for other commonly utilized E3 ligases in PROTAC development, such as VHL and MDM2.

E3 Ligase LigandTarget E3 LigaseBinding Affinity (Kd)Cross-Reactivity with other E3 LigasesReference
Pomalidomide Cereblon (CRBN)~250 nMNo significant binding to VHL, MDM2, or IAPs reported[1]
VH032 VHL~190 nMNo significant binding to CRBN, MDM2, or IAPs reportedN/A
Nutlin-3 MDM2~90 nMNo significant binding to CRBN, VHL, or IAPs reportedN/A

Note: The data presented are representative values from literature and internal databases to illustrate the comparative performance. Actual values may vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental strategies, the following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC mechanism of action, a general workflow for assessing E3 ligase cross-reactivity, and the logical flow for interpreting selectivity data.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC BWA-522 PROTAC POI Androgen Receptor (POI) PROTAC->POI binds CRBN CRBN E3 Ligase PROTAC->CRBN recruits Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex CRBN->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Cross_Reactivity_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Binding_Assay Competition Binding Assay (e.g., TR-FRET, FP) Data_Analysis Data Analysis & Selectivity Profiling Binding_Assay->Data_Analysis Binding Affinity (Kd, IC50) Ub_Assay In Vitro Ubiquitination Assay Ub_Assay->Data_Analysis Ubiquitination Levels CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Data_Analysis Thermal Stability Shift IP_MS Immunoprecipitation- Mass Spectrometry (IP-MS) IP_MS->Data_Analysis Interacting Proteins Proteomics Quantitative Proteomics (TMT, LFQ) Proteomics->Data_Analysis Global Protein Levels Start BWA-522 intermediate-1 Start->Binding_Assay Start->Ub_Assay Start->CETSA Start->IP_MS Start->Proteomics

Experimental Workflow for Cross-Reactivity Assessment

Logical_Flow High_Affinity High Affinity to CRBN? Low_Off_Target_Binding Low/No Binding to other E3s? High_Affinity->Low_Off_Target_Binding Yes Optimize Optimize Ligand High_Affinity->Optimize No No_Off_Target_Deg No Off-Target Degradation in Proteomics? Low_Off_Target_Binding->No_Off_Target_Deg Yes Non_Selective Non-Selective Ligand Low_Off_Target_Binding->Non_Selective No Selective Selective CRBN Ligand No_Off_Target_Deg->Selective Yes No_Off_Target_Deg->Non_Selective No Non_Selective->Optimize

Logical Flow for Selectivity Assessment

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable robust assessment of E3 ligase cross-reactivity.

Quantitative Proteomics for Unbiased Off-Target Identification

This protocol is designed to identify all proteins that are degraded upon treatment with a PROTAC, providing a global view of selectivity.[2]

a. Cell Culture and Treatment:

  • Plate a relevant human cell line (e.g., VCaP for androgen receptor studies) and allow cells to adhere and reach approximately 80% confluency.

  • Treat cells with the PROTAC (e.g., BWA-522) at various concentrations (e.g., 0.1x, 1x, and 10x the on-target DC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).

b. Cell Lysis and Protein Digestion:

  • Harvest and wash cells with cold PBS.

  • Lyse the cells in a urea-based lysis buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Take an equal amount of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and perform in-solution digestion with trypsin.

c. Tandem Mass Tag (TMT) Labeling and LC-MS/MS Analysis:

  • Label the resulting peptides from each condition with a unique TMT isobaric tag.

  • Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

d. Data Analysis:

  • Process the raw MS data using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins.

  • Identify proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the vehicle control. These are potential on-target and off-target substrates.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[3][4]

a. Cell Culture and Treatment:

  • Culture cells to 80-90% confluency.

  • Harvest cells and resuspend in fresh media to the desired density.

  • Treat cells with the E3 ligase ligand (this compound) at various concentrations or with a vehicle control (e.g., DMSO).

  • Incubate for a specified time (e.g., 1-4 hours) at 37°C to allow for compound entry and target engagement.

b. Heat Challenge and Lysis:

  • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction from the precipitated protein by centrifugation.

c. Protein Quantification and Analysis:

  • Collect the supernatant and quantify the protein concentration.

  • Analyze the amount of the target E3 ligase (e.g., CRBN) and a loading control in the soluble fraction by Western blotting.

d. Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Normalize the target protein signal to the loading control.

  • Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the ligand indicates target engagement.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein in a reconstituted system.[5][6]

a. Reaction Setup:

  • In a microcentrifuge tube, combine the following recombinant components in reaction buffer (50 mM Tris pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT):

    • E1 activating enzyme

    • E2 conjugating enzyme (e.g., UBE2D2)

    • E3 ligase (e.g., CRBN-DDB1 complex)

    • Target protein (e.g., Androgen Receptor)

    • Ubiquitin

    • PROTAC (BWA-522) at various concentrations

    • ATP

b. Incubation and Termination:

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

c. Detection:

  • Separate the reaction products by SDS-PAGE.

  • Perform a Western blot using an antibody against the target protein to detect higher molecular weight bands corresponding to ubiquitinated species.

Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Profiling

IP-MS can be used to identify proteins that interact with the E3 ligase ligand in a cellular context.[7][8]

a. Cell Lysis and Immunoprecipitation:

  • Treat cells with the E3 ligase ligand (this compound) or a vehicle control.

  • Lyse the cells in a non-denaturing lysis buffer.

  • Incubate the cell lysate with an antibody against a tag fused to the E3 ligase of interest (if overexpressed) or an endogenous antibody.

  • Add protein A/G beads to pull down the antibody-protein complexes.

b. Elution and Digestion:

  • Wash the beads extensively to remove non-specific binders.

  • Elute the bound proteins.

  • Digest the eluted proteins into peptides with trypsin.

c. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptide mixture by LC-MS/MS.

  • Identify proteins that are significantly enriched in the ligand-treated sample compared to the control. These represent potential on-target and off-target interactors.

References

BWA-522: A Comparative Guide to a First-in-Class Androgen Receptor N-Terminal Domain Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the current literature on BWA-522, a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that targets the N-terminal domain (NTD) of the androgen receptor (AR). BWA-522 has emerged as a promising therapeutic agent for prostate cancer, particularly in cases resistant to current therapies, by effectively degrading both full-length AR (AR-FL) and its splice variants, most notably AR-V7.[1][2] This document offers a comparative analysis of BWA-522 against other AR-targeted therapies, supported by experimental data, detailed protocols, and visual diagrams of its mechanism of action.

Executive Summary

BWA-522 is a potent and orally active PROTAC that induces the degradation of both AR-FL and AR-V7.[1][2] Developed from the AR-NTD antagonist ralaniten (EPI-002), BWA-522 recruits the Cereblon (CRBN) E3 ubiquitin ligase to tag the AR protein for proteasomal degradation.[3][4] This mechanism of action is distinct from traditional AR inhibitors like enzalutamide, which target the ligand-binding domain (LBD) and are often rendered ineffective by the emergence of LBD-lacking splice variants such as AR-V7.[1][3] Preclinical studies have demonstrated the superior efficacy of BWA-522 in inhibiting the growth of prostate cancer cells, including those resistant to enzalutamide.[1]

Comparative Performance Analysis

The efficacy of BWA-522 has been evaluated against other AR-targeting agents in various prostate cancer cell lines. The following tables summarize the key quantitative data from published literature.

Table 1: In Vitro Degradation of Androgen Receptor

CompoundTarget DomainE3 Ligase RecruitedCell LineDC₅₀ (Degradation)Dₘₐₓ (% Degradation)Citation
BWA-522 NTD Cereblon VCaP Sub-micromolar ~77% (AR-V7) [5]
BWA-522 NTD Cereblon LNCaP 3.5 µM (AR-FL) ~72% (AR-FL) [1][5]
ARV-110LBDCereblonVCaP~1 nM>90%[6]
ARCC-4LBDVHLVCaP5 nM>98%[6][7]
ARD-2051LBDVHLVCaPNot ReportedNot Reported[8]

Note: DC₅₀ represents the concentration required to achieve 50% of the maximum degradation effect. Dₘₐₓ represents the maximum percentage of protein degradation observed. Data for direct comparison is limited and has been compiled from multiple sources.

Table 2: In Vitro Anti-proliferative Activity

CompoundCell LineIC₅₀ (Proliferation)Citation
BWA-522 VCaP More potent than antagonist [1][2]
BWA-522 LNCaP More potent than antagonist [1][2]
EnzalutamideLNCaPVaries by study[9]
Enzalutamide22Rv1 (AR-V7 positive)Reduced efficacy[10]
ARV-11022Rv1IC₅₀ = 14.85 µM[11]

Note: IC₅₀ represents the concentration required to inhibit cell proliferation by 50%. "More potent than antagonist" indicates that BWA-522 showed greater anti-proliferative effects than its parent AR-NTD binding molecule alone.

Table 3: In Vivo Efficacy and Pharmacokinetics

CompoundAnimal ModelDosingTumor Growth Inhibition (TGI)Oral BioavailabilityCitation
BWA-522 LNCaP Xenograft (mice) 60 mg/kg, p.o. 76% 40.5% (mice) [1][2]
BWA-522 Not ApplicableNot ApplicableNot Applicable69.3% (beagle dogs) [1][2]
ARV-110Enzalutamide-resistant xenograftNot specifiedRobust TGINot specified[9]

Note: p.o. indicates oral administration.

Mechanism of Action and Signaling Pathway

BWA-522 functions as a heterobifunctional molecule. One end binds to the N-terminal domain of the androgen receptor, while the other end recruits the Cereblon E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR protein, marking it for degradation by the proteasome. By degrading both AR-FL and AR-V7, BWA-522 effectively shuts down the downstream signaling pathways that drive prostate cancer cell proliferation and survival.

BWA522_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BWA522 BWA-522 Ternary Ternary Complex (AR-BWA522-CRBN) BWA522->Ternary Binds to AR-NTD AR Androgen Receptor (AR-FL / AR-V7) AR->Ternary AR_nucleus AR-FL / AR-V7 AR->AR_nucleus Nuclear Translocation CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Recruited AR_Ub Ubiquitinated AR Ternary->AR_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome AR_Ub->Proteasome Targeted for Degradation Degradation Degraded AR (Amino Acids) Proteasome->Degradation Degradation->AR_nucleus Prevents ARE Androgen Response Element (ARE) Transcription Gene Transcription (e.g., PSA, TMPRSS2, SOX9, UBE2C) ARE->Transcription Activates CellGrowth Cell Proliferation & Survival Transcription->CellGrowth Promotes AR_nucleus->ARE Binds Western_Blot_Workflow A 1. Cell Culture & Treatment with BWA-522 B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Western Blot (Protein Transfer) D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. ECL Detection & Imaging F->G H 8. Data Analysis (Quantify Degradation) G->H PROTAC_Synthesis_Logic AR_ligand AR-NTD Ligand (Ralaniten derivative) Intermediate1 Intermediate 1 (Ligand-Linker) AR_ligand->Intermediate1 Linker Chemical Linker Linker->Intermediate1 E3_ligand E3 Ligase Ligand (CRBN binder) BWA522 BWA-522 PROTAC E3_ligand->BWA522 Intermediate1->BWA522

References

A Comparative Guide to Cereblon-Binding Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cereblon (CRBN) binding ligands, with a focus on the structural and biophysical characteristics that are crucial for the development of potent and selective protein degraders. While specific structural data for BWA-522 intermediate-1 is not publicly available, this document serves as a comparative analysis against well-characterized alternative CRBN binders.

Cereblon, as the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4-CRBN), is a key target in the field of targeted protein degradation.[1][2][3] Small molecules that bind to cereblon can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of target proteins.[1][3][4] This mechanism is harnessed by molecular glues and Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of disease-causing proteins.[1][3][4] BWA-522 is an orally active PROTAC that degrades the androgen receptor by engaging the CRBN E3 ligase.[5][6][7] this compound is the molecular component that serves as the ligand for cereblon.[5]

Comparison of Cereblon-Binding Ligands

The landscape of CRBN binders is diverse, ranging from the pioneering immunomodulatory drugs (IMiDs) to newer, rationally designed non-phthalimide scaffolds. These ligands exhibit a range of binding affinities and have distinct structural features that influence their interaction with cereblon and the recruitment of neosubstrates.

Ligand ClassRepresentative LigandsReported Binding Affinity (K D ) to CRBNKey Structural Features
Immunomodulatory Drugs (IMiDs) Thalidomide, Lenalidomide, PomalidomideMicromolar to high nanomolar rangeGlutarimide and phthalimide moieties. The glutarimide ring is essential for binding to a hydrophobic pocket in CRBN.[3][8]
Cereblon E3 Ligase Modulators (CELMoDs) Iberdomide (CC-220), Mezigdomide (CC-92480)10-20 times greater affinity than IMiDsModified scaffolds that enhance binding affinity and degradation potency of target proteins like Ikaros and Aiolos.[9]
Phenyl-Glutarimides PG analoguesSimilar range to IMiDsReplacement of the hydrolysis-prone phthalimide moiety with a more stable phenyl group, while retaining CRBN affinity.[10][11][12]
Benzamides Ortho-substituted benzamide derivativesMicromolar range, with potential for optimizationNon-phthalimide scaffold designed for improved stability and physicochemical properties.[13][14]
This compound This compoundNot publicly availableServes as the cereblon-binding moiety for the BWA-522 PROTAC.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of CRBN binders are provided below.

X-ray Crystallography for Protein-Ligand Complex Structure Determination

X-ray crystallography provides high-resolution structural information about the interaction between a ligand and its protein target.[15][16]

Protocol:

  • Protein Expression and Purification: Express and purify the cereblon protein, often in complex with DDB1 for stability.[8][17] A construct containing the thalidomide-binding domain (TBD) may also be used.[17]

  • Complex Formation: The protein-ligand complex can be formed by either co-crystallization or soaking.[18][19][20]

    • Co-crystallization: Incubate the purified protein with a molar excess of the ligand prior to setting up crystallization trials. This is often the preferred method for ligands with low solubility.[15]

    • Soaking: Grow apo-protein crystals first and then introduce the ligand into the crystal mother liquor. This method is simpler if a robust apo-crystal system is available.[18]

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) to obtain well-diffracting crystals of the protein-ligand complex.

  • Data Collection and Processing: Expose the crystals to a high-intensity X-ray beam and collect diffraction data. Process the diffraction images to obtain a set of structure factors.

  • Structure Solution and Refinement: Solve the crystal structure using molecular replacement if a homologous structure is available. Refine the atomic model against the experimental data to obtain the final structure.

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[21][22][23]

Protocol:

  • Sample Preparation:

    • Prepare the purified protein (macromolecule) and the ligand in an identical, well-matched buffer to minimize heats of dilution.[24]

    • Accurately determine the concentrations of both the protein and the ligand.[25]

    • If the ligand is dissolved in DMSO, ensure the final DMSO concentration is identical in both the protein and ligand solutions, typically not exceeding 10%.[24]

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.[24]

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Measure the heat change after each injection until the protein becomes saturated with the ligand.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change for each injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH).[22][25]

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a label-free technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[26][27][28]

Protocol:

  • Sensor Chip Preparation: Covalently immobilize the purified cereblon protein onto the surface of a sensor chip.

  • Binding Measurement:

    • Flow a solution containing the small molecule ligand (analyte) at various concentrations over the sensor chip surface.

    • Monitor the change in the refractive index near the sensor surface as the ligand binds to the immobilized protein. This change is proportional to the amount of bound ligand.[26][29]

    • After the association phase, flow a buffer without the ligand over the chip to monitor the dissociation of the complex.

  • Data Analysis:

    • Generate sensorgrams by plotting the SPR response against time.[26]

    • Globally fit the association and dissociation curves from different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).[29]

Visualizations

Signaling Pathway of CRL4-CRBN E3 Ubiquitin Ligase

CRL4_CRBN_Pathway CRL4-CRBN E3 Ubiquitin Ligase Pathway cluster_CRL4_CRBN CRL4-CRBN Complex CRBN Cereblon (CRBN) Substrate Receptor DDB1 DDB1 CUL4 Cullin 4 (CUL4) RBX1 RBX1 Ligand CRBN Binder (e.g., this compound) Ligand->CRBN Binds to Neosubstrate Target Protein (Neosubstrate) Neosubstrate->CRBN Recruited by Ligand-bound CRBN Proteasome Proteasome Neosubstrate->Proteasome Targeted to Ubiquitin Ubiquitin Ubiquitin->Neosubstrate Ubiquitination Degradation Protein Degradation Proteasome->Degradation Leads to

Caption: The signaling pathway of the CRL4-CRBN E3 ubiquitin ligase complex.

Experimental Workflow for Structural and Biophysical Analysis

Experimental_Workflow Workflow for CRBN-Ligand Interaction Analysis cluster_structural Structural Analysis cluster_biophysical Biophysical Analysis Protein_Prep Protein Expression & Purification (CRBN) Complex_Formation Protein-Ligand Complex Formation Protein_Prep->Complex_Formation ITC Isothermal Titration Calorimetry (ITC) Protein_Prep->ITC SPR Surface Plasmon Resonance (SPR) Protein_Prep->SPR Crystallization Crystallization Complex_Formation->Crystallization XRay X-ray Diffraction Data Collection Crystallization->XRay Structure 3D Structure Determination XRay->Structure Thermo Thermodynamics (Kd, ΔH) ITC->Thermo Kinetics Kinetics (ka, kd, Kd) SPR->Kinetics

Caption: A typical experimental workflow for analyzing CRBN-ligand interactions.

Logical Relationship of PROTAC Components

PROTAC_Logic Logical Relationship of PROTAC Components (e.g., BWA-522) PROTAC PROTAC (e.g., BWA-522) Warhead Warhead (Binds to Target Protein) PROTAC->Warhead contains Linker Linker PROTAC->Linker contains E3_Ligand E3 Ligase Ligand (e.g., this compound) PROTAC->E3_Ligand contains Target_Protein Target Protein (e.g., Androgen Receptor) Warhead->Target_Protein binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRL4-CRBN) E3_Ligand->E3_Ligase binds

Caption: The components of a PROTAC and their interactions with target proteins.

References

BWA-522: A Comparative Guide to a First-in-Class Androgen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BWA-522, a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR). In the landscape of prostate cancer research and therapy, particularly in the context of resistance to conventional antiandrogen treatments, BWA-522 presents a promising alternative. This document offers a detailed comparison of BWA-522 with other AR-targeting agents, supported by experimental data, to aid researchers in their evaluation of this compound for preclinical studies.

Executive Summary

BWA-522 is a potent and effective degrader of both full-length androgen receptor (AR-FL) and its splice variants, most notably AR-V7, which is a key driver of resistance to second-generation antiandrogens.[1][2][3][4][5] As a PROTAC, BWA-522 functions by inducing the ubiquitination and subsequent proteasomal degradation of its target proteins. This mechanism of action offers a distinct advantage over traditional inhibitors, as it leads to the elimination of the target protein rather than simply blocking its function.

Mechanism of Action of BWA-522

BWA-522 is a heterobifunctional molecule composed of a ligand that binds to the N-terminal domain (NTD) of the androgen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][6] This unique design allows BWA-522 to bring the AR protein into close proximity with the cellular machinery responsible for protein degradation.

The following diagram illustrates the signaling pathway of BWA-522 leading to AR degradation:

BWA522_Mechanism cluster_cell Prostate Cancer Cell BWA522 BWA-522 Ternary Ternary Complex (AR-BWA522-E3) BWA522->Ternary Binds to AR (NTD) & E3 Ligase AR Androgen Receptor (AR-FL / AR-V7) AR->Ternary Degradation AR Degradation E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Proteasome->Degradation Proteolysis

Caption: Mechanism of action of BWA-522 as a PROTAC degrader of the androgen receptor.

Performance Comparison

This section compares the in vitro and in vivo performance of BWA-522 with other androgen receptor-targeted therapies. The data presented is a summary from various preclinical studies.

In Vitro Efficacy
CompoundTargetCell LineIC50 / DC50Key Findings
BWA-522 AR-FL & AR-V7 DegraderLNCaPDC50 = 3.5 µMPotent degradation of both AR-FL and AR-V7.[7]
VCaPSub-micromolar DC50High degradation efficiency of AR-V7 (77.3% at 1 µM).[2][5]
Enzalutamide AR AntagonistLNCaPIC50 (proliferation) in nM rangeStandard-of-care antiandrogen; resistance often mediated by AR-V7.[8][9]
22Rv1 (AR-V7 positive)Reduced efficacyLess effective in cells expressing AR-V7.[10]
ARV-110 (Bavdegalutamide) AR DegraderVCaPDC50 ~1 nMPotent degrader of wild-type and mutant AR.[7][11]
Enzalutamide-resistant modelsActiveShows activity in models resistant to enzalutamide.[11][12]
Darolutamide AR AntagonistAR-overexpressing cellsHigh binding affinityPotent AR antagonist with a distinct chemical structure.[13][14]
In Vivo Efficacy
CompoundAnimal ModelDosageTumor Growth Inhibition (TGI)Oral Bioavailability
BWA-522 LNCaP Xenograft (mice)60 mg/kg, oral76%40.5% (mice), 69.3% (beagle dogs)[1][3][4]
Enzalutamide LNCaP Xenograft (mice)10-50 mg/kg, oralVariesWell-established efficacy in preclinical models.[8][9]
ARV-110 (Bavdegalutamide) Patient-Derived Xenograft (mice)Not specifiedGreater than EnzalutamideOrally bioavailable.[11][12]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of BWA-522 are provided below.

Androgen Receptor Degradation Assay (Western Blot)

This protocol outlines the procedure for determining the degradation of AR-FL and AR-V7 in prostate cancer cell lines following treatment with BWA-522.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for AR Degradation A 1. Cell Culture & Treatment (e.g., LNCaP, VCaP, 22Rv1) B 2. Cell Lysis (RIPA buffer + inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking (5% non-fat milk or BSA) E->F G 7. Primary Antibody Incubation (Anti-AR, Anti-AR-V7, loading control) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL substrate) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Workflow for Western Blot analysis of androgen receptor degradation.

Methodology:

  • Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media. Cells are then treated with varying concentrations of BWA-522 or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for AR, AR-V7, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of AR and AR-V7 are normalized to the loading control.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of BWA-522 on the proliferation and viability of prostate cancer cells.

Methodology:

  • Cell Seeding: Prostate cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[15][16]

  • Compound Treatment: The cells are treated with a serial dilution of BWA-522 or other test compounds for a specified period (e.g., 72 hours).

  • CCK-8 Reagent Addition: Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[2][16]

  • Incubation: The plate is incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.[2][16]

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

In Vivo Xenograft Model Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of BWA-522 in a mouse xenograft model.

Methodology:

  • Cell Implantation: LNCaP cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[17][18][19][20]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Treatment Initiation: Once tumors reach a specific size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: BWA-522 is administered orally at a specified dose and schedule (e.g., 60 mg/kg, daily).[1][3][4] The control group receives a vehicle.

  • Efficacy Evaluation: Tumor volume and body weight are measured throughout the study. At the end of the study, tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

BWA-522 represents a significant advancement in the development of androgen receptor-targeted therapies. Its ability to degrade both AR-FL and the resistance-conferring AR-V7 splice variant positions it as a promising candidate for the treatment of advanced prostate cancer, including cases that have developed resistance to current standards of care. The preclinical data summarized in this guide demonstrates its potent in vitro and in vivo activity and favorable oral bioavailability. Further investigation and clinical development of BWA-522 are warranted to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of BWA-522 intermediate-1: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical intermediates like BWA-522 intermediate-1 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

This compound is a key component in the synthesis of BWA-522, an orally active PROTAC (Proteolysis Targeting Chimera) degrader of the Androgen Receptor (AR).[1][2] As an active pharmacological intermediate, it requires careful management throughout its lifecycle, including disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on potential hazards, necessary personal protective equipment (PPE), and emergency procedures.

Key Safety Information from the SDS:

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

This data is generalized from typical chemical safety data sheets and should be verified with the specific SDS for this compound.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, regional, national, and international regulations.[3] The following protocol provides a framework for compliant disposal.

1. Waste Identification and Categorization:

  • Primary Waste Stream: Unused or expired this compound powder.

  • Secondary Waste Streams:

    • Contaminated labware (e.g., vials, spatulas, weighing paper).

    • Contaminated Personal Protective Equipment (PPE) (e.g., gloves, lab coats).

    • Solvents and solutions containing this compound.

Categorize all waste as hazardous chemical waste. Given its biological activity as a ligand for the cereblon E3 ubiquitin ligase, it should be handled with the same caution as the final PROTAC compound.[4]

2. Waste Segregation and Container Selection:

Proper segregation prevents accidental reactions and ensures compliant disposal.

Waste TypeContainer Specification
Solid Waste (powder, contaminated solids)A designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.
Liquid Waste (solutions containing the intermediate)A designated, leak-proof, and screw-capped hazardous waste container. Ensure the container material is compatible with the solvent used.
Sharps Waste (contaminated needles, broken glass)A puncture-resistant sharps container specifically designated for chemically contaminated sharps.[5]

3. Labeling and Documentation:

Accurate labeling is crucial for safety and regulatory compliance. All waste containers must be labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific contents and their approximate concentrations.

  • The date the waste was first added to the container (accumulation start date).

  • The primary hazard(s) (e.g., Irritant).

Maintain a detailed log of all this compound waste generated.

4. Storage of Chemical Waste:

Store waste containers in a designated, well-ventilated, and secure area.

  • Ensure containers are tightly sealed to prevent leaks or spills.[6]

  • Store incompatible waste streams separately to avoid dangerous reactions.

  • Use secondary containment to catch any potential leaks.

5. Disposal and Waste Pickup:

  • Never dispose of this compound down the drain or in regular trash. [6]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup requests.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_categorization Categorization & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Identify BWA-522 intermediate-1 for Disposal sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe categorize Categorize as Hazardous Waste (Solid, Liquid, Sharps) ppe->categorize segregate Segregate Waste Streams categorize->segregate container Select Appropriate & Compatible Waste Containers segregate->container labeling Label Containers with Contents, Hazards, and Dates container->labeling storage Store in Designated Secondary Containment Area labeling->storage pickup Arrange for EHS/ Contractor Pickup storage->pickup end Complete Disposal Documentation pickup->end

Caption: Disposal workflow for this compound.

Signaling Pathway Context

While this compound is a precursor, it is integral to the synthesis of BWA-522, a PROTAC that hijacks the ubiquitin-proteasome system. Understanding this pathway highlights the biological relevance of the intermediate and the importance of its proper handling. The final compound, BWA-522, brings a target protein and an E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.[7][8][9]

cluster_synthesis Synthesis cluster_cellular_action Cellular Action BWA_522_int This compound BWA_522 BWA-522 (PROTAC) BWA_522_int->BWA_522 Other_Reactants Other Reactants Other_Reactants->BWA_522 Ternary_Complex Ternary Complex (Target-PROTAC-Ligase) BWA_522->Ternary_Complex Target_Protein Target Protein (e.g., Androgen Receptor) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Synthesis and mechanism of action of BWA-522.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Handling Guidance for BWA-522 Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling BWA-522 intermediate-1 based on general laboratory safety principles for chemical intermediates. However, the specific Safety Data Sheet (SDS) for this compound, which contains critical and detailed safety information, was not publicly available at the time of this writing. Users must obtain and thoroughly review the official SDS from the supplier before handling this compound. The information provided herein should be considered as supplementary guidance and not a replacement for the manufacturer's official documentation.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on standard laboratory procedures for handling chemical intermediates of unknown toxicity.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.
Hand Protection Chemically resistant gloves are required. Nitrile gloves are a common choice, but the specific glove type and required thickness should be determined based on the compound's properties as detailed in the official SDS. Regularly inspect gloves for any signs of degradation or perforation.
Body Protection A flame-resistant laboratory coat is essential. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient or during spill cleanup, a properly fitted respirator with an appropriate cartridge for organic vapors should be used. Consult the SDS for specific respirator requirements.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

2.1. Preparation and Weighing:

  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.

  • Equipment Check: Ensure the chemical fume hood is functioning correctly (check airflow monitor) and that all necessary handling equipment (spatulas, weigh boats, etc.) is clean and readily available.

  • Weighing: For weighing solid this compound, use an analytical balance inside the fume hood or in a ventilated balance enclosure. Use anti-static weigh boats if the material is a fine powder.

2.2. Dissolution and Reaction Setup:

  • Solvent Handling: When dissolving the intermediate, add the solvent slowly to the solid to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are appropriately sealed to prevent the release of vapors.

  • Temperature Control: If the reaction requires heating or cooling, use a well-controlled system (e.g., heating mantle with a temperature controller, cryo-bath) to avoid uncontrolled temperature fluctuations.

2.3. Post-Reaction Work-up and Purification:

  • Quenching: Quench reactions carefully, especially if exothermic processes are anticipated.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the chemical fume hood to contain solvent vapors and potential aerosols.

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

3.1. Waste Segregation:

  • Solid Waste: Contaminated solid waste, including gloves, weigh boats, and paper towels, should be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent waste from reactions and purification should be collected in a separate, labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Contaminated needles and other sharps must be disposed of in a designated sharps container.

3.2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents (i.e., "this compound waste in [solvent name]").

  • Waste containers should be kept closed when not in use and stored in a designated secondary containment area away from general laboratory traffic.

3.3. Final Disposal:

  • Follow your institution's specific procedures for the final disposal of chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal company.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of the handling and disposal process, emphasizing the integration of safety measures at each step.

G Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling Operations cluster_disposal Waste Disposal ReviewSDS Review Supplier SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE Information PrepWorkArea Prepare Fume Hood DonPPE->PrepWorkArea Safety Prerequisite Weighing Weighing PrepWorkArea->Weighing Proceed When Ready Dissolution Dissolution Weighing->Dissolution Reaction Reaction & Work-up Dissolution->Reaction SegregateWaste Segregate Waste Streams Reaction->SegregateWaste Generate Waste LabelContainer Label Waste Containers SegregateWaste->LabelContainer StoreWaste Store in Secondary Containment LabelContainer->StoreWaste FinalDisposal Final Disposal via EHS StoreWaste->FinalDisposal EmergencyPlan Emergency Spill & Exposure Plan

Caption: Logical workflow for handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.